molecular formula C9H10N2O B1631360 5-Methoxy-2-methyl-2H-indazole CAS No. 541539-88-2

5-Methoxy-2-methyl-2H-indazole

Cat. No.: B1631360
CAS No.: 541539-88-2
M. Wt: 162.19 g/mol
InChI Key: RMHPLDTVLLYJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methyl-2H-indazole is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-7-5-8(12-2)3-4-9(7)10-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHPLDTVLLYJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454944
Record name 5-Methoxy-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541539-88-2
Record name 5-Methoxy-2-methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541539-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 5-Methoxy-2-methyl-2H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-2-methyl-2H-indazole (CAS No: 541539-88-2). Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural attributes, physical characteristics, spectroscopic signature, and safety protocols. The narrative is grounded in established scientific principles, explaining the causality behind its properties and providing validated experimental workflows. By integrating detailed data with practical insights, this guide serves as an essential resource for the effective handling, characterization, and application of this important heterocyclic compound.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound belonging to the indazole class.[1] The indazole scaffold is a key pharmacophore in medicinal chemistry, featured in several clinically approved drugs for its diverse biological activities.[2][3][4] The specific substitution pattern of this molecule—a methoxy group at the 5-position and a methyl group at the 2-position of the indazole ring—imparts unique chemical properties that are critical for its interaction with biological targets and its behavior in various experimental settings.[1]

Compound Identification

Precise identification is the cornerstone of reproducible research. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 541539-88-2[1][5]
Molecular Formula C₉H₁₀N₂O[1][6]
Molecular Weight 162.19 g/mol [1][6]
IUPAC Name This compound[1]
Synonyms 2H-Indazole, 5-methoxy-2-methyl-[1]
InChI InChI=1S/C9H10N2O/c1-11-6-7-5-8(12-2)3-4-9(7)10-11/h3-6H,1-2H3[1]
InChIKey RMHPLDTVLLYJAQ-UHFFFAOYSA-N[1]
Canonical SMILES CN1N=C2C(C=C(OC)C=C2)=C1[1]
Molecular Structure and Isomerism

The structure of this compound features a bicyclic system where a benzene ring is fused to a pyrazole ring. It is crucial to distinguish the 2H-indazole tautomer from its 1H counterpart. The position of the substituent on the nitrogen atom dictates the electronic distribution and steric profile of the molecule, significantly influencing its reactivity and binding capabilities. In this case, the methyl group is located on the N2 position of the pyrazole ring.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The physical state and solubility are fundamental parameters that dictate how a compound can be stored, handled, and formulated.

PropertyValue / DescriptionSource(s)
Appearance Typically a solid at room temperature. Color may vary (e.g., white, yellow).[4][7][8]
Solubility Characterized by moderate solubility in organic solvents and relatively low solubility in water.[1]

Expertise & Experience: The low aqueous solubility is an expected and critical feature.[1] The molecule's core is largely aromatic and hydrophobic. While the methoxy group and nitrogen atoms add some polarity, they are insufficient to overcome the hydrophobicity of the bicyclic ring system. This property has significant implications for drug development, influencing both bioavailability and the choice of solvents for in vitro assays. For biological screening, stock solutions are typically prepared in polar aprotic solvents like DMSO or DMF.

Spectroscopic and Analytical Characterization

Unambiguous characterization is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. While specific spectra for this exact compound are not publicly available in the search results, data from close analogs like 5-methoxy-2-phenyl-2H-indazole allow for reliable prediction of the expected chemical shifts.[7]

  • ¹H NMR: Protons on the aromatic ring will appear in the range of δ 6.8-8.2 ppm. The methoxy (-OCH₃) protons will present as a sharp singlet around δ 3.8 ppm, and the N-methyl (-NCH₃) protons will also be a singlet, likely in the δ 3.9-4.2 ppm range.

  • ¹³C NMR: Aromatic carbons will resonate in the δ 95-156 ppm region. The methoxy carbon is expected around δ 55 ppm, while the N-methyl carbon will be in the δ 35-45 ppm range.

Protocol: Acquiring ¹H NMR Spectrum

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

  • Sample Preparation (The "Why"): Accurately weigh 5-10 mg of this compound. The precise mass is needed for potential future concentration calculations or quantitative NMR (qNMR), not just for signal detection.

  • Solvent Selection (The "Why"): Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[7][8] If solubility is limited, DMSO-d₆ is an excellent alternative. The deuterated solvent prevents a large, overwhelming solvent signal in the spectrum.

  • Internal Standard (The "Why"): Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS is the standard reference (δ 0.00 ppm) for ¹H and ¹³C NMR because it is chemically inert, soluble in most organic solvents, and has a sharp, easily identifiable signal that does not typically overlap with analyte signals.

  • Data Acquisition (The "Why"): Place the sample in a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex splitting patterns in the aromatic region. Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing (The "Why"): Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum to ensure all peaks are in the correct positive (absorptive) mode. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine the relative number of protons for each signal, which validates the peak assignments against the known molecular formula.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis weigh Weigh 5-10 mg Compound dissolve Dissolve in 0.6 mL CDCl₃ (or other deuterated solvent) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard instrument Insert sample into NMR Spectrometer (≥400 MHz) standard->instrument acquire Acquire FID data (16-32 scans) instrument->acquire ft Fourier Transform (FID → Spectrum) acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum (TMS = 0 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals to Protons integrate->assign report report assign->report Final Characterized Structure

References

An In-depth Technical Guide to 5-Methoxy-2-methyl-2H-indazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methyl-2H-indazole, identified by the CAS Number 541539-88-2 , is a heterocyclic compound of significant interest in the field of medicinal chemistry.[1][2] As a member of the indazole family, it serves as a crucial structural motif and building block for the synthesis of novel therapeutic agents. The indazole core is recognized as a valuable bioisostere of indole, a privileged scaffold found in numerous biologically active molecules.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this compound, with a focus on providing practical insights for professionals in drug discovery and development.

The strategic placement of a methoxy group at the 5-position and a methyl group at the N2 position of the indazole ring system imparts specific electronic and steric properties that can influence molecular interactions with biological targets.[1] Understanding the chemistry and biological context of this molecule is paramount for its effective utilization in research and development.

Physicochemical and Computed Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized. The data presented below combines established identifiers with computed values to provide a foundational profile for this compound.

PropertyValueSource
CAS Number 541539-88-2[1][2]
Molecular Formula C₉H₁₀N₂O[2]
Molecular Weight 162.19 g/mol [2]
IUPAC Name 5-methoxy-2-methylindazole[2]
Synonyms 2H-Indazole, 5-methoxy-2-methyl-[1]
SMILES CN1N=C2C(C=C(OC)C=C2)=C1[1]
InChI Key RMHPLDTVLLYJAQ-UHFFFAOYSA-N[1][2]
Physical Form Solid[5]
Solubility Moderately soluble in organic solvents; low solubility in water.[1]
XLogP3 (Computed) 1.5[2]
Boiling Point (Predicted) 305.4 ± 15.0 °C at 760 mmHg[5]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that hinges on two key stages: the formation of the indazole core and the regioselective N-alkylation. The principal challenge in the synthesis of N-alkylated indazoles is controlling the site of alkylation, as reactions can occur at either the N1 or N2 position, leading to mixtures of regioisomers.[6][7] The N1-substituted product is typically the thermodynamically more stable isomer, while the N2-isomer is the product of kinetic control.[6]

This guide outlines a robust, two-stage synthetic strategy designed to selectively yield the desired N2-methylated product.

Stage 1: Synthesis of 5-Methoxy-1H-indazole (Precursor)

The precursor, 5-Methoxy-1H-indazole, is synthesized from commercially available 4-methoxy-2-methylaniline via a classical diazotization and intramolecular cyclization reaction.

Synthesis of 5-Methoxy-1H-indazole start 4-Methoxy-2-methylaniline intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, Acetic Acid 0-25 °C product 5-Methoxy-1H-indazole intermediate->product Intramolecular Cyclization

Workflow for the synthesis of the 5-Methoxy-1H-indazole precursor.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole

  • Reaction Setup: In a reaction vessel suitable for controlled temperature addition, dissolve 4-methoxy-2-methylaniline (1.0 eq) in acetic acid.

  • Diazotization: Cool the solution in an ice-water bath. Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Workup: Pour the reaction mixture into water and extract the product with an organic solvent such as chloroform or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure 5-methoxy-1H-indazole.[8]

Causality Behind Experimental Choices:

  • Acetic Acid: Serves as both a solvent and the acidic medium required for the in situ formation of nitrous acid (HNO₂) from sodium nitrite.

  • Temperature Control: The diazotization reaction is exothermic and diazonium salts can be unstable at higher temperatures. Maintaining a low temperature is critical for safety and to prevent decomposition, maximizing the yield of the desired intermediate.

Stage 2: Regioselective N2-Methylation

To overcome the challenge of forming isomeric mixtures, a modern, acid-catalyzed method is employed, which demonstrates high regioselectivity for the kinetically favored N2 position.[6][8] This approach avoids traditional basic conditions (e.g., NaH, K₂CO₃ with methyl iodide) that often yield significant amounts of the N1-isomer. The use of an alkyl 2,2,2-trichloroacetimidate, activated by a strong acid, provides a highly effective electrophile for selective N2 attack.[6][8][9]

Regioselective N2-Methylation cluster_reagents Reagents cluster_conditions Conditions Indazole 5-Methoxy-1H-indazole Product This compound (High N2 Selectivity) Indazole->Product Imidate Methyl 2,2,2-trichloroacetimidate Imidate->Product Catalyst TfOH (cat.) Catalyst->Product Activation Solvent Anhydrous Solvent (e.g., DCE)

Reaction scheme for the selective synthesis of the N2-methyl isomer.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 5-methoxy-1H-indazole (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE), add methyl 2,2,2-trichloroacetimidate (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, ~0.1 eq) to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the product with an organic solvent, combine the organic layers, dry over anhydrous MgSO₄, and concentrate. Purify the resulting crude material via silica gel chromatography to isolate this compound.

Causality Behind Experimental Choices:

  • Methyl 2,2,2-trichloroacetimidate: This reagent serves as an excellent source of an electrophilic methyl group upon activation.

  • Trifluoromethanesulfonic Acid (TfOH): A strong Brønsted acid is required to protonate the imine nitrogen of the trichloroacetimidate. This activation makes the methyl group highly susceptible to nucleophilic attack.[9] The acidic conditions favor the kinetic pathway, leading to selective attack by the more nucleophilic N2 atom of the neutral indazole ring.[6] This method effectively suppresses the formation of the thermodynamically favored N1 isomer.[8]

Predicted Spectroscopic Data

Reference ¹H NMR Data (5-methoxy-2-phenyl-2H-indazole, 400 MHz, CDCl₃): δ 8.20 (s, 1H), 7.84-7.82 (m, 2H), 7.69-7.67 (m, 1H), 7.49-7.45 (m, 2H), 7.35-7.32 (m, 1H), 7.04-7.01 (m, 1H), 6.84-6.83 (m, 1H), 3.81 (s, 3H).[10]

Predicted ¹H NMR Data (this compound, CDCl₃): By replacing the signals corresponding to the N2-phenyl group (multiplets at δ 7.84-7.32) with the signal for an N2-methyl group, the following spectrum is anticipated:

  • δ ~ 7.9-8.1 (s, 1H): H3 proton on the indazole ring.

  • δ ~ 7.5-7.6 (d, 1H): H7 proton.

  • δ ~ 6.9-7.0 (dd, 1H): H6 proton.

  • δ ~ 6.8-6.9 (d, 1H): H4 proton.

  • δ ~ 4.1 (s, 3H): N2-methyl protons. This is a key distinguishing signal.

  • δ ~ 3.8 (s, 3H): 5-methoxy protons.

Rationale for Prediction: The electronic environment of the indazole core protons will be largely similar. The most significant change is the replacement of the aromatic signals of the phenyl group with a singlet in the aliphatic region for the methyl group. The chemical shift for N-methyl groups on similar heterocyclic systems typically appears in the δ 4.0-4.3 ppm range. This predicted spectrum provides a valuable tool for chemists to confirm the identity and purity of the synthesized compound.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, primarily due to its ability to act as a bioisostere for the indole nucleus. This substitution can lead to improved metabolic stability, oral bioavailability, and plasma clearance while maintaining or enhancing biological activity.[3][4]

Bioisosteric Relationship cluster_props Potential Improvements Indole Indole Scaffold R-NH-C=C Indazole Indazole Scaffold R-N-N=C Indole->Indazole Bioisosteric Replacement Prop1 Metabolic Stability Prop2 Oral Bioavailability Prop3 Target Affinity

Indazole as a bioisostere of indole, a key strategy in drug design.

Serotonin (5-HT) Receptor Agonists: this compound is structurally related to potent serotonin receptor agonists. For example, it is a core component of molecules analogous to psychedelic tryptamines like 5-MeO-DMT.[3] The replacement of the indole core with the 2H-indazole moiety is a strategy explored to modulate pharmacological properties, including receptor subtype selectivity (e.g., 5-HT₂ₐ vs. 5-HT₂₋) and pharmacokinetic profiles.[3][4] The development of selective 5-HT receptor agonists is a major area of research for treating depression, PTSD, and other neuropsychiatric disorders.

General Kinase Inhibition: The indazole ring is a well-established "hinge-binding" motif in many kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole scaffold. The specific substitution pattern on the indazole ring, as seen in this compound, allows for fine-tuning of potency and selectivity against specific kinase targets.

Safety and Handling

This compound is intended for research and development purposes only.[5] As with all laboratory chemicals, it should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Statements (Based on vendor SDS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • P261: Avoid breathing dust.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 5-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-Methoxy-2-methyl-2H-indazole. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of NMR with practical, field-proven insights for the structural elucidation of substituted indazoles. We will delve into the theoretical basis for signal assignment, the influence of substituents on chemical shifts, and standard protocols for sample preparation and spectral acquisition. This guide is grounded in authoritative references to ensure scientific integrity and provides a framework for interpreting the 1H and 13C NMR spectra of this specific heterocyclic compound.

Introduction: The Structural Significance of Substituted Indazoles

Indazoles are a vital class of aromatic heterocyclic compounds, forming the core scaffold of numerous molecules with significant biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The precise substitution pattern on the indazole ring system is critical to a compound's pharmacological profile. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for unambiguously determining the molecular structure of these isomers.

The indazole ring system can undergo substitution at either of its two nitrogen atoms, leading to 1H- and 2H-indazole isomers. NMR spectroscopy provides a clear diagnostic tool to differentiate between these isomeric forms, as the chemical environments of the ring protons and carbons are distinctly different.[1] This guide focuses specifically on the 2H-isomer, this compound, providing a foundational understanding of its spectral features.

Core Principles of NMR Spectroscopy for Indazole Characterization

The interpretation of NMR spectra for substituted indazoles relies on understanding the electronic effects of the substituents and the inherent properties of the heterocyclic ring. The methoxy (-OCH3) group at the C5 position is an electron-donating group, which influences the electron density and, consequently, the chemical shifts of the aromatic protons and carbons. The methyl (-CH3) group at the N2 position is key to defining the 2H-indazole isomer.

Distinguishing N-1 vs. N-2 Isomers

A key challenge in indazole chemistry is the definitive assignment of the N-substitution pattern. 1H and 13C NMR offer reliable solutions:

  • 1H NMR: In N-2 isomers, the proton at the C7 position is typically deshielded (appears at a higher frequency) compared to the corresponding N-1 isomer. This is attributed to the anisotropic effect of the lone pair of electrons on the N1 atom. Conversely, the C3-H proton in N-2 isomers is generally shielded (appears at a lower frequency) relative to its counterpart in N-1 isomers.[1]

  • 13C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, are markedly different between the N-1 and N-2 isomers, making 13C NMR a robust tool for structural assignment.[1]

Predicted Spectral Analysis of this compound

While direct, publicly available spectral data for this compound is not available in the searched literature, we can predict the expected spectra based on the analysis of closely related analogs, such as 5-methoxy-2-phenyl-2H-indazole. The replacement of the N2-phenyl group with a methyl group will primarily affect the chemical shift of the N-CH3 signal and will have minor upfield or downfield effects on the indazole ring protons and carbons.

1H NMR Spectrum Analysis

The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring portion, the C3 proton, the N-methyl protons, and the methoxy protons.

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H3~8.0 - 8.2Singlet (s)N/ATypically a singlet in 2H-indazoles, appears downfield due to its position adjacent to two nitrogen atoms.
H7~7.6 - 7.7Doublet (d)~9.0Deshielded due to the anisotropic effect of the N1 lone pair in the 2H-isomer. Coupled to H6.
H6~7.0 - 7.1Doublet of Doublets (dd)~9.0, ~2.3Coupled to H7 (ortho-coupling) and H4 (meta-coupling).
H4~6.8 - 6.9Doublet (d)~2.3Appears as a doublet due to meta-coupling with H6. Shielded by the electron-donating methoxy group at C5.
N-CH3~4.1 - 4.3Singlet (s)N/AProtons on a nitrogen-bound methyl group.
O-CH3~3.8 - 3.9Singlet (s)N/AProtons of the electron-donating methoxy group.

Visualization of Key Proton Correlations

The following diagram illustrates the key through-bond coupling relationships expected in the 1H NMR spectrum.

G cluster_indazole This compound H4 H4 H6 H6 H4->H6 Jmeta (~2.3 Hz) H7 H7 H6->H7 Jortho (~9.0 Hz)

Caption: Predicted J-coupling correlations for aromatic protons.

13C NMR Spectrum Analysis

The 13C NMR spectrum will provide complementary information, showing nine distinct signals corresponding to the nine carbon atoms in the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C5~155 - 156Carbon directly attached to the electron-donating methoxy group, significantly deshielded.
C7a~146 - 147Bridgehead carbon adjacent to N1.
C3a~122 - 123Bridgehead carbon adjacent to the benzene ring.
C3~120 - 122Carbon at position 3 of the pyrazole ring.
C7~119 - 120Carbon adjacent to the bridgehead C7a.
C6~118 - 119Carbon ortho to the methoxy-substituted carbon.
C4~96 - 97Carbon para to the methoxy group, significantly shielded by its electron-donating effect.
O-CH3~55 - 56Methoxy carbon, typical range for this functional group.
N-CH3~35 - 40N-alkyl carbon, chemical shift is characteristic for this environment.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for structural verification, a standardized experimental approach is crucial.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and effective solvent for indazole derivatives. Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used, which may offer different chemical shifts and better resolution for certain signals.[1]

  • Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).[1]

  • Filtration: Filter the sample into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place in Spectrometer (e.g., 400 MHz) filter->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 process Fourier Transform & Phase acquire_H1->process acquire_C13->process reference Reference to TMS/Solvent process->reference integrate Integrate & Assign Peaks reference->integrate

Caption: Standard workflow from sample preparation to data analysis.

Spectrometer Parameters
  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for unambiguous characterization.[1]

  • 1H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • 13C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

Conclusion and Future Work

This guide outlines the expected 1H and 13C NMR spectral characteristics of this compound based on established principles and data from analogous structures. The provided protocols for sample preparation and spectral acquisition represent a robust methodology for obtaining high-quality data for structural confirmation. The definitive assignment of all proton and carbon signals would be further solidified by two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which would experimentally confirm the predicted proton-proton and proton-carbon correlations.

References

Introduction: Unambiguous Characterization of a Novel Indazole Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Methoxy-2-methyl-2H-indazole

This compound is a heterocyclic compound belonging to the indazole class.[1] With a molecular formula of C₉H₁₀N₂O and a monoisotopic mass of 162.0793 Da, its characterization is paramount for researchers in medicinal chemistry and drug development.[2] The indazole scaffold is a privileged structure in pharmacology, present in numerous compounds under clinical evaluation and known to act as an effective bioisostere for indoles.[3][4]

Given the prevalence of indazole derivatives in designer drugs and synthetic cannabinoids, establishing robust analytical methodologies for novel analogues like this compound is critical for forensic, toxicological, and pharmaceutical applications.[5][6] Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the definitive technique for the structural elucidation and quantification of such compounds.

This guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. It moves beyond simple protocols to explain the causal reasoning behind methodological choices, offering a self-validating system for generating reliable and reproducible data.

Part 1: Core Principles of Ionization and Detection

The molecular structure of this compound, featuring two basic nitrogen atoms and an oxygen atom, dictates the optimal approach for its ionization.

Ionization Technique Selection: The Rationale for Electrospray Ionization (ESI)

For a molecule of this nature—possessing moderate polarity and basic sites—Electrospray Ionization (ESI) is the preferred method. The rationale is twofold:

  • Protonation Efficiency: The nitrogen atoms in the pyrazole ring are susceptible to protonation in the acidic mobile phases commonly used in reverse-phase liquid chromatography. This leads to the highly efficient formation of the protonated molecule, [M+H]⁺, which serves as the precursor ion for subsequent fragmentation analysis (MS/MS).

  • Soft Ionization: ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte. This preserves the intact protonated molecule, ensuring that the precursor ion selected in the first quadrupole of a tandem mass spectrometer is representative of the entire molecule, which is fundamental for trustworthy structural elucidation.

While Atmospheric Pressure Chemical Ionization (APCI) could also be viable, ESI typically offers superior sensitivity for polar, easily protonated molecules like this indazole derivative.

The Imperative of High-Resolution Mass Spectrometry (HRMS)

To ensure unambiguous identification, High-Resolution Mass Spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, is essential. HRMS provides a high-mass-accuracy measurement of the protonated molecule (e.g., 163.0866 Da for [C₉H₁₁N₂O]⁺), allowing for the determination of its elemental composition. This capability is critical to distinguish this compound from potential isobaric interferences or isomers that have the same nominal mass but different elemental formulas.

Part 2: Elucidating the Fragmentation Pathway

While no definitive public-domain mass spectrum for this compound exists, a plausible fragmentation pathway can be proposed based on the established fragmentation patterns of related indazole-containing synthetic cannabinoids and general principles of mass spectrometry.[6][7] The analysis of collision-induced dissociation (CID) spectra of the protonated molecule (m/z 163.0866) is key to structural confirmation.

The primary fragmentation routes are expected to involve the cleavage of the N-methyl and O-methoxy groups and the characteristic rupture of the indazole core.

G M [M+H]⁺ m/z 163.0866 C₉H₁₁N₂O⁺ F1 m/z 148.0631 C₈H₈N₂O⁺ M->F1 -•CH₃ F2 m/z 133.0760 C₈H₉N₂⁺ M->F2 -CH₂O F3 m/z 132.0682 C₈H₈N₂⁺ F2->F3 -•H F4 m/z 104.0522 C₇H₆N⁺ F3->F4 -N₂ G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis P1 Dissolve Standard in Methanol (1 mg/mL) P2 Prepare Serial Dilutions (Calibration Curve) P1->P2 P3 Spike into Matrix (if applicable) P2->P3 LC1 Inject Sample P3->LC1 LC2 Gradient Elution (C18 Column) LC1->LC2 MS1 ESI+ Ionization LC2->MS1 MS2 Select Precursor Ion (m/z 163.1) MS1->MS2 MS3 Collision-Induced Dissociation (CID) MS2->MS3 MS4 Scan for Product Ions MS3->MS4 D1 Confirm Retention Time MS4->D1 D2 Verify Precursor & Product Ions D1->D2 D3 Quantify using Calibration Curve D2->D3

References

Navigating the Tautomeric Landscape of Methoxy-Methyl-Indazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. However, the inherent tautomerism of the indazole ring system presents both a challenge and an opportunity in drug design and development. The subtle equilibrium between the 1H- and 2H-tautomeric forms can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive exploration of the tautomerism of methoxy- and methyl-substituted indazoles, offering insights into the structural nuances that govern this equilibrium and providing practical methodologies for its characterization.

The Fundamental Principles of Indazole Tautomerism

Indazole, a bicyclic heteroaromatic system, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole.[1] Generally, the 1H-tautomer is thermodynamically more stable and, therefore, the predominant form.[1][2] A third, less common tautomer, 3H-indazole, is rarely observed.[1] The tautomeric preference is a delicate balance of electronic and steric effects, which can be significantly modulated by the nature and position of substituents on the indazole core.

The interconversion between the 1H and 2H tautomers is a prototropic process involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This dynamic equilibrium is influenced by several factors, including the electronic properties of the substituents, solvent polarity, temperature, and pH.

The Interplay of Methoxy and Methyl Substituents

The introduction of methoxy (an electron-donating group) and methyl (a weakly electron-donating group) substituents onto the indazole ring creates a nuanced interplay of electronic and steric effects that can shift the tautomeric equilibrium.

  • Electronic Effects: The electron-donating nature of the methoxy group can influence the electron density at the nitrogen atoms, thereby altering the relative basicity and, consequently, the stability of the conjugate acids, which are intermediates in the tautomeric interconversion. The position of the methoxy group is critical; for instance, a methoxy group at the 6-position can have a pronounced effect on the electronic distribution within the benzene ring portion of the molecule.[3]

  • Steric Effects: A methyl group, particularly at the 3-position, can introduce steric hindrance that may destabilize the 1H-tautomer, where the N-H bond is adjacent to the substituent, thus favoring the 2H-tautomer.[4]

The combined presence of both methoxy and methyl groups leads to a more complex scenario where the final tautomeric preference is determined by the cumulative impact of their positional and electronic contributions.

Characterization of Tautomeric Forms

The unambiguous identification and quantification of indazole tautomers rely on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the tautomeric forms of indazole derivatives in solution.[5]

Key Spectroscopic Differentiators:

Spectroscopic Technique1H-Indazole Tautomer2H-Indazole TautomerKey Differences & Causality
¹H NMR H-3 proton typically appears around δ 8.10 ppm.H-3 proton is more deshielded, appearing at a higher chemical shift (around δ 8.4 ppm).The deshielding of the H-3 proton in the 2H-isomer is attributed to the anisotropic effect of the neighboring nitrogen atom and the altered electronic distribution in the quinonoid-like structure.[5]
A broad N-H signal is often observed.Absence of a readily observable N-H signal (if N-substituted).The presence of the N-H proton is characteristic of the 1H-tautomer.
¹³C NMR The chemical shift of C-3 is typically in the range of 132-133 ppm.The chemical shift of C-3 is generally found at a lower frequency, around 123-124 ppm.The change in the electronic environment of the C-3 carbon upon tautomerization leads to this significant difference in chemical shift, providing a reliable diagnostic marker.[6]

Experimental Protocol: Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the steps to quantify the tautomeric ratio of a methoxy-methyl-indazole derivative in different solvents.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the methoxy-methyl-indazole sample.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure complete dissolution.

    • Prepare separate samples for each solvent to be investigated to assess the solvent's effect on the equilibrium.

  • ¹H NMR Data Acquisition:

    • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional ¹H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure the spectral width is sufficient to cover all proton signals (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, allowing for accurate integration.

  • Data Analysis and Quantification:

    • Process the acquired spectrum (Fourier transformation, phase correction, and baseline correction).

    • Identify the distinct signals corresponding to the 1H- and 2H-tautomers. The H-3 proton is often a well-resolved and diagnostic signal.

    • Carefully integrate the area of a non-overlapping, characteristic signal for each tautomer.

    • Calculate the percentage of each tautomer using the following formula: % Tautomer A = (Integral of Tautomer A / (Integral of Tautomer A + Integral of Tautomer B)) * 100

    • The equilibrium constant (Keq) can be calculated as: Keq = [% Tautomer B] / [% Tautomer A]

Computational Chemistry

Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.[4][7]

Workflow for Computational Analysis of Tautomerism:

Caption: Computational workflow for analyzing indazole tautomerism.

This workflow allows for the determination of the relative thermodynamic stabilities of the tautomers in both the gas phase and in solution, providing a theoretical framework for understanding the experimental observations.

Solvent Effects on the Tautomeric Equilibrium

The polarity of the solvent can significantly influence the position of the tautomeric equilibrium.[8] Generally, a more polar solvent will favor the tautomer with the larger dipole moment. Computational studies have shown that 1H-tautomers of indazole derivatives often possess a higher dipole moment than their 2H counterparts.[9] Therefore, in polar solvents such as DMSO or methanol, an increase in the population of the 1H-tautomer is often observed compared to less polar solvents like chloroform or benzene.

The ability of the solvent to act as a hydrogen bond donor or acceptor can also play a crucial role in stabilizing one tautomer over the other. Protic solvents can form hydrogen bonds with the nitrogen atoms of the indazole ring, influencing the proton transfer process.

Case Study: Hypothetical Tautomeric Analysis of 3-Methyl-6-methoxy-1H-indazole

Expected Tautomeric Equilibrium:

Caption: Tautomeric equilibrium of 3-methyl-6-methoxy-indazole.

Predicted Tautomeric Ratios in Different Solvents:

SolventDielectric Constant (ε)Expected Predominant TautomerPredicted Tautomeric Ratio (1H:2H)Rationale
Chloroform-d (CDCl₃)4.81H-tautomer~85:15The lower polarity of CDCl₃ will favor the generally more stable 1H-tautomer, but the 3-methyl group may slightly increase the population of the 2H-form.
DMSO-d₆47.21H-tautomer>95:5The high polarity of DMSO-d₆ is expected to strongly favor the 1H-tautomer, which likely possesses a larger dipole moment.

Conclusion and Future Perspectives

The tautomerism of methoxy-methyl-indazole derivatives is a multifaceted phenomenon governed by a delicate balance of electronic, steric, and solvent effects. A thorough understanding and characterization of this equilibrium are paramount for the rational design of indazole-based drug candidates with optimized pharmacological profiles. The synergistic application of high-resolution NMR spectroscopy and computational chemistry provides a robust framework for elucidating the tautomeric landscape of these important heterocyclic compounds. Future research in this area will likely focus on developing predictive models for tautomeric preferences and exploring the impact of tautomerism on the pharmacokinetic and pharmacodynamic properties of novel indazole derivatives.

References

The Indazole Nucleus: From Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a testament to the evolution of synthetic organic and medicinal chemistry.[1][2][3] Though rare in nature, its synthetic analogs have become foundational components in a multitude of therapeutic agents, demonstrating a remarkable range of biological activities.[4][5][6] This guide provides a comprehensive exploration of the discovery and history of synthetic indazoles, detailing the evolution of synthetic methodologies, the rationale behind experimental choices, and the journey of this scaffold from a chemical curiosity to a cornerstone of modern pharmacology.

Part 1: Foundational Discoveries and the Dawn of Indazole Synthesis

The story of indazole begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, while investigating the reactions of hydrazine derivatives, Fischer reported the first synthesis of an indazole derivative.[1][3][7] His initial method involved the thermal cyclization of ortho-hydrazino cinnamic acid to produce an indazolone, a landmark achievement that opened the door to a new class of heterocyclic compounds.[1][7] This early work, born from fundamental reactivity studies, laid the groundwork for all subsequent explorations of indazole chemistry.

Following Fischer's discovery, several classical methods were developed, many of which remain relevant for their simplicity and effectiveness in generating the core indazole structure.

  • The Jacobson Indazole Synthesis: This method involves the nitrosation of N-acetyl derivatives of 2-alkylanilines.[8] A key mechanistic insight is that this reaction proceeds via an intramolecular azo coupling, providing an almost quantitative yield of the 1H-indazole.[9] The use of the N-acetyl protecting group proved more convenient than earlier methods that required large volumes of acetic acid due to the low solubility of the parent o-benzotoluidide.[9]

  • Synthesis from o-Toluidine: A straightforward approach involves the diazotization of o-toluidine with sodium nitrite in acetic acid, which then undergoes ring closure involving the adjacent methyl group to yield 1H-indazole.[10]

  • Reductive Cyclization of Anthranilic Acid: Another classical route begins with the diazotization of anthranilic acid. The resulting diazonium salt is then subjected to reductive cyclization, typically with sodium sulfite, to afford the 1H-indazole.[1][10]

These foundational methods established the chemical principles for forming the bicyclic indazole system, primarily through intramolecular cyclization of appropriately substituted benzene precursors.

Part 2: The Modern Synthetic Revolution: Expanding the Chemical Space

While classical methods were effective for creating the basic indazole scaffold, the demands of medicinal chemistry for precisely functionalized analogs spurred a revolution in synthetic strategies. The late 20th and early 21st centuries saw the advent of powerful new reactions that offered unprecedented control over substitution patterns, leading to a dramatic expansion of the accessible indazole chemical space.

A significant advancement was the development of the Davis-Beirut reaction, a versatile method for synthesizing 2H-indazoles and indazolones.[11][12] This reaction is particularly noteworthy because it constructs the crucial N-N bond during the heterocyclization process.[11][13][14] It typically proceeds from N-substituted 2-nitrobenzylamines under basic conditions.[11] The causality of the base is critical: it deprotonates the carbon adjacent to the secondary amine, creating a carbanion which then attacks an oxygen of the nitro group, initiating the cyclization cascade.[11] A key advantage of this method is its use of inexpensive starting materials without the need for toxic heavy metals.[11][12]

Davis_Beirut_Mechanism Davis-Beirut Reaction: Base-Catalyzed Cyclization Start N-Substituted 2-Nitrobenzylamine Carbanion Carbanion Intermediate Start->Carbanion Deprotonation Base Base (e.g., KOH) Base->Start Cyclization Intramolecular Attack on Nitro Group Carbanion->Cyclization N-N Bond Formation Product 2H-Indazole Cyclization->Product Dehydration

Caption: Key steps in the base-catalyzed Davis-Beirut reaction.

The rise of transition-metal catalysis, particularly with palladium and copper, has transformed indazole synthesis. These methods allow for the direct formation of C-C and C-N bonds, enabling the introduction of diverse substituents with high regioselectivity.

  • Palladium-Catalyzed Reactions: Palladium catalysts are used extensively for intramolecular amination reactions to form the pyrazole ring.[15][16] For example, 2-bromobenzaldehydes can be coupled with hydrazones, followed by an acid-catalyzed cyclization to yield 1H-indazoles.[1] This approach provides a powerful alternative to traditional methods, offering broader functional group tolerance.[16]

  • Copper-Catalyzed Reactions: Copper catalysts are instrumental in synthesizing both 1H- and 2H-indazoles. One-pot, three-component reactions using a copper catalyst can efficiently produce 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[15] Copper is also used to mediate the cyclization of o-haloaryl N-sulfonylhydrazones.[4]

  • C-H Activation: More recently, rhodium and cobalt-catalyzed C-H activation strategies have emerged as highly efficient methods.[4] These reactions form the indazole ring by creating bonds directly from existing C-H bonds, minimizing the need for pre-functionalized starting materials and improving atom economy.[4]

Modern_Synthesis_Workflow Modern Indazole Synthesis Workflow cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Core & Functionalization A o-Halobenzaldehydes or Ketones C Transition Metal Catalysis (Pd, Cu, Rh) A->C B Arylhydrazines or Hydrazones B->C D Substituted Indazole Core C->D C-N Coupling / C-H Activation E Further Functionalization D->E (e.g., N-alkylation)

Caption: General workflow for modern transition-metal catalyzed indazole synthesis.

Part 3: The Indazole as a Privileged Scaffold in Medicinal Chemistry

The true significance of the synthetic advancements lies in their application to drug discovery. The indazole nucleus is now recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems like indole have made it a valuable component in numerous approved drugs.[1]

Drug NameTherapeutic AreaMechanism of ActionKey Structural Feature
Pazopanib OncologyMulti-tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit)N-methyl-1H-indazole acts as a key binding motif.
Axitinib OncologySelective tyrosine kinase inhibitor (VEGFR)The indazole core provides the scaffold for kinase interaction.
Granisetron AntiemeticSelective 5-HT3 receptor antagonistThe N-alkylated indazole is crucial for receptor binding.[1]
Niraparib OncologyPoly (ADP-ribose) polymerase (PARP) inhibitorThe indazole ring is a core component of the pharmacophore.[4]
Benzydamine Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)Provides pain relief through anti-inflammatory action.[1]

Pazopanib is an FDA-approved drug for treating renal cell carcinoma and soft tissue sarcoma.[1] Its mechanism relies on the inhibition of multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. The choice of the indazole scaffold was a deliberate design strategy. The N-methyl-1H-indazole moiety mimics the purine core of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases like VEGFR and PDGFR. The synthetic accessibility of substituted indazoles allowed chemists to optimize the side chains attached to the core, fine-tuning the drug's potency and selectivity profile.

Pazopanib_MOA Pazopanib Mechanism of Action Pazopanib Pazopanib (Indazole Core) Kinase Tyrosine Kinase (e.g., VEGFR) Pazopanib->Kinase Inhibition Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Binds to Active Site Downstream Downstream Signaling (Angiogenesis, Cell Growth) Phosphorylation->Downstream

Caption: Pazopanib competitively inhibits ATP binding to tyrosine kinases.

Part 4: Experimental Protocols - A Practical Guide

To ensure this guide is a self-validating system, the following are detailed protocols for both a classical and a modern indazole synthesis, representing the historical evolution of the field.

This protocol is based on the principles of the Jacobson synthesis.

  • Acetylation: To a solution of o-toluidine in glacial acetic acid, add acetic anhydride dropwise while stirring in an ice bath. Allow the reaction to warm to room temperature and stir for 2 hours. Pour the mixture into ice water to precipitate the N-acetyl-o-toluidine product, which is then filtered and dried.

  • Nitrosation: Dissolve the N-acetyl-o-toluidine in a mixture of acetic acid and acetic anhydride. Cool the solution to 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour at this temperature.

  • Cyclization & Rearrangement: Carefully warm the reaction mixture to room temperature and then heat to 50-60°C. An exothermic reaction will occur. After the initial reaction subsides, heat the mixture at 80°C for 1 hour to ensure complete cyclization.

  • Work-up and Purification: Cool the mixture and pour it into a large volume of cold water. Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 1H-indazole.

This protocol is a representative example of a modern three-component synthesis.[15]

  • Reaction Setup: In a sealed reaction vessel, combine 2-bromobenzaldehyde (1.0 mmol), the desired primary amine (1.2 mmol), sodium azide (1.5 mmol), and copper(I) oxide nanoparticles (Cu₂O-NP, 5 mol%).

  • Solvent and Conditions: Add polyethylene glycol (PEG-300) as the solvent (3 mL). Seal the vessel and heat the mixture to 110°C with vigorous stirring for 12 hours. The choice of a green solvent like PEG and a nanoparticle catalyst represents an environmentally conscious and efficient approach.

  • Work-up: After cooling to room temperature, add water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-aryl-2H-indazole. This method's value lies in its operational simplicity and tolerance for a broad scope of functional groups on both the aldehyde and amine starting materials.[15]

Conclusion and Future Outlook

From Fischer's foundational discovery to the sophisticated, atom-economical syntheses of today, the history of synthetic indazoles mirrors the progress of organic chemistry itself. The development of robust and versatile synthetic methods has been the critical enabler for exploring the vast biological potential of this scaffold. The indazole nucleus is now firmly established as a privileged structure in medicinal chemistry, with approved drugs targeting a wide array of diseases from cancer to inflammation.[1][17][18]

Future research will likely focus on developing even more efficient and sustainable synthetic routes, including photochemical and electrochemical methods.[1] The continued integration of computational design with advanced synthetic strategies will accelerate the discovery of novel indazole derivatives with tailored pharmacological profiles, ensuring that this remarkable heterocycle remains at the forefront of drug discovery for years to come.[1]

References

A-Technical-Guide-on-5-Methoxy-2-methyl-2H-indazole-as-a-Bioisostere-for-Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. However, its metabolic liabilities, particularly oxidative degradation, often pose significant challenges in drug development. Bioisosteric replacement is a powerful strategy to mitigate such issues while retaining or even enhancing biological activity. This guide provides an in-depth technical exploration of 5-methoxy-2-methyl-2H-indazole as a bioisostere for the indole moiety. We will delve into the synthetic rationale, comparative physicochemical and pharmacological properties, and practical applications of this substitution in the context of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced bioisosteric strategies to optimize lead compounds.

Introduction: The Rationale for Bioisosteric Replacement of Indoles

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1][2] Despite its prevalence, the indole nucleus is susceptible to metabolic oxidation, primarily at the C2 and C3 positions, which can lead to the formation of inactive or potentially toxic metabolites. This metabolic instability often curtails the therapeutic potential of indole-containing drug candidates.

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, offers a rational approach to overcoming these metabolic hurdles.[3][4] The thoughtful application of bioisosteres can lead to compounds with improved pharmacokinetic profiles, enhanced target affinity, and reduced off-target effects.[4] The indazole scaffold, particularly the 2H-indazole isomer, has emerged as a highly effective bioisostere for indole.[5][6] This is due to its similar size, shape, and electronic distribution, which allows it to mimic the indole ring's interactions with biological targets.[5]

This guide focuses specifically on This compound , a bioisostere that not only replaces the indole core but also incorporates a methoxy group, a common substituent in many biologically active indoles (e.g., 5-methoxy-DMT), and a methyl group on the nitrogen, which can further modulate the compound's properties.

Synthesis of this compound

The synthesis of 2H-indazoles, including this compound, can be achieved through various synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance to different functional groups. A common and efficient approach involves the cyclization of appropriately substituted phenylhydrazines or related precursors.[7][8][9]

Representative Synthetic Protocol: One-Pot Three-Component Reaction

A highly efficient method for the synthesis of 2-substituted-2H-indazoles is the one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, often catalyzed by a copper salt.[8][10]

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-methoxybenzaldehyde (1.0 eq), methylamine (as a solution in THF or as a salt, 1.2 eq), sodium azide (1.5 eq), copper(I) iodide (0.1 eq), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.1 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Copper(I) Iodide and TMEDA: This catalytic system is crucial for the formation of both the C-N and N-N bonds in the indazole ring. The copper catalyst facilitates the key intramolecular cyclization step.[8]

  • Sodium Azide: Serves as the nitrogen source for the formation of the pyrazole ring of the indazole.

  • DMSO as Solvent: Its high boiling point and ability to dissolve a wide range of reactants make it a suitable solvent for this type of reaction.

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other sensitive reagents.

Synthesis_Workflow start Starting Materials: 2-bromo-5-methoxybenzaldehyde, methylamine, sodium azide reaction One-Pot Reaction (DMSO, 120 °C) start->reaction catalyst Catalyst System: CuI / TMEDA catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Physicochemical Properties: A Comparative Analysis

The successful application of a bioisostere hinges on its ability to mimic the key physicochemical properties of the parent scaffold. Here, we compare the properties of this compound with its indole bioisostere, 5-methoxy-2-methylindole.

PropertyThis compound5-Methoxy-2-methylindoleRationale for Similarity/Difference
Molecular Formula C9H10N2O[11]C10H11NOThe indazole has an additional nitrogen atom and one less carbon and hydrogen atom.
Molecular Weight 162.19 g/mol [11]161.20 g/mol The molecular weights are very similar, contributing to comparable steric bulk.
logP (calculated) ~1.5[11]~2.1The additional nitrogen atom in the indazole ring generally increases polarity and reduces lipophilicity.
pKa (of the ring) Weaker base than indole[8]pKa ~ -2.4 (protonation on C3)The N2 nitrogen in the 2H-indazole is less basic than the pyrrolic nitrogen in indole.
Hydrogen Bond Donors 01 (N-H)The 2-methyl substitution on the indazole removes the hydrogen bond donor capability present in the parent indole.
Hydrogen Bond Acceptors 2 (N1 and OCH3)1 (OCH3)The N1 nitrogen of the indazole ring acts as an additional hydrogen bond acceptor.

Key Insights:

  • The similar molecular weight and shape of the two scaffolds allow for comparable steric interactions with biological targets.

  • The lower calculated logP of the indazole suggests potentially improved aqueous solubility, which can be advantageous for drug development.

  • The difference in hydrogen bonding capabilities is a critical consideration. The absence of a hydrogen bond donor and the presence of an additional acceptor on the indazole can significantly alter binding interactions with a target protein.

Pharmacological Profile: Case Study in Serotonin Receptor Modulation

The indole scaffold is a hallmark of many serotonergic ligands. The bioisosteric replacement of indole with indazole has been explored in the context of serotonin receptor agonists, particularly for the 5-HT2 receptor subtypes.[5][6]

This compound Derivatives as 5-HT2 Receptor Agonists

Research has shown that indazole analogs of potent 5-HT2A receptor agonists, such as 5-MeO-DMT, can retain significant activity.[5][6] For instance, the direct 1H-indazole analog of 5-MeO-DMT has been reported to be a moderately potent 5-HT2A agonist.[5] The introduction of a methyl group at the 2-position of the indazole ring can further modulate the pharmacological profile.

In Vitro Assay Protocol: Calcium Flux Assay for 5-HT2A Receptor Activation

This protocol describes a common in vitro method to assess the functional activity of compounds at the 5-HT2A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.

  • Cell Culture: Maintain a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound derivative) and a reference agonist (e.g., serotonin) in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of each well.

  • Compound Addition and Signal Detection: Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time. The binding of an agonist to the 5-HT2A receptor will trigger a transient increase in intracellular calcium, leading to an increase in fluorescence.

  • Data Analysis: Determine the maximum fluorescence response for each compound concentration. Plot the response as a function of the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to the reference agonist) to quantify the compound's potency and efficacy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Derivative (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Comparative SAR (Structure-Activity Relationship) Insights:

  • Potency and Efficacy: While direct comparisons are compound-specific, studies on related indazole analogs of tryptamines have shown that they can exhibit comparable or, in some cases, slightly reduced potency compared to their indole counterparts at the 5-HT2A receptor.[5] The efficacy (Emax) can also be modulated by this bioisosteric replacement.

  • Selectivity: A critical aspect of drug design is achieving selectivity for the desired target over related receptors. The indazole core can alter the selectivity profile. For instance, some indazole analogs show different selectivity ratios for 5-HT2A versus 5-HT2B and 5-HT2C receptors compared to the parent indoles.[5][6] This is particularly important for avoiding 5-HT2B agonism, which is associated with cardiotoxicity.[6]

In Vivo Considerations and Pharmacokinetics

A primary motivation for using the indazole bioisostere is to improve the in vivo properties of a drug candidate. Indazoles are often superior to indoles with respect to metabolic stability, plasma clearance, and oral bioavailability.[5][6]

In Vivo Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic profile of a this compound derivative in a rodent model (e.g., rats or mice).

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the study.

  • Compound Formulation: Prepare a dosing formulation of the test compound in a suitable vehicle (e.g., a solution or suspension for oral or intravenous administration).

  • Dosing: Administer a single dose of the compound to the animals via the desired route (e.g., oral gavage for bioavailability assessment or intravenous injection for clearance determination).

  • Blood Sampling: Collect serial blood samples from the animals at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability (if both oral and intravenous data are available).

Expected Outcomes and Advantages of the Indazole Bioisostere:

  • Improved Metabolic Stability: The 2H-indazole core is generally more resistant to oxidative metabolism compared to the indole ring. This can lead to a longer elimination half-life and reduced formation of metabolites.

  • Enhanced Oral Bioavailability: By reducing first-pass metabolism in the liver, the indazole bioisostere can lead to a significant increase in oral bioavailability, which is a highly desirable property for orally administered drugs.

  • Favorable Safety Profile: By blocking the metabolic pathways that can lead to reactive or toxic metabolites from the indole ring, the indazole bioisostere can potentially result in a better safety and tolerability profile.

Conclusion and Future Perspectives

This compound represents a sophisticated and effective bioisosteric replacement for the corresponding indole scaffold in drug discovery. Its synthesis is accessible through modern synthetic methodologies, and its physicochemical properties offer potential advantages in terms of solubility and metabolic stability. Pharmacological studies, particularly in the realm of serotonin receptor modulation, have demonstrated that this indazole core can effectively mimic the indole ring while offering opportunities to fine-tune potency, efficacy, and selectivity.

The primary advantage of this bioisosteric switch lies in the potential for significant improvements in the in vivo pharmacokinetic profile of a drug candidate. By mitigating the metabolic liabilities of the indole nucleus, the this compound scaffold can lead to compounds with enhanced oral bioavailability and a more favorable safety profile.

As drug development continues to demand compounds with increasingly optimized properties, the rational application of bioisosterism, exemplified by the use of this compound, will remain a critical tool in the medicinal chemist's arsenal. Future work in this area will likely focus on expanding the application of this and related indazole bioisosteres to a wider range of biological targets and further exploring the subtle structure-activity relationships that govern their pharmacological effects.

References

Potential Therapeutic Targets of 5-Methoxy-2-methyl-2H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1][2][3] This technical guide provides an in-depth analysis of the potential therapeutic targets for the specific, yet under-characterized molecule, 5-Methoxy-2-methyl-2H-indazole. While direct pharmacological data for this compound is sparse, this guide will leverage structure-activity relationships (SAR) and data from analogous indazole derivatives to propose and detail high-probability therapeutic targets. We will explore the mechanistic basis for these hypotheses and provide actionable, detailed experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indazole-based compounds.

Introduction to this compound and the Indazole Scaffold

The indazole, or benzpyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring.[4][5] This scaffold exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more stable.[6] The compound of interest, this compound, is a specific isomer with substitutions that may confer unique pharmacological properties. The indazole nucleus is a key feature in several FDA-approved drugs, including the anti-emetic Granisetron, the anticancer agents Axitinib and Pazopanib, and the anti-inflammatory drug Benzydamine.[7] The wide range of biological activities associated with indazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and neurological effects, underscores the therapeutic potential of this chemical class.[3][7][8][9]

The specific substitutions on this compound, a methoxy group at the 5-position and a methyl group at the 2-position of the indazole ring, are critical determinants of its potential interactions with biological targets. The methoxy group, an electron-donating substituent, can influence the electronic properties of the aromatic system and participate in hydrogen bonding.[10] The N2-methylation fixes the tautomeric form, which can be crucial for specific binding interactions.

Hypothesized Therapeutic Targets

Based on the extensive literature on indazole derivatives, we have identified three high-potential therapeutic target classes for this compound: Protein Kinases , Indoleamine 2,3-Dioxygenase 1 (IDO1) , and the Prostanoid EP4 Receptor .

Protein Kinases: Targeting Uncontrolled Cell Proliferation

The indazole scaffold is a well-established ATP-competitive inhibitor of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[5][11] Several indazole-based kinase inhibitors are approved for cancer therapy.[1][2]

2.1.1. Rationale for Kinase Inhibition

The structural similarity of the indazole ring to the adenine core of ATP allows it to fit into the ATP-binding pocket of kinases.[5] The substitutions on the indazole ring then determine the selectivity and potency for specific kinases. The 5-methoxy group could potentially form hydrogen bonds with hinge region residues in the kinase domain, a common interaction for potent kinase inhibitors.

2.1.2. Potential Kinase Targets
  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Many indazole derivatives are potent VEGFR inhibitors, disrupting angiogenesis, a critical process for tumor growth.[11]

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition by indazole-containing compounds has shown promise in cancer treatment.[8][11]

  • Fibroblast Growth Factor Receptors (FGFRs): Indazole derivatives have been developed as inhibitors of FGFRs, which are implicated in various cancers.[8]

2.1.3. Experimental Workflow for Kinase Target Validation

Kinase_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models A Kinase Panel Screening B IC50 Determination for Hits A->B Identify initial hits C Mechanism of Action Studies (e.g., ATP Competition Assay) B->C Confirm potency D Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) C->D Validate cellular activity E Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) D->E Confirm target engagement F Xenograft Tumor Model E->F Assess in vivo potential G Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis F->G Evaluate efficacy

Caption: Workflow for validating protein kinase inhibition.

2.1.4. Detailed Protocol: Kinase Inhibition Assay (IC50 Determination)
  • Reagents and Materials:

    • Recombinant human kinase of interest (e.g., VEGFR2, Aurora A)

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • This compound (test compound)

    • Positive control inhibitor (e.g., Staurosporine)

    • Kinase assay buffer (e.g., containing MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, typically from 10 mM to 0.1 nM.

    • In a 384-well plate, add the test compound dilutions, positive control, and a DMSO vehicle control.

    • Add the kinase and substrate peptide to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Indoleamine 2,3-Dioxygenase 1 (IDO1): A Key Immuno-oncology Target

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[8] Its overexpression in tumors leads to an immunosuppressive microenvironment. Indazole-based compounds have emerged as potent IDO1 inhibitors.

2.2.1. Rationale for IDO1 Inhibition

The indazole ring can act as a bioisostere for the indole ring of tryptophan, allowing it to bind to the active site of IDO1. The specific substitutions on the indazole core are crucial for achieving high potency and selectivity.

2.2.2. Experimental Workflow for IDO1 Target Validation

IDO1_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models A Enzymatic IDO1 Assay (e.g., Kynurenine production) B Binding Affinity Assay (e.g., SPR, ITC) A->B Determine potency and binding C IFN-γ Stimulated Cell Assay (e.g., HeLa, SK-OV-3) B->C Validate cellular potency D T-cell Co-culture Assay C->D Assess cellular activity and immune modulation E Syngeneic Mouse Tumor Model D->E Assess anti-tumor immunity F Kynurenine/Tryptophan Ratio Analysis E->F Evaluate in vivo efficacy and target engagement

Caption: Workflow for validating IDO1 inhibition.

2.2.3. Detailed Protocol: Cellular IDO1 Inhibition Assay
  • Reagents and Materials:

    • HeLa cells (or other IDO1-expressing cell line)

    • Recombinant human interferon-gamma (IFN-γ)

    • This compound (test compound)

    • Positive control inhibitor (e.g., Epacadostat)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • L-Tryptophan

    • Trichloroacetic acid (TCA)

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

    • 96-well cell culture plates

  • Procedure:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.

    • Remove the medium and replace it with fresh medium containing serial dilutions of the test compound, positive control, and a DMSO vehicle control.

    • Incubate for a specified time (e.g., 48-72 hours).

    • Collect the supernatant from each well.

    • Add TCA to the supernatant to precipitate proteins, then centrifuge.

    • Transfer the protein-free supernatant to a new plate.

    • Add Ehrlich's reagent to each well and incubate at 65°C for 20 minutes to allow for color development.

    • Measure the absorbance at 490 nm. The absorbance is proportional to the kynurenine concentration.

    • Calculate the percent inhibition of kynurenine production and determine the IC50 value.

Prostanoid EP4 Receptor: A Target in Inflammation and Cancer

The prostanoid EP4 receptor is a G-protein coupled receptor (GPCR) for prostaglandin E2 (PGE2). The PGE2/EP4 signaling pathway is implicated in inflammation and cancer progression. Recently, 2H-indazole derivatives have been identified as potent EP4 receptor antagonists.[12]

2.3.1. Rationale for EP4 Receptor Antagonism

The 2H-indazole scaffold has been shown to be a suitable template for the design of EP4 antagonists.[12] The specific substitution pattern of this compound may allow for favorable interactions with the EP4 receptor binding pocket.

2.3.2. Experimental Workflow for EP4 Receptor Target Validation

EP4_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models A Radioligand Binding Assay B cAMP Accumulation Assay A->B Determine binding affinity and functional antagonism C Chemokine Production Assay (e.g., in macrophages) B->C Validate cellular activity D T-cell Suppression Assay C->D Assess immunomodulatory effects E Inflammation Model (e.g., Carrageenan-induced paw edema) D->E Assess in vivo potential F Syngeneic Tumor Model E->F Evaluate anti-inflammatory and anti-tumor efficacy

Caption: Workflow for validating EP4 receptor antagonism.

2.3.3. Detailed Protocol: cAMP Accumulation Assay
  • Reagents and Materials:

    • HEK293 cells stably expressing the human EP4 receptor

    • PGE2 (Prostaglandin E2)

    • This compound (test compound)

    • Positive control antagonist (e.g., a known EP4 antagonist)

    • Forskolin (optional, to amplify signal)

    • cAMP detection kit (e.g., HTRF, AlphaScreen)

    • Cell culture medium

    • 384-well assay plates

  • Procedure:

    • Seed the EP4-expressing HEK293 cells in a 384-well plate and allow them to adhere.

    • Remove the culture medium and replace it with assay buffer containing serial dilutions of the test compound or controls.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

    • Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.

    • Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol.

    • Incubate to allow for the detection reaction to proceed.

    • Read the plate on a compatible plate reader.

    • Calculate the percent inhibition of the PGE2-stimulated cAMP response and determine the IC50 value for the antagonist.

Comparative Data Summary

While specific quantitative data for this compound is not yet available, the following table provides a representative summary of the potencies of other indazole derivatives against the proposed target classes. This data serves as a benchmark for future experimental evaluation.

Target ClassRepresentative Indazole CompoundPotency (IC50/Ki)Reference
Protein Kinase Pazopanib (VEGFR-2)30 nM[11]
Protein Kinase Axitinib (VEGFR-2)0.2 nM[1]
IDO1 Epacadostat~10 nM[8]
EP4 Receptor Compound 14 (in a 2H-indazole series)1.2 nM (cAMP assay)[12]

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity within the therapeutically rich class of indazole-containing compounds. Based on extensive structure-activity relationship data from analogous molecules, this guide has proposed and detailed three high-priority therapeutic target classes: protein kinases, IDO1, and the prostanoid EP4 receptor. The provided experimental workflows and detailed protocols offer a clear and actionable path for the comprehensive pharmacological characterization of this compound.

Future research should focus on the synthesis of this compound and its evaluation in the described in vitro and cell-based assays. Hit-to-lead optimization campaigns can then be initiated to improve potency, selectivity, and pharmacokinetic properties. The exploration of this and other novel indazole derivatives holds significant promise for the discovery of next-generation therapeutics for a wide range of diseases, including cancer and inflammatory disorders.

References

Methodological & Application

Synthesis of 5-Methoxy-2-methyl-2H-indazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged bicyclic heterocycle prominently featured in numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide array of biological activities, including but not limited to anti-inflammatory, antitumor, and antiviral properties. The strategic functionalization of the indazole core, particularly through N-alkylation, allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. The regioselective synthesis of N-alkylated indazoles, however, presents a significant challenge as alkylation can occur at either the N-1 or N-2 position, often yielding a mixture of isomers.[2] This application note provides a detailed, two-step synthetic protocol for the preparation of 5-Methoxy-2-methyl-2H-indazole, a valuable building block in medicinal chemistry. The protocol first outlines the synthesis of the precursor, 5-methoxy-1H-indazole, followed by a highly regioselective N-methylation at the N-2 position.

Part 1: Synthesis of 5-Methoxy-1H-indazole

The initial step involves the synthesis of 5-methoxy-1H-indazole from a commercially available substituted aniline. This procedure is adapted from established methods involving diazotization followed by intramolecular cyclization.[3]

Underlying Chemistry: Diazotization and Cyclization

The synthesis commences with the diazotization of 2-methyl-4-methoxyaniline. In this reaction, sodium nitrite in the presence of an acid (acetic acid in this protocol) converts the primary aromatic amine into a diazonium salt. This intermediate is generally unstable and is not isolated. The subsequent intramolecular cyclization is a key step where the diazonium group is displaced by the ortho-methyl group, leading to the formation of the indazole ring system. Precise temperature control during the diazotization step is crucial to prevent the premature decomposition of the diazonium salt.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole

Materials:

  • 2-Methyl-4-methoxyaniline

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Under ice-water bath conditions, dissolve 2-methyl-4-methoxyaniline (1.0 equivalent) in glacial acetic acid.

  • Slowly add a solution of sodium nitrite (1.0 equivalent) in deionized water dropwise to the aniline solution. Maintain the reaction temperature below 25 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with chloroform (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol (9:1) eluent system to yield pure 5-methoxy-1H-indazole.[4]

Expected Outcome:

The protocol should yield 5-methoxy-1H-indazole as a solid. The reported yield for a similar procedure is approximately 18%.[4] The purity should be assessed by TLC and the identity confirmed by ¹H NMR spectroscopy.

Characterization Data for 5-Methoxy-1H-indazole:

  • ¹H NMR (DMSO-d₆): δ 12.89 (1H, brs), 7.93 (1H, s), 7.42 (1H, d, J=8.8 Hz), 7.15 (1H, d, J=1.8 Hz), 6.98 (1H, dd, J=8.8, 1.8 Hz), 3.76 (3H, s).[4]

Part 2: Regioselective N-Methylation to Yield this compound

The second part of the synthesis focuses on the selective methylation of the N-2 position of 5-methoxy-1H-indazole. The regioselectivity of indazole alkylation is highly dependent on the reaction conditions. While alkylation under basic conditions often leads to a mixture of N-1 and N-2 isomers, acidic conditions can favor the formation of the N-2 product.[5] This protocol is based on a general method for the regioselective N-2 alkylation of indazoles using methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of acid.[6]

Rationale for N-2 Selectivity

The selective N-2 alkylation under acidic conditions can be rationalized by considering the protonation equilibrium of the indazole ring. The N-2 lone pair is generally considered to be more kinetically accessible for electrophilic attack in the neutral indazole.[5] In the presence of an acid, the alkylating agent, methyl 2,2,2-trichloroacetimidate, is activated, facilitating nucleophilic attack by the indazole. The transition state leading to the N-2 methylated product is favored, resulting in high regioselectivity.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Methoxy-1H-indazole

  • Methyl 2,2,2-trichloroacetimidate

  • Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)

  • Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 5-methoxy-1H-indazole (1.0 equivalent) in an anhydrous solvent under an inert atmosphere, add methyl 2,2,2-trichloroacetimidate (1.2 equivalents).

  • Add a catalytic amount of trifluoromethanesulfonic acid or copper(II) triflate (0.1 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford this compound.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventYield (%)
5-Methoxy-1H-indazole2-Methyl-4-methoxyanilineNaNO₂, Acetic AcidChloroform~18[4]
This compound5-Methoxy-1H-indazoleMethyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)₂DichloromethaneHigh

Note: The yield for the N-methylation step is expected to be high based on the general procedure for similar substrates, though the exact yield for this specific transformation may vary.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Part 1: Synthesis of 5-Methoxy-1H-indazole cluster_step2 Part 2: Regioselective N-Methylation A 2-Methyl-4-methoxyaniline B Diazotization & Cyclization (NaNO₂, AcOH) A->B Step 1 C 5-Methoxy-1H-indazole B->C Purification D 5-Methoxy-1H-indazole E N-Methylation (Methyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)₂) D->E Step 2 F This compound E->F Purification

Caption: Synthetic pathway for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following this two-part procedure, researchers can reliably produce the starting material, 5-methoxy-1H-indazole, and subsequently perform a highly regioselective N-methylation to obtain the desired N-2 isomer. The methodologies presented are grounded in established chemical principles and supported by literature precedents, ensuring a high degree of scientific integrity and reproducibility. This protocol is intended to be a valuable resource for researchers in drug discovery and organic synthesis who require access to this important chemical intermediate.

References

Synthesis of 2-aryl-2H-indazoles via base-catalyzed cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 2-aryl-2H-indazoles via Base-Catalyzed Intramolecular Cyclization

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Aryl-2H-Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, the 2-aryl-2H-indazole isomer is a key structural motif found in a range of therapeutic compounds, including anti-inflammatory drugs like benzadac, and modern targeted therapies such as the anti-cancer drug Pazopanib.[3][4] The diverse biological activities exhibited by these compounds, which include anti-inflammatory, antitumor, anti-HIV, and antidepressant properties, underscore the critical importance of developing efficient and robust synthetic methodologies for their preparation.[1][5]

Traditional methods for indazole synthesis often suffer from drawbacks such as harsh reaction conditions, poor regioselectivity between N1 and N2 arylation, and the need for transition-metal catalysts.[5] This application note details a modern, efficient, and metal-free approach for the synthesis of 2-aryl-2H-indazoles. The core of this strategy is a base-catalyzed intramolecular cyclization of readily accessible ortho-alkyl substituted azoxybenzene precursors. This method offers an inexpensive and operationally simple alternative, avoiding the need for costly transition-metal catalysts and external oxidants.[3]

Mechanistic Insights: The Role of Base-Catalyzed C–H Deprotonation

The cornerstone of this synthetic strategy is the selective deprotonation of a benzylic C–H bond, facilitated by a strong base, which initiates an intramolecular cyclization cascade. The generally accepted mechanism proceeds through several key steps, providing a clear rationale for the choice of reagents and conditions.

Proposed Reaction Mechanism:

  • Precursor Formation: The synthesis begins with the formation of an ortho-alkyl substituted azoxybenzene. This precursor is typically synthesized from the corresponding ortho-substituted nitroarene and aniline derivatives.

  • Benzylic Deprotonation: A strong, non-nucleophilic base, such as potassium methoxide (CH₃OK) or potassium tert-butoxide, selectively abstracts a proton from the benzylic carbon (the carbon adjacent to the azoxy-substituted aromatic ring).[3][6] This step is favored due to the electron-withdrawing nature of the azoxy group, which increases the acidity of the benzylic protons.

  • Intramolecular Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile, attacking the proximal nitrogen atom of the azoxy group. This intramolecular cyclization forms a five-membered heterocyclic intermediate.

  • Aromatization: The intermediate subsequently undergoes elimination of a hydroxide ion (or its equivalent), leading to the formation of the stable, aromatic 2-aryl-2H-indazole ring system.

This mechanism highlights the critical role of the base in not only initiating the reaction but also in driving the reaction towards the desired cyclized product. The absence of transition metals makes this a more environmentally benign and cost-effective approach.[3]

Reaction_Mechanism cluster_0 Mechanism of Base-Catalyzed Cyclization Start ortho-Alkyl Azoxybenzene Carbanion Benzylic Carbanion Intermediate Start->Carbanion C-H Deprotonation Base Strong Base (e.g., CH₃OK) Cyclized Cyclized Intermediate Carbanion->Cyclized Intramolecular Nucleophilic Attack Product 2-Aryl-2H-indazole Cyclized->Product Aromatization Elimination Elimination of H₂O Experimental_Workflow prep 1. Preparation - Dry glassware - Add starting material & solvent inert 2. Inert Atmosphere - Purge with N₂ or Ar prep->inert base 3. Base Addition - Add CH₃OK at room temp inert->base react 4. Reaction - Heat to 80-100 °C - Monitor by TLC base->react quench 5. Workup: Quenching - Cool to RT - Add aq. NH₄Cl react->quench extract 6. Workup: Extraction - Extract with DCM - Wash with brine quench->extract dry 7. Workup: Drying - Dry organic layer (MgSO₄) - Filter and concentrate extract->dry purify 8. Purification - Silica gel column chromatography dry->purify analyze 9. Analysis - Characterize pure product (NMR, MS) purify->analyze

References

Application Note & Protocol: A Guide to One-Pot, Three-Component Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional multi-step syntheses of these heterocycles often suffer from drawbacks such as low overall yields, harsh reaction conditions, and the need for purification of intermediates. This application note details a robust and highly efficient one-pot, three-component synthesis of 2H-indazoles from readily available starting materials: an o-nitrobenzaldehyde, a primary amine, and a reducing agent, typically in the presence of a catalyst. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol using a copper-catalyzed system, and discuss the broad substrate scope that makes this methodology a powerful tool for drug discovery and chemical biology research.

Introduction: The Significance of 2H-Indazoles in Drug Discovery

The indazole ring system is a cornerstone of modern medicinal chemistry, with compounds bearing this moiety exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific constitutional isomer, 2H-indazole, is of particular interest. For instance, the 2H-indazole derivative Niraparib is a potent PARP inhibitor approved for the treatment of ovarian cancer. The development of efficient, modular, and atom-economical methods to access structurally diverse 2H-indazoles is therefore a critical objective for accelerating drug development pipelines.

Multi-component reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all reactants, represent an ideal synthetic strategy. These reactions offer significant advantages over linear syntheses by reducing the number of synthetic steps, minimizing waste, and saving time and resources. The one-pot, three-component approach described herein provides a convergent and flexible route to a library of 2H-indazoles from simple precursors.

The Synthetic Strategy: Mechanism and Rationale

The core transformation involves the reductive condensation of an o-nitrobenzaldehyde with a primary amine, followed by an intramolecular cyclization to form the 2H-indazole ring. This process is typically facilitated by a transition metal catalyst that orchestrates the sequence of events within a single pot. While various catalytic systems based on iron, palladium, and other metals have been reported, copper catalysis offers a compelling balance of high efficiency, low cost, and operational simplicity.

The generally accepted mechanism for the copper-catalyzed reaction proceeds through several key steps:

  • Initial Condensation: The primary amine reacts with the aldehyde group of the o-nitrobenzaldehyde to form a Schiff base (imine) intermediate.

  • Nitro Group Reduction: The catalyst, in conjunction with a reducing agent (e.g., sodium dithionite or di-tert-butyl peroxide), facilitates the reduction of the nitro group to a nitroso or amino group.

  • Intramolecular Cyclization: The newly formed nucleophilic nitrogen attacks the imine carbon in an intramolecular fashion.

  • Aromatization: A final oxidation or elimination step leads to the formation of the stable, aromatic 2H-indazole ring system.

The choice of catalyst and reducing agent is critical. Copper(I) salts, such as copper(I) iodide (CuI), are often preferred as they can effectively coordinate with the reactants and facilitate the necessary redox transformations. The ligand, such as 1,10-phenanthroline, can stabilize the copper center and enhance its catalytic activity.

Reaction_Mechanism Start o-Nitrobenzaldehyde + Primary Amine (R-NH2) Imine Schiff Base (Imine) Intermediate Start->Imine Condensation (-H2O) Reduced Reduced Intermediate (e.g., Nitroso) Imine->Reduced Nitro Reduction Cyclized Cyclized Dihydro-indazole Intermediate Reduced->Cyclized Intramolecular Cyclization Product 2H-Indazole (Final Product) Cyclized->Product Aromatization Catalyst Cu(I) Catalyst + Reducing Agent Catalyst->Imine

Caption: Proposed mechanism for the copper-catalyzed three-component synthesis of 2H-indazoles.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from a validated procedure demonstrating the synthesis of 2-aryl-2H-indazoles. It provides a reliable method for researchers to follow.

Materials and Equipment
  • Reactants: Substituted o-nitrobenzaldehyde, substituted primary amine.

  • Catalyst: Copper(I) iodide (CuI).

  • Ligand: 1,10-Phenanthroline.

  • Reducing Agent: Sodium dithionite (Na₂S₂O₄).

  • Base: Potassium carbonate (K₂CO₃).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Equipment: Schlenk tube or sealed reaction vial, magnetic stirrer hotplate, standard laboratory glassware for workup and purification, silica gel for column chromatography.

Step-by-Step Procedure

The following workflow diagram outlines the key phases of the experimental process.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add Reactants (Aldehyde, Amine) b 2. Add Catalyst System (CuI, Ligand, Base) a->b c 3. Add Solvent (DMSO) b->c d 4. Add Reductant (Na2S2O4) c->d e 5. Seal & Heat (e.g., 100 °C, 12 h) d->e f 6. Quench & Extract (H2O, Ethyl Acetate) e->f g 7. Purify (Column Chromatography) f->g

Caption: Experimental workflow from reaction setup to final product purification.

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the o-nitrobenzaldehyde (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Addition of Amine and Base: Add the primary amine (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (3.0 mL).

  • Addition of Reducing Agent: Finally, add sodium dithionite (2.0 mmol, 2.0 equiv).

    • Scientist's Note: Sodium dithionite is sensitive to air and moisture. It should be added last, and the vessel should be sealed promptly. Its slow decomposition in situ provides a controlled reduction of the nitro group.

  • Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.

  • Monitoring the Reaction: Progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the limiting reactant (o-nitrobenzaldehyde) indicates completion.

  • Workup: After cooling to room temperature, quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography to afford the pure 2H-indazole product.

Substrate Scope and Data

The true power of this three-component reaction lies in its broad applicability. A wide variety of substituents are tolerated on both the o-nitrobenzaldehyde and the primary amine, allowing for the rapid generation of a diverse chemical library.

Entryo-Nitrobenzaldehyde SubstituentPrimary AmineProduct Yield (%)
1HAniline92%
24-ChloroAniline85%
35-MethoxyAniline89%
4H4-Methylaniline94%
5H4-Methoxyaniline90%
6H4-Chloroaniline88%
7HBenzylamine76%
8HCyclohexylamine65%

Analysis of Results: As shown in the table, both electron-donating and electron-withdrawing groups are well-tolerated on the aromatic rings of both coupling partners, consistently providing high yields. While aromatic amines are generally excellent substrates, aliphatic amines like benzylamine and cyclohexylamine also participate effectively, albeit with slightly diminished yields. This highlights the robust nature of the copper-catalyzed system.

Conclusion and Outlook

The one-pot, three-component synthesis of 2H-indazoles is a highly efficient and versatile method for accessing this important heterocyclic motif. The copper-catalyzed protocol presented here offers an excellent starting point for researchers in drug discovery and organic synthesis, characterized by its operational simplicity, cost-effectiveness, and broad substrate scope. This strategy significantly streamlines the synthesis of complex molecules, enabling the rapid exploration of chemical space around the 2H-indazole core and facilitating the discovery of new therapeutic agents.

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 2H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2H-Indazoles and the Rise of Copper Catalysis

The 2H-indazole scaffold is a privileged heterocyclic motif, prominently featured in a multitude of compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antitumor, antifungal, and anti-HIV properties, making them highly sought-after targets in drug discovery and development.[1][2] The development of efficient and versatile synthetic routes to access these molecules is, therefore, of paramount importance to medicinal chemists.

Traditionally, the synthesis of indazoles has relied on multi-step procedures that often require harsh reaction conditions and pre-functionalized starting materials. However, the advent of transition metal catalysis has revolutionized the construction of such heterocyclic systems. Among these, copper catalysis has emerged as a particularly powerful and attractive strategy due to copper's low cost, low toxicity, and unique reactivity. Copper catalysts have proven to be exceptionally effective in facilitating the key bond-forming events required for the assembly of the 2H-indazole core, particularly in the formation of crucial C-N and N-N bonds.[3][4][5]

This application note provides a comprehensive guide to the copper-catalyzed synthesis of 2H-indazole derivatives, with a focus on a robust and widely applicable one-pot, three-component reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer practical insights for researchers in the field.

Key Synthetic Strategy: A Powerful One-Pot, Three-Component Synthesis

A highly efficient and atom-economical approach to 2H-indazoles involves a copper-catalyzed one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide.[3][4][5] This method is lauded for its operational simplicity, broad substrate scope, and the use of readily available starting materials. The copper catalyst is instrumental in this transformation, orchestrating a cascade of events that culminate in the formation of the desired 2H-indazole product.

General Reaction Scheme

The overall transformation can be represented as follows:

cluster_reactants Reactants cluster_products Product R1_X 2-Halobenzaldehyde catalyst Cu Catalyst Ligand, Solvent, Heat R1_X->catalyst R2_NH2 Primary Amine R2_NH2->catalyst NaN3 Sodium Azide NaN3->catalyst Indazole 2H-Indazole Derivative catalyst->Indazole

Caption: General scheme for the copper-catalyzed synthesis of 2H-indazoles.

Mechanistic Insights: The Role of the Copper Catalyst

The proposed mechanism for this one-pot reaction involves a series of copper-mediated steps. While the exact details may vary depending on the specific catalyst system, a plausible catalytic cycle is outlined below. The reaction is thought to commence with the condensation of the 2-bromobenzaldehyde and the primary amine to form an imine. The copper catalyst then facilitates the crucial C-N and N-N bond formations.[4][6]

G Start 2-Bromobenzaldehyde + Primary Amine Imine Formation of Imine Intermediate (7) Start->Imine Condensation Aryl_Azide C-N Bond Formation: N-(2-azidobenzylidene)aniline (8) Imine->Aryl_Azide Copper-catalyzed azidation Cu_Azide_Complex Cu(I) Catalyst + NaN3 [Cu(I)-N3] Cu_Azide_Complex->Aryl_Azide Cu_Intermediate Intramolecular Cyclization with Cu(I) Coordination Aryl_Azide->Cu_Intermediate Coordination to Imine N2_Elimination N2 Elimination Cu_Intermediate->N2_Elimination Reductive Elimination Product 2H-Indazole Product N2_Elimination->Product Catalyst_Regen Catalyst Regeneration [Cu(I)] N2_Elimination->Catalyst_Regen Release of Cu(I) Catalyst_Regen->Cu_Azide_Complex Reacts with NaN3

Caption: Proposed catalytic cycle for the one-pot synthesis of 2H-indazoles.

Data Presentation: Substrate Scope and Reaction Conditions

The copper-catalyzed one-pot synthesis of 2H-indazoles exhibits a broad substrate scope, tolerating a variety of functional groups on both the benzaldehyde and amine starting materials. Below is a summary of typical reaction conditions and yields for the synthesis of various 2H-indazole derivatives.

Entry2-HalobenzaldehydePrimary AmineCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12-BromobenzaldehydeAnilineCuI (10)TMEDA (20)DMSO1101295
22-Bromo-5-nitrobenzaldehydeAnilineCuI (10)TMEDA (20)DMSO1101289
32-Bromobenzaldehyde4-MethoxyanilineCuI (10)TMEDA (20)DMSO1101292
42-BromobenzaldehydeBenzylamineCuI (10)TMEDA (20)DMSO1101285
52-ChlorobenzaldehydeAnilineCu₂O-NP (5)NonePEG 3001201090

Data compiled from representative literature.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for the Copper(I) Iodide-Catalyzed Synthesis of 2-Aryl-2H-indazoles

This protocol is adapted from the work of Kumar et al. (Org. Lett.2011 , 13, 3542-3545).[3][4][5][6]

Materials:

  • 2-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Sodium azide (NaN₃) (1.5 mmol, 1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 mmol, 20 mol%)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 mL)

  • Magnetic stir bar

  • Oven-dried reaction tube with a screw cap

Procedure:

  • To the oven-dried reaction tube, add the 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and copper(I) iodide (0.1 mmol).

  • Add the magnetic stir bar to the reaction tube.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO (3.0 mL) followed by TMEDA (0.2 mmol).

  • Seal the reaction tube tightly with the screw cap.

  • Place the reaction tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2H-indazole derivative.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add reactants and catalyst to a reaction tube B 2. Add solvent and ligand under inert atmosphere A->B C 3. Seal the reaction tube B->C D 4. Heat at 110 °C with vigorous stirring C->D E 5. Monitor reaction progress (TLC/LC-MS) D->E F 6. Cool to room temperature E->F G 7. Quench with water and perform extraction F->G H 8. Dry and concentrate the organic phase G->H I 9. Purify by column chromatography H->I J Pure 2H-Indazole I->J Characterization (NMR, MS)

Caption: Step-by-step experimental workflow for 2H-indazole synthesis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Inactive catalystUse fresh, high-purity CuI.
Poor quality solventUse anhydrous DMSO.
Inefficient stirringEnsure vigorous stirring to maintain a homogeneous mixture.
Reaction not at optimal temperatureVerify the temperature of the oil bath.
Formation of side products Presence of oxygenEnsure the reaction is set up under an inert atmosphere.
Prolonged reaction timeOptimize the reaction time by monitoring with TLC or LC-MS.
Difficulty in purification Co-elution of starting materials or byproductsAdjust the polarity of the eluent system for column chromatography.

Conclusion

Copper-catalyzed reactions, particularly the one-pot, three-component synthesis, offer a highly effective and practical avenue for the construction of medicinally relevant 2H-indazole derivatives.[2] The operational simplicity, broad substrate tolerance, and use of inexpensive and readily available materials make this methodology a valuable tool for researchers in drug discovery and organic synthesis. The protocols and insights provided in this application note are intended to facilitate the successful implementation of this powerful synthetic strategy.

References

Application Note: Accelerated Synthesis of 2H-Indazoles via Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic routes to these compounds often suffer from long reaction times, harsh conditions, and unsatisfactory yields. This application note presents a detailed guide to the rapid and efficient synthesis of 2-substituted-2H-indazoles using Microwave-Assisted Organic Synthesis (MAOS). We provide a field-proven, step-by-step protocol for the molybdenum-catalyzed reductive cyclization of o-nitrobenzylidene amines, which dramatically reduces reaction times from hours to mere minutes. Furthermore, we explore the adaptation of one-pot condensation/reductive cyclization reactions to microwave conditions, offering a versatile and scalable approach to a diverse range of 2H-indazoles.

Introduction: The Need for Speed in 2H-Indazole Synthesis

Indazole-based compounds are of immense interest in drug discovery due to their broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.[1] The 2H-indazole isomer, in particular, is a key component in many pharmaceuticals. However, the development of efficient and regioselective syntheses for 2H-indazoles has historically lagged behind that of their 1H counterparts.[1]

Conventional heating methods for organic synthesis are often inefficient, relying on slow conductive heating which can lead to thermal gradients, prolonged reaction times, and the formation of unwanted byproducts.[2] Microwave-assisted synthesis has emerged as a transformative green chemistry technique that circumvents these issues.[3][4] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, ensuring rapid, uniform, and localized heating.[2] This leads to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to minutes, while simultaneously improving product yields and purity.[5][6]

This guide provides researchers with robust protocols to leverage the power of microwave synthesis for the targeted production of 2-aryl and 2-alkyl-2H-indazoles, accelerating the discovery and development of new chemical entities.

The Science of Microwave-Assisted Synthesis

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, like the intermediates in indazole synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, intense, uniform heat throughout the sample. This volumetric heating is fundamentally different from conventional methods and is the primary reason for the observed rate enhancements.[2]

The key advantages of employing MAOS for 2H-indazole synthesis include:

  • Drastically Reduced Reaction Times: Accelerate reactions by orders of magnitude.[6][7]

  • Improved Yields and Purity: Minimize byproduct formation through precise temperature control and short reaction times.[6]

  • Enhanced Reproducibility: Uniform heating ensures consistent results.

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, saving significant energy.[7]

  • Alignment with Green Chemistry: Often allows for solvent-free reactions or the use of environmentally benign solvents.[1][5]

Core Protocol: Molybdenum-Catalyzed Reductive Cyclization

This protocol provides a highly efficient and rapid method for the synthesis of 2-aryl-2H-indazoles from readily prepared o-nitrobenzylidene amines, as pioneered by Moustafa, et al.[1] The reaction involves a molybdenum-catalyzed reductive cyclization, where triphenylphosphine acts as the oxygen acceptor for the deoxygenation of the nitro group, followed by intramolecular N-N bond formation.

Workflow Overview

The overall process involves two main stages: the synthesis of the Schiff base precursor and the subsequent microwave-assisted cyclization to the 2H-indazole product.

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Microwave Cyclization A o-Nitrobenzaldehyde + Aromatic Amine B Reflux in i-PrOH A->B C Isolate Crystalline o-Nitrobenzylidene Amine B->C D Combine Precursor, Catalyst (MoO2Cl2(dmf)2), Reducing Agent (Ph3P) in Toluene C->D To Microwave Reactor E Microwave Irradiation (150 °C, 10 min) D->E F Purification (Column Chromatography) E->F G Pure 2-Aryl-2H-Indazole F->G

Caption: Experimental workflow for 2H-indazole synthesis.

Detailed Experimental Protocol

Part A: Synthesis of o-Nitrobenzylidene Amine Precursors

  • To a round-bottom flask, add o-nitrobenzaldehyde (1.0 eq) and the desired aromatic amine (1.0 eq).

  • Add isopropanol (i-PrOH) as the solvent.

  • Reflux the mixture until the starting materials are consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crystalline Schiff base product typically precipitates and can be isolated by filtration, washed with cold i-PrOH, and dried. Yields are generally high (84–97%).[1]

Part B: Microwave-Assisted Reductive Cyclization

  • Place the synthesized o-nitrobenzylidene amine (1.0 eq, e.g., 0.5 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Add the molybdenum catalyst, MoO₂Cl₂(dmf)₂ (5 mol%).

  • Add triphenylphosphine (Ph₃P) as the reducing agent (2.4 eq).

  • Add dry toluene as the solvent (e.g., 3-4 mL).

  • Seal the vessel and place it in the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 150 °C for 10 minutes .

  • After the reaction, cool the vessel to room temperature using compressed air.

  • Filter the reaction mixture through a short pad of silica gel to remove the catalyst and triphenylphosphine oxide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-2H-indazole.

Data Presentation: Substrate Scope and Yields

This microwave protocol is robust and tolerates a wide range of functional groups on the aniline-derived portion of the molecule, delivering good to excellent yields.[1]

EntryR Group (on Aniline)ProductYield (%)[1]
1H2-Phenyl-2H-indazole88
24-Me2-(p-Tolyl)-2H-indazole92
34-OMe2-(4-Methoxyphenyl)-2H-indazole85
44-F2-(4-Fluorophenyl)-2H-indazole89
54-Cl2-(4-Chlorophenyl)-2H-indazole86
64-Br2-(4-Bromophenyl)-2H-indazole81
74-CF₃2-(4-(Trifluoromethyl)phenyl)-2H-indazole61

Alternative Protocol: One-Pot Condensation & Reductive Cyclization

An alternative powerful strategy is the one-pot condensation of an o-nitrobenzaldehyde with a primary amine, followed by a reductive cyclization. This approach, often referred to as a Cadogan-type reaction, avoids the isolation of the intermediate imine.[7] While originally performed under conventional heating, this method is highly adaptable to microwave synthesis.

Proposed Reaction Mechanism

The reaction proceeds via an initial condensation to form an imine, which is then subjected to a deoxygenative cyclization promoted by a phosphine reagent.

A o-Nitrobenzaldehyde + R-NH₂ Condensation B o-Imino-nitrobenzene Reductive Cyclization (e.g., P(n-Bu)₃, Microwave) A->B - H₂O C 2-Substituted-2H-Indazole B->C - O=P(n-Bu)₃

Caption: One-pot condensation and reductive cyclization pathway.

Detailed Experimental Protocol
  • In a 10 mL microwave reaction vessel, combine the o-nitrobenzaldehyde (1.0 eq), the primary amine (aliphatic or aromatic, 1.1 eq), and a suitable solvent such as toluene or dioxane.

  • Add tri-n-butylphosphine (P(n-Bu)₃, 1.5-2.0 eq) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature between 120-160 °C for 15-30 minutes . Note: Optimization may be required depending on the substrates.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel. This protocol is particularly valuable for the regioselective synthesis of N2-alkyl indazoles.[7]

Conclusion and Future Outlook

Microwave-assisted synthesis represents a paradigm shift in the preparation of high-value heterocyclic compounds like 2H-indazoles. The protocols detailed in this note demonstrate a significant reduction in reaction time, from many hours to as little as 10 minutes, while providing excellent yields and high product purity.[1] By adopting these methodologies, drug discovery and development teams can accelerate the synthesis of novel indazole libraries, facilitating faster lead identification and optimization. The principles and techniques described herein are broadly applicable and encourage the adaptation of other traditionally heated reactions to the microwave platform, fostering a more efficient and environmentally sustainable approach to chemical synthesis.

References

Application Notes and Protocols for the N2-Alkylation of 1H-Indazoles to Form 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The regioselective synthesis of 2H-indazoles through N2-alkylation of the corresponding 1H-indazole tautomer is a critical transformation in medicinal chemistry and materials science.[1][2][3][4] 2H-Indazole derivatives are prevalent structural motifs in a multitude of biologically active compounds, including kinase inhibitors used in oncology.[1][3][4] However, the inherent annular tautomerism of the indazole ring, which allows for the existence of the more thermodynamically stable 1H-indazole and the less stable 2H-indazole, presents a significant challenge in achieving regioselective alkylation.[5][6][7] Direct alkylation often results in a mixture of N1 and N2-substituted products, necessitating complex purification procedures and reducing overall yield.[5][6] This guide provides a comprehensive overview of the mechanistic principles governing N-alkylation of indazoles and details robust, field-proven protocols for achieving high selectivity for the desired 2H-indazole products.

Mechanistic Insights into Indazole Alkylation: The N1 vs. N2 Conundrum

The regioselectivity of indazole alkylation is a delicate interplay of electronic and steric factors, solvent effects, the nature of the electrophile, and the choice of base or catalyst. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-form.[5][6][7] However, the N2-alkylation product can be favored under kinetically controlled conditions.[8][9]

Several key factors influence the N1/N2 ratio:

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the N1 and N2 positions.

  • Steric Hindrance: Bulky substituents on the indazole or the alkylating agent can favor alkylation at the less sterically hindered nitrogen.

  • Reaction Conditions: The choice of solvent, base, or catalyst is paramount. For instance, the use of a strong base like sodium hydride in a non-polar aprotic solvent such as THF often favors N1-alkylation.[7][10][11] Conversely, certain catalytic systems can exhibit high selectivity for the N2 position.[12][13][14]

Quantum mechanical calculations have provided deeper insights, suggesting that while the activation energy for N1 alkylation may be lower, the tautomerization energy from the more stable 1H-indazole to the required 2H-indazole for N1-alkylation must be considered.[15] This additional energy barrier can make the overall pathway to the N2 product more favorable under certain conditions.[15]

Figure 1. Competing N1 and N2 alkylation pathways of 1H-indazole.

Synthetic Protocols for Selective N2-Alkylation

Several methodologies have been developed to achieve high regioselectivity for N2-alkylation. The choice of protocol will depend on the specific indazole substrate, the desired alkyl group, and available reagents.

Protocol 1: Triflic Acid-Catalyzed Alkylation with Diazo Compounds

This modern, metal-free approach offers excellent yields and high N2-regioselectivity.[13] The reaction proceeds under mild conditions and tolerates a wide range of functional groups.[13][16]

Experimental Workflow:

TfOH_Catalyzed_Alkylation Start Dissolve 1H-Indazole and Diazo Compound in DCM Add_TfOH Add TfOH (0.1-0.2 equiv) dropwise at 0 °C Start->Add_TfOH React Stir at Room Temperature (Monitor by TLC) Add_TfOH->React Quench Quench with sat. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry (Na₂SO₄), Filter, and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End Pure 2-Alkyl-2H-indazole Purify->End

Figure 2. Workflow for TfOH-catalyzed N2-alkylation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM). Add the diazo compound (1.2 equiv).[16]

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add triflic acid (TfOH, 0.1–0.2 equiv) dropwise with stirring.[16]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[16]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[16]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[16]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-alkyl-2H-indazole.[16]

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the N2-alkylation of indazoles with a preference for the N2-isomer, particularly for substrates with electron-withdrawing groups.[7][10]

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).[16]

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[16]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.[16]

  • Concentration: Remove the solvent in vacuo.[16]

  • Purification: The crude residue can be directly purified by flash column chromatography to separate the N1 and N2 isomers.[10][16]

Protocol 3: Alkylation with Alkyl 2,2,2-Trichloroacetimidates

This method, catalyzed by either trifluoromethanesulfonic acid or copper(II) triflate, is highly selective for the N2-alkylation of a broad range of 1H-indazoles and 1H-azaindazoles.[9][12][17] It is particularly advantageous as it avoids the formation of the N1-isomer.[12]

Step-by-Step Procedure:

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable solvent, add the primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidate.

  • Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid or copper(II) triflate.[12][17]

  • Reaction: Stir the reaction at the appropriate temperature until completion.

  • Workup and Purification: Standard aqueous workup followed by chromatographic purification yields the desired 2-alkyl-2H-indazole.

Comparative Data for N2-Alkylation Methods

The selection of an appropriate N2-alkylation method is crucial for maximizing yield and selectivity. The following table summarizes the performance of different protocols with various indazole substrates.

Indazole SubstrateAlkylating Agent/MethodBase/Solvent/CatalystTemp (°C)N2:N1 RatioYield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 5096:488[16]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:194[16]
1H-indazoleEthyl diazoacetateTfOH / DCMRT100:095[13][16]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT2.5:158 (N2), 20 (N1)[10][16]
Substituted 1H-indazolesTrimethyloxonium tetrafluoroborateEtOAcrtHighly Selective for N286-96[18]
Substituted 1H-indazolesTriethyloxonium hexafluorophosphateEtOAcrtHighly Selective for N282-95[18]
1H-indazolesAlkyl 2,2,2-trichloroacetimidatesTfOH or Cu(OTf)₂VariesHighly Selective for N2up to 96[12]

Analytical Characterization of N1- and N2-Indazole Isomers

The unambiguous differentiation between N1- and N2-alkylated indazoles is critical and is readily achieved using nuclear magnetic resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The chemical shift of the proton at the 3-position (H3) is often diagnostic. In 2-alkyl-2H-indazoles, the H3 proton typically appears at a higher frequency (more downfield) compared to the corresponding 1-alkyl-1H-indazole isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, differ between the N1 and N2 isomers.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is definitive for structure elucidation. For a 2-alkyl-2H-indazole, a correlation will be observed between the protons of the alkyl group attached to N2 and the C3 carbon of the indazole ring.[10] Conversely, for a 1-alkyl-1H-indazole, a correlation is expected between the N1-alkyl protons and the C7a carbon.[10]

Applications in Drug Discovery

The 2H-indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[4] Its presence is often associated with potent and selective kinase inhibition, making it a valuable core for the development of targeted cancer therapies.[1] Examples of drugs containing the 2H-indazole motif include Pazopanib, a tyrosine kinase inhibitor for the treatment of renal cell carcinoma.[6] Furthermore, 2H-indazole derivatives have shown a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[19]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Decomposition of starting material or product- Inefficient purification- Monitor reaction progress closely by TLC/LC-MS and adjust reaction time accordingly.- Ensure anhydrous conditions and use freshly distilled solvents.- Optimize chromatographic separation conditions.
Poor Regioselectivity (Mixture of N1 and N2 isomers) - Suboptimal reaction conditions (base, solvent, temperature)- Inappropriate choice of alkylating agent or catalyst- Re-evaluate the chosen protocol based on the electronic and steric properties of the indazole substrate.- Consider a more selective method, such as the TfOH-catalyzed reaction with diazo compounds or alkylation with trichloroacetimidates.
Difficulty in Separating Isomers - Similar polarities of the N1 and N2 products- Employ high-performance liquid chromatography (HPLC) for separation.- Consider derivatization of one isomer to alter its polarity before separation.

References

Application Note: Characterization of 5-Methoxy-2-methyl-2H-indazole at Serotonin Receptors Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Serotonin System and the Role of Indazole Analogs

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter network that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite. Its complexity is underscored by the existence of at least 14 distinct receptor subtypes, each presenting a unique target for therapeutic intervention in conditions such as depression, anxiety disorders, migraines, and schizophrenia. Consequently, the development of novel ligands with specific affinities for these receptor subtypes is a cornerstone of modern neuropharmacology and drug discovery.

Indazole derivatives have emerged as a promising class of compounds, acting as bioisosteres for indoles, a core structure in many endogenous and synthetic serotonergic ligands.[1][2] These compounds often exhibit improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability, making them attractive candidates for drug development.[2][3] 5-Methoxy-2-methyl-2H-indazole, a structural analog of potent serotonergic tryptamines like 5-MeO-DMT, is a compound of significant interest for its potential to modulate serotonin receptors.[1][4] Understanding its binding profile—specifically its affinity and selectivity across the various 5-HT receptor subtypes—is a crucial first step in elucidating its pharmacological function and therapeutic potential.

Radioligand binding assays are a fundamental and powerful tool for quantifying the interaction between a ligand and a receptor.[1] These assays allow for the determination of key parameters such as the equilibrium dissociation constant (Kd) of a radioligand and the binding affinity (Ki) of an unlabeled test compound. This application note provides a detailed, field-proven protocol for conducting competitive radioligand binding assays to characterize the interaction of this compound with a panel of human serotonin receptors.

Scientific Principles of Competitive Radioligand Binding Assays

Competitive binding assays are a cornerstone of receptor pharmacology. The underlying principle is the competition between a radioactively labeled ligand (the radioligand) and an unlabeled test compound (the competitor, in this case, this compound) for a finite number of receptor binding sites.

The assay is typically performed by incubating a constant concentration of a high-affinity radioligand with a preparation of cell membranes expressing the target receptor, in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the membranes.

The data from this experiment are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration, generating a sigmoidal dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

While the IC₅₀ value provides a measure of the compound's potency in the specific assay, it is dependent on the concentration of the radioligand used. To determine an absolute measure of the compound's binding affinity, the inhibition constant (Ki), the IC₅₀ value is converted using the Cheng-Prusoff equation :

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • Ki is the inhibition constant of the test compound.

  • IC₅₀ is the half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Ki value is a direct measure of the affinity of the test compound for the receptor and is independent of the assay conditions, allowing for the comparison of binding affinities of different compounds across various studies.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection_analysis Detection & Analysis Receptor Receptor Source (e.g., Cell Membranes) Assay_Plate Assay Plate Setup: - Total Binding - Non-specific Binding - Competition Wells Receptor->Assay_Plate Radioligand Radioligand Stock Solution Radioligand->Assay_Plate Compound This compound Serial Dilutions Compound->Assay_Plate Incubate Incubate at Controlled Temperature Assay_Plate->Incubate Filtration Rapid Filtration (Separates Bound from Free) Incubate->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measures Radioactivity) Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine IC₅₀ - Calculate Kᵢ Counting->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of this compound for a specific serotonin receptor subtype. The choice of radioligand and specific incubation conditions will vary depending on the receptor of interest.

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human serotonin receptor of interest, or homogenized brain tissue from an appropriate animal model.

  • Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]8-OH-DPAT for 5-HT₁ₐ). The specific activity should be high (>20 Ci/mmol).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Non-specific Binding Control: A high concentration (typically 100-1000 times the Kd of the radioligand) of a known, unlabeled ligand for the target receptor (e.g., 10 µM Serotonin or 1 µM Ketanserin for 5-HT₂ₐ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl₂, 0.1 mM EDTA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding of the radioligand to the filter.

  • 96-well Microplates

  • Filtration Apparatus (Cell Harvester)

  • Scintillation Vials and Scintillation Cocktail

  • Liquid Scintillation Counter

  • Protein Assay Kit (e.g., BCA or Bradford)

Step-by-Step Methodology

1. Membrane Preparation: a. Thaw the frozen cell pellet or tissue on ice. b. Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) using a Dounce or Polytron homogenizer. c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. d. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes. e. Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer. f. Repeat the high-speed centrifugation and resuspension step to wash the membranes. g. Resuspend the final pellet in a known volume of assay buffer. h. Determine the protein concentration of the membrane preparation using a standard protein assay. The final protein concentration for the assay should be optimized for each receptor, typically ranging from 5-50 µg per well.

2. Assay Plate Setup: a. Prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the competition curve (e.g., ranging from 0.1 nM to 10 µM). b. In a 96-well microplate, set up the following experimental conditions in triplicate: i. Total Binding: 50 µL of assay buffer + 50 µL of radioligand solution + 100 µL of membrane suspension. ii. Non-specific Binding (NSB): 50 µL of non-specific binding control + 50 µL of radioligand solution + 100 µL of membrane suspension. iii. Competition Wells: 50 µL of each dilution of this compound + 50 µL of radioligand solution + 100 µL of membrane suspension. c. The final assay volume is typically 200 µL. The radioligand concentration should be at or below its Kd value for the target receptor to ensure assay sensitivity.

3. Incubation: a. Gently agitate the plate to ensure thorough mixing. b. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized for each receptor-ligand pair but is typically 60-120 minutes.

4. Filtration and Washing: a. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. b. Immediately wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove any unbound radioligand trapped in the filter matrix.

5. Radioactivity Measurement: a. Transfer the filters from the harvester into scintillation vials. b. Add an appropriate volume of scintillation cocktail to each vial. c. Allow the vials to equilibrate in the dark for at least 4 hours. d. Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

The goal of the data analysis is to determine the Ki value of this compound for the target serotonin receptor.

1. Calculation of Specific Binding:

  • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
  • For the competition wells, calculate the specific binding at each concentration of this compound.

2. Generation of the Competition Curve:

  • Normalize the data by expressing the specific binding at each competitor concentration as a percentage of the total specific binding (in the absence of the competitor).
  • Plot the percentage of specific binding versus the logarithm of the concentration of this compound.

3. Determination of the IC₅₀:

  • Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

4. Calculation of the Ki:

  • Use the Cheng-Prusoff equation to convert the experimentally determined IC₅₀ value to the Ki value.

Visualizing Serotonin Receptor Signaling

The following diagram provides a simplified overview of a common serotonin receptor signaling pathway (Gq-coupled, such as the 5-HT₂ₐ receptor). Understanding the downstream signaling is crucial for designing functional assays that can complement binding data.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Serotonin or This compound Receptor 5-HT Receptor (Gq-coupled) Ligand->Receptor Binds to G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: Simplified Gq-coupled serotonin receptor signaling pathway.

Expected Data and Interpretation

While a comprehensive binding affinity profile for this compound is not extensively documented in publicly available literature, data from its structural analogs suggest activity at serotonin receptors, particularly the 5-HT₂ family.[1][2][4] For instance, the direct 1H-indazole analog of 5-MeO-DMT has been shown to have activity at 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂C receptors.[1]

A successful competitive binding assay with this compound would yield a table of Ki values across a panel of serotonin receptor subtypes. This data is critical for determining the compound's affinity and selectivity. A hypothetical data output is presented below to illustrate how results should be structured.

Receptor SubtypeRadioligand UsedKd of Radioligand (nM)Test CompoundKi (nM)
5-HT₁ₐ[³H]8-OH-DPAT0.8This compoundValue
5-HT₁₋[³H]GR1257430.2This compoundValue
5-HT₂ₐ[³H]Ketanserin1.5This compoundValue
5-HT₂₋[³H]LSD2.1This compoundValue
5-HT₂C[³H]Mesulergine1.2This compoundValue
5-HT₃[³H]GR656300.5This compoundValue
5-HT₄[³H]GR1138080.3This compoundValue
5-HT₆[³H]LSD3.0This compoundValue
5-HT₇[³H]5-CT0.9This compoundValue

A low Ki value indicates high binding affinity. By comparing the Ki values across the different receptor subtypes, a selectivity profile can be established. For example, a compound with a Ki of 10 nM for the 5-HT₂ₐ receptor and Ki values >1000 nM for all other subtypes would be considered a highly selective 5-HT₂ₐ ligand. This selectivity is a critical factor in predicting the potential therapeutic effects and side-effect profile of a novel compound.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded protocol for the characterization of this compound's binding affinity at serotonin receptors. By following this detailed methodology, researchers can reliably determine the Ki values of this and other novel compounds, a critical step in the drug discovery and development process. The principles and steps outlined herein are designed to ensure the generation of robust and reproducible data.

Future studies should aim to establish a complete binding profile of this compound across the entire family of serotonin receptors. Furthermore, these binding assays should be complemented with functional assays (e.g., calcium mobilization or cAMP assays) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors. This combined approach will provide a thorough understanding of the pharmacological properties of this compound and its potential as a novel therapeutic agent.

References

5-Methoxy-2-methyl-2H-indazole as a research tool in neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to 5-Methoxy-2-methyl-2H-indazole for Neuroscience Research

Foreword: The Scientific Rationale of a Bioisosteric Tool

In the quest for novel therapeutics and a deeper understanding of neurobiology, the precise modulation of serotonin receptors remains a paramount goal. The tryptamine scaffold, exemplified by potent psychedelics like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is a cornerstone of this research, primarily through its potent agonism at the serotonin 2A (5-HT2A) receptor.[1][2] However, challenges related to metabolic stability, oral bioavailability, and plasma clearance often limit the therapeutic potential of indole-based compounds.[2][3]

This has led to the exploration of bioisosteres—chemical substitutes that retain the essential pharmacophoric features while offering improved pharmacokinetic properties. The indazole nucleus has emerged as a promising bioisostere for the indole ring.[2][3] This application guide focuses on This compound , an indazole analog of 5-MeO-DMT. While designed with the hypothesis of mimicking its parent compound's activity, rigorous scientific evaluation reveals a different and equally instructive story. This document serves as a comprehensive technical guide for researchers, providing not only protocols for its use but also a critical, evidence-based perspective on its actual pharmacological profile as a research tool.

Compound Characterization and Physicochemical Properties

Before initiating any biological experiment, it is imperative to confirm the identity, purity, and fundamental properties of the chemical tool.

Core Compound Data
PropertyValueSource
IUPAC Name 5-methoxy-2-methylindazole[4]
Molecular Formula C₉H₁₀N₂O[4]
Molecular Weight 162.19 g/mol [4]
CAS Number 541539-88-2[4]
Appearance Off-white to light brown solid (predicted)[5]
Solubility Soluble in DMSO, DMF, Methanol (predicted)[5]
Protocol for Identity and Purity Verification

Trust in experimental outcomes begins with the validation of the reagents. A new batch of this compound should be characterized to ensure it meets the required standards.

Objective: To confirm the chemical identity and assess the purity of a supplied batch of this compound.

Methodology:

  • Visual Inspection: Note the physical appearance, color, and form of the compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject onto a C18 reverse-phase column.

    • Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).

    • Self-Validation: A purity of >98% (by peak area) is recommended for most in vitro and in vivo applications. The presence of a single major peak is indicative of high purity.

  • Mass Spectrometry (MS):

    • Couple the HPLC to a mass spectrometer (LC-MS) or perform direct infusion.

    • Use electrospray ionization (ESI) in positive mode.

    • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 163.09.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Causality: The chemical shifts and coupling constants of the protons and carbons provide a definitive fingerprint of the molecular structure, confirming the correct isomer (2H-indazole) and substitution pattern. This is crucial as 1H- and 2H-indazole isomers possess different biological activities.[1]

Mechanism of Action: An Unexpected Pharmacological Profile

This compound was synthesized as a structural analog of potent 5-HT2A agonists. However, direct experimental evidence from functional assays demonstrates that this specific spatial arrangement of the methyl group on the indazole scaffold abrogates the expected activity at the 5-HT2A receptor.

Serotonin 5-HT₂ Receptor Family Interaction

The primary targets for tryptamine psychedelics are the serotonin 5-HT₂ receptor subtypes. Functional activity at these receptors, particularly 5-HT2A, is believed to mediate their profound effects on perception and mood.[1]

  • 5-HT2A Receptor: In calcium mobilization assays using CHO cells expressing human 5-HT2A receptors, this compound was found to be inactive up to a concentration of 10 μM .[1] This is a critical finding, indicating it is not a functional 5-HT2A agonist.

  • 5-HT2B Receptor: Potent agonist activity at the 5-HT2B receptor is a significant safety concern due to the validated risk of cardiotoxicity.[1][3] While data for the 2-methyl analog is part of a broader series, it is crucial to profile any new compound at this receptor. The lack of 5-HT2A activity makes significant 5-HT2B agonism particularly undesirable.

  • 5-HT2C Receptor: This receptor is also a common target for tryptamines and modulates mood and appetite. The activity profile at this receptor should also be determined to fully characterize the compound.

In Vivo Correlates

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is reliably induced by classic psychedelics.[3] In studies with N,N-diallyltryptamine (DALT) analogs, the related compound 5-methoxy-2-methyl-DALT did not induce the HTR , a finding consistent with the lack of in vitro 5-HT2A agonist activity.[3][7]

Application Notes and Experimental Protocols

Given its established lack of 5-HT2A agonism, the primary application of this compound is as a negative control and a tool for validating assay systems designed to detect 5-HT2A activity.

Protocol: In Vitro Calcium Mobilization Assay

This protocol details the steps to confirm the lack of functional agonism at the 5-HT2A receptor.

Objective: To measure the ability of this compound to elicit an intracellular calcium flux via the human 5-HT2A receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound, 5-MeO-DMT (positive control), vehicle (e.g., 0.1% DMSO).

  • 96- or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated injection capability.

Workflow Diagram:

G_protein_pathway agonist 5-HT2A Agonist (e.g., 5-MeO-DMT) receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gαq/11 receptor->g_protein Activates plc PLCβ g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release Induces

References

Application Notes & Protocols: Leveraging 5-Methoxy-2-methyl-2H-indazole for the Development of Novel 5-HT2A Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold for a High-Value CNS Target

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in contemporary neuroscience and drug development.[1] Its modulation is implicated in a range of physiological processes including cognition, perception, and mood, making it a focal point for therapies targeting neuropsychiatric disorders like depression and psychosis.[2][3] The therapeutic potential of 5-HT2A agonists, in particular, has seen a renaissance in clinical interest, driving the need for novel chemical scaffolds with favorable pharmacological and pharmacokinetic properties.[3]

The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, frequently employed as a bioisosteric replacement for the native indole nucleus found in serotonin and many classical tryptamine-based agonists.[4][5] Indazole derivatives can offer advantages in metabolic stability, oral bioavailability, and synthetic tractability.[5] This guide provides a comprehensive framework for utilizing 5-Methoxy-2-methyl-2H-indazole as a versatile starting material for the rational design, synthesis, and characterization of a new generation of 5-HT2A agonists. We will detail the strategic workflow from initial synthesis to robust in vitro and in vivo validation.

Part 1: Synthetic Strategy & Protocol

Rationale for Synthetic Design

Our objective is to synthesize indazole-based bioisosteres of classic serotonergic tryptamines. The core strategy involves creating an ethylamine side chain at the 3-position of the this compound nucleus. This positions the critical amine pharmacophore at a topologically equivalent distance to that of serotonin, allowing for optimal interaction with the 5-HT2A receptor's orthosteric binding pocket. The N-methylation of the indazole (at the 2-position) is a key design element intended to prevent N-H tautomerism and potentially improve metabolic stability and blood-brain barrier penetration.

The following protocol outlines a representative synthesis of a target compound, (2-(5-methoxy-2-methyl-2H-indazol-3-yl)-N,N-dimethylethanamine) , a structural analog of 5-MeO-DMT.

Experimental Protocol: Synthesis of an Indazole-based Tryptamine Analog

Step 1: Vilsmeier-Haack Formylation of this compound

  • Causality: This initial step introduces a reactive aldehyde group at the C3 position, which is the most nucleophilic site and serves as the anchor point for building the ethylamine side chain.

  • Procedure:

    • To a stirred solution of phosphoryl chloride (POCl₃, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 5 vol) at 0°C, add a solution of this compound (1.0 eq) in anhydrous DMF (2 vol) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield This compound-3-carbaldehyde .

Step 2: Henry Reaction (Nitromethane Addition)

  • Causality: The Henry reaction is a classic carbon-carbon bond-forming reaction that converts the aldehyde into a nitroalkene. This intermediate is essential for the subsequent reduction to the primary amine.

  • Procedure:

    • Dissolve the aldehyde intermediate (1.0 eq) in nitromethane (10 vol).

    • Add ammonium acetate (2.0 eq) and heat the mixture to reflux (approx. 100°C) for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess nitromethane under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude nitroalkene, (E)-3-(2-nitrovinyl)-5-methoxy-2-methyl-2H-indazole , which can often be used in the next step without further purification.

Step 3: Reduction of the Nitroalkene to the Primary Amine

  • Causality: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the nitro group and the alkene double bond simultaneously, directly forming the desired ethylamine side chain.

  • Procedure:

    • To a stirred suspension of LAH (4.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at 0°C under an inert atmosphere (N₂ or Ar), add a solution of the crude nitroalkene (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0°C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x = grams of LAH used (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF.

    • Concentrate the filtrate to yield the primary amine, 2-(5-methoxy-2-methyl-2H-indazol-3-yl)ethanamine .

Step 4: Reductive Amination to the Tertiary Amine

  • Causality: This final step introduces the N,N-dimethyl groups, which are common features of potent 5-HT2A agonists. Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for this transformation.

  • Procedure:

    • Dissolve the primary amine (1.0 eq) in dichloromethane (DCM, 10 vol).

    • Add aqueous formaldehyde (37% solution, 2.5 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 2.2 eq) portion-wise.

    • Stir the reaction at room temperature for 12-18 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final compound by column chromatography to yield (2-(5-methoxy-2-methyl-2H-indazol-3-yl)-N,N-dimethylethanamine) .

G cluster_synthesis Synthetic Workflow start This compound step1 Vilsmeier-Haack (POCl3, DMF) start->step1 int1 Indazole-3-carbaldehyde step1->int1 step2 Henry Reaction (CH3NO2, NH4OAc) int1->step2 int2 Nitrovinyl Intermediate step2->int2 step3 LAH Reduction (LiAlH4, THF) int2->step3 int3 Primary Ethylamine step3->int3 step4 Reductive Amination (HCHO, NaBH(OAc)3) int3->step4 product Final Agonist (Indazole-5-MeO-DMT) step4->product

Caption: Synthetic pathway for an indazole-based 5-HT2A agonist.

Part 2: In Vitro Pharmacological Characterization

Once synthesized, the novel compounds must be rigorously profiled to determine their affinity, potency, and efficacy at the 5-HT2A receptor. This is achieved through a tiered system of in vitro assays.

The 5-HT2A Receptor Gq Signaling Cascade

The 5-HT2A receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[2][6] Agonist binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a quantifiable event that forms the basis of our primary functional assay.[7][8]

G cluster_workflow Drug Discovery & Development Workflow concept Scaffold Selection (this compound) synthesis Chemical Synthesis of Analogs concept->synthesis purification Purification & Structural Verification (NMR, MS) synthesis->purification binding In Vitro: Binding Assay (Determine Ki) purification->binding functional In Vitro: Functional Assay (Determine EC50, Emax) binding->functional sar SAR Analysis & Lead Identification functional->sar sar->synthesis Iterative Optimization invivo In Vivo: HTR Assay (Confirm Target Engagement) sar->invivo candidate Preclinical Candidate invivo->candidate

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxy-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Achieving high purity of this compound is critical for accurate biological evaluation and to meet stringent regulatory standards. The primary purification challenges often revolve around the separation of the desired 2H-indazole from its 1H-indazole isomer, removal of unreacted starting materials, and elimination of synthesis byproducts. This guide provides practical, field-proven insights to address these issues effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Problem 1: My final product is contaminated with the 5-Methoxy-1-methyl-1H-indazole isomer.

Probable Cause: The synthesis of methylated indazoles often yields a mixture of N1 and N2 alkylated isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base and solvent. The structural similarity and comparable polarity of the 1H and 2H isomers make their separation challenging.

Solution:

A multi-step purification strategy is often necessary to separate these isomers effectively.

Step 1: Column Chromatography Optimization

Silica gel column chromatography is a common method for separating indazole isomers.[3] However, baseline separation can be difficult to achieve.

  • Solvent System Selection: A non-polar/polar solvent system is typically employed. A good starting point is a gradient of ethyl acetate in hexanes or pentane in diethyl ether.[3][4]

  • Pro-Tip: The use of a shallow gradient and a long column can significantly improve resolution. Monitor the fractions closely using thin-layer chromatography (TLC) with multiple eluent systems to ensure accurate identification of the isomers.

Step 2: Recrystallization

If column chromatography alone is insufficient, recrystallization can be a powerful secondary purification step.

  • Solvent Screening: The key is to find a solvent or solvent mixture in which the solubility of the two isomers is significantly different. A mixed solvent system, such as acetone/water or ethanol/water, has been reported to be effective for separating substituted indazole isomers.[5]

  • Experimental Protocol:

    • Dissolve the mixture of isomers in a minimal amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal of the desired isomer.

    • Cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the mother liquor by an appropriate analytical method like HPLC or NMR.

dot

G cluster_0 Isomer Separation Workflow start Crude Product (Mixture of 1H and 2H isomers) col_chrom Column Chromatography (e.g., Hexanes/EtOAc) start->col_chrom purity_check1 Purity Check (TLC/HPLC/NMR) col_chrom->purity_check1 recrystallization Recrystallization (e.g., Acetone/Water) purity_check1->recrystallization <99% Pure pure_product Pure this compound purity_check1->pure_product >99% Pure purity_check2 Purity Check (HPLC/NMR) recrystallization->purity_check2 purity_check2->pure_product >99% Pure further_purification Further Purification of Enriched Fractions purity_check2->further_purification <99% Pure

Caption: Decision workflow for isomer separation.

Problem 2: My purified product shows the presence of unreacted starting materials.

Probable Cause: Incomplete reaction or inefficient removal during workup can lead to the presence of starting materials like 5-methoxy-1H-indazole in the final product.

Solution:

Step 1: Reaction Monitoring

  • Ensure the reaction has gone to completion by monitoring it with TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent.

Step 2: Optimized Workup

  • An acidic wash during the workup can help remove any unreacted basic starting materials. For example, washing the organic layer with dilute HCl can protonate and extract basic impurities into the aqueous phase.

Step 3: Column Chromatography

  • If starting materials persist, careful column chromatography should be employed. The polarity difference between the starting material and the product is usually significant enough for good separation.

CompoundTypical PolarityElution Order (Normal Phase)
5-Methoxy-1H-indazoleMore PolarLater
This compound Less Polar Earlier
Problem 3: The product appears colored or shows signs of degradation.

Probable Cause: Indazole derivatives can be susceptible to oxidation, which can be accelerated by exposure to light and heat.[6] This can lead to the formation of colored impurities.

Solution:

  • Inert Atmosphere: Whenever possible, handle and store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[6]

  • Protection from Light: Store the compound in an amber vial or a container protected from light to prevent photochemical degradation.[6]

  • Controlled Temperature: Store the purified compound at a low temperature, as recommended by the supplier, to minimize thermal degradation.

  • Purification of Colored Impurities: If colored impurities are present, they can often be removed by column chromatography or by treating a solution of the compound with activated carbon followed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound?

A1: Pure this compound is typically an orange or white solid.[3]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying isomeric impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of purification.

Q3: How can I distinguish between the this compound and its 1H-isomer using ¹H NMR?

A3: The chemical shifts of the protons on the indazole ring and the methyl group will be different for the two isomers. Spectroscopic comparison is a reliable method for distinguishing between isomers.[7] While specific data for this pair may need to be experimentally determined, generally, the chemical environment of the protons is sufficiently different to allow for unambiguous identification.

dot

G cluster_1 Purity Analysis Workflow start Purified Product tlc TLC (Quick Check) start->tlc hplc_ms HPLC & MS (Purity & Identity) tlc->hplc_ms nmr ¹H & ¹³C NMR (Structure & Isomeric Purity) hplc_ms->nmr final_assessment Final Purity Assessment nmr->final_assessment pass Meets Specifications final_assessment->pass Pass fail Requires Further Purification final_assessment->fail Fail

Caption: Workflow for purity analysis.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any chemical, it is important to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Optimizing reaction conditions for 5-Methoxy-2-methyl-2H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-methyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on optimizing reaction conditions and troubleshooting common issues. As a key intermediate in pharmaceutical development, achieving a high yield and purity of the desired N2-alkylated indazole isomer is paramount. This resource combines established chemical principles with practical, field-tested advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main hurdle is controlling the regioselectivity of the N-methylation of the 5-methoxy-1H-indazole precursor.[1][2][3][4] Direct alkylation of the indazole ring can occur on either of the two nitrogen atoms, leading to a mixture of the desired 2-methyl-2H-indazole (N2-isomer) and the 1-methyl-1H-indazole (N1-isomer).[5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which can often favor the formation of the N1-alkylated product under certain conditions.[2][4][6]

Q2: What are the key factors that influence the N1/N2 regioselectivity in indazole alkylation?

Several factors critically influence the ratio of N1 to N2 alkylation products:

  • Base and Solvent System: The choice of base and solvent determines the nature of the indazolide anion and its reactivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for many substituted indazoles.[1][2][3]

  • Nature of the Alkylating Agent: The electrophilicity and steric bulk of the methylating agent (e.g., methyl iodide, dimethyl sulfate, methyl tosylate) can impact the site of attack.

  • Reaction Temperature and Time: Kinetically controlled conditions (often at lower temperatures) may favor the N2-isomer, while thermodynamically controlled conditions (higher temperatures, longer reaction times) can lead to the more stable N1-isomer.[5]

  • Substituents on the Indazole Ring: The electronic properties of substituents on the indazole ring play a significant role. Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms and alter the N1/N2 ratio.[1][2][3]

  • Catalysis: Recent methodologies have employed catalysts, such as trifluoromethanesulfonic acid (TfOH) with diazo compounds, to achieve high N2-selectivity.[7]

Q3: How can I accurately determine the ratio of N1 and N2 isomers in my product mixture?

The most reliable method for determining the N1/N2 isomer ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR. The chemical shifts of the protons on the indazole ring and the N-methyl group will be distinct for each isomer. For unambiguous assignment, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to determine the spatial proximity between the N-methyl protons and the protons on the indazole core.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Regioselectivity - Significant formation of the N1-isomer (5-Methoxy-1-methyl-1H-indazole)

Causality: The formation of a substantial amount of the N1-isomer is often due to reaction conditions that favor thermodynamic control or do not sufficiently differentiate the nucleophilicity of the two nitrogen atoms. The commonly used NaH/THF system, for example, is known to favor N1 alkylation in many cases.[1][2][3] This is potentially due to the formation of a sodium-coordinated intermediate that directs the alkylating agent to the N1 position.

Troubleshooting Protocol:

  • Re-evaluate your Base and Solvent System:

    • Option A: Switch to a Polar Aprotic Solvent: Consider using N,N-dimethylformamide (DMF) as the solvent. In some cases, DMF can promote the formation of the N2-isomer.

    • Option B: Use a Different Base: Instead of NaH, explore the use of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6] Cs₂CO₃, in particular, has been shown to favor N1-alkylation in some systems, but its effect can be substrate-dependent and warrants investigation.

  • Modify the Reaction Temperature:

    • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled N2-product.[5] Monitor the reaction progress carefully by TLC or LC-MS to avoid prolonged reaction times that could lead to equilibration towards the thermodynamically more stable N1-isomer.

  • Consider an Alternative Methylating Agent:

    • If you are using a highly reactive methylating agent like methyl iodide, try switching to dimethyl sulfate or methyl tosylate, which may offer different selectivity profiles.

Illustrative Workflow for Optimizing Regioselectivity

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Experimental Protocols cluster_3 Analysis & Outcome start Low N2:N1 Isomer Ratio strategy1 Modify Base/Solvent System start->strategy1 strategy2 Adjust Reaction Temperature start->strategy2 strategy3 Change Methylating Agent start->strategy3 protocol1a K2CO3 in DMF strategy1->protocol1a protocol1b Cs2CO3 in Dioxane strategy1->protocol1b protocol2a Run at 0°C strategy2->protocol2a protocol3a Use (CH3)2SO4 strategy3->protocol3a analysis Analyze N2:N1 ratio by 1H NMR protocol1a->analysis protocol1b->analysis protocol2a->analysis protocol3a->analysis success High N2 Selectivity Achieved analysis->success failure Selectivity Still Low analysis->failure failure->strategy1 Re-evaluate

Caption: Troubleshooting workflow for low N2-isomer selectivity.

Problem 2: Low Overall Yield and Recovery of Starting Material

Causality: An incomplete reaction can be due to several factors:

  • Insufficient Deprotonation: The base may not be strong enough or may have degraded, leading to incomplete formation of the indazolide anion.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they may also significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

  • Poor Quality Reagents: The starting 5-methoxy-1H-indazole or the methylating agent may be impure or degraded.

Troubleshooting Protocol:

  • Verify the Quality and Stoichiometry of the Base:

    • Use freshly opened or properly stored NaH. NaH can react with atmospheric moisture and lose its activity.

    • Ensure at least one equivalent of base is used. It is common practice to use a slight excess (e.g., 1.1-1.2 equivalents).

  • Optimize Reaction Time and Temperature:

    • If running the reaction at a low temperature, allow for a longer reaction time. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • If selectivity is not a major issue at this stage, a moderate increase in temperature (e.g., to 50 °C) can improve the reaction rate.[4]

  • Ensure Anhydrous Conditions:

    • Indazole N-H is acidic, and the presence of water will quench the base. Ensure all glassware is oven-dried and solvents are anhydrous.

Data Presentation: Effect of Reaction Conditions on Yield and Selectivity (Hypothetical Data)

EntryBase (equiv.)SolventMethylating Agent (equiv.)Temp (°C)Time (h)Yield (%)N2:N1 Ratio
1NaH (1.1)THFCH₃I (1.1)25128530:70
2NaH (1.1)THFCH₃I (1.1)0246045:55
3K₂CO₃ (2.0)DMFCH₃I (1.1)25187860:40
4K₂CO₃ (2.0)DMF(CH₃)₂SO₄ (1.1)25188275:25
5TfOH (cat.)DCMTMS-diazomethane0290>95:5

This table presents hypothetical data for illustrative purposes, based on trends observed in the literature.[7]

Problem 3: Difficulty in Separating the N1 and N2 Isomers

Causality: The N1 and N2 isomers of 5-Methoxy-methyl-indazole have very similar polarities, which can make their separation by standard column chromatography challenging.

Troubleshooting Protocol:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether). A very slow increase in polarity can improve separation.

    • Silica Gel: Use high-quality silica gel with a smaller particle size for better resolution.

    • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

  • Consider Alternative Purification Techniques:

    • Preparative HPLC: If chromatographic separation on silica is unsuccessful, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, alternative.

    • Crystallization: If the product mixture is solid, fractional crystallization may be possible. Experiment with different solvent systems to find one in which one isomer is significantly less soluble than the other.

Visualization of the Competing Reaction Pathways

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products start 5-Methoxy-1H-indazole anion 5-Methoxyindazolide Anion start->anion Deprotonation base Base (e.g., NaH) base->anion methyl CH3-X n1_product N1-Isomer (5-Methoxy-1-methyl-1H-indazole) Thermodynamically Favored methyl->n1_product n2_product N2-Isomer (this compound) Kinetically Favored methyl->n2_product anion->n1_product N1 Attack anion->n2_product N2 Attack

Caption: Competing N1 and N2 alkylation pathways.

Recommended Protocol for High N2-Selectivity

Based on recent advancements in achieving regioselective N2-alkylation, the following protocol, adapted from methodologies using acid catalysis, is recommended for obtaining this compound with high purity.[7]

Experimental Protocol: TfOH-Catalyzed N2-Methylation

  • Materials:

    • 5-Methoxy-1H-indazole

    • (Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M solution in hexanes

    • Trifluoromethanesulfonic acid (TfOH)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of 5-Methoxy-1H-indazole (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add TfOH (0.1 eq) dropwise.

    • To this stirred solution, add TMS-diazomethane (1.2 eq) dropwise over 10 minutes. Caution: Diazomethane is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

    • Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC.

    • Upon completion (typically 1-2 hours), quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

This method has been shown to provide excellent yields and high N2-regioselectivity for a range of indazole substrates.[7]

References

Technical Support Center: Troubleshooting Regioisomer Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted indazoles is a cornerstone of medicinal chemistry, with this scaffold appearing in numerous pharmacologically active compounds.[1] However, the inherent aromaticity and the presence of two reactive nitrogen atoms in the indazole ring pose a significant challenge: controlling the formation of N1 and N2 regioisomers.[2][3] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of regioselective indazole synthesis and achieve your desired isomeric purity.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

A1: Achieving high N1 selectivity often hinges on reaction conditions that favor the thermodynamically more stable 1H-indazole tautomer.[4][5] Key factors to consider include:

  • Choice of Base and Solvent: This is one of the most critical parameters. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving N1 selectivity across a range of substrates.[4][6][7] It is proposed that the sodium cation coordinates with the N2 nitrogen, sterically hindering alkylation at that position.[4][8]

  • Substituent Effects: Substituents on the indazole ring can significantly influence the regiochemical outcome. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups have demonstrated over 99% N1 regioselectivity with NaH in THF.[5][9][10]

  • Thermodynamic Equilibration: Using specific electrophiles, such as α-halo carbonyls or β-halo esters, can lead to the thermodynamically favored N1 product through an equilibration process.[5][6][7]

Q2: What conditions favor the formation of the N2-alkylated product?

A2: While the 1H-indazole is often the more stable isomer, specific strategies can be employed to promote N2-alkylation:

  • Mitsunobu Reaction: This reaction has shown a strong preference for the formation of the N2-alkylated regioisomer.[5][6]

  • Substituent Effects: Electron-withdrawing groups at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), can lead to excellent N2 regioselectivity (≥ 96%).[5][6][9][10]

  • Catalyst Systems: Triflic acid (TfOH) has been used to catalyze the highly selective N2-alkylation of indazoles with diazo compounds.[11] Additionally, copper-catalyzed coupling with diaryliodonium salts has shown high N2-regioselectivity.[12] Gallium and aluminum-mediated direct alkylations have also been developed for the synthesis of 2H-indazoles.[13]

Q3: How can I distinguish between the N1 and N2 isomers?

A3: A combination of one- and two-dimensional NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), is a powerful tool for assigning the regiochemistry of N-substituted indazoles.[5][6] In ¹H NMR, the chemical shift of the proton at the C3 position is often a key indicator; it is generally shifted downfield in 2H-indazoles compared to the corresponding 1H-isomer.[14] Chromatographic techniques like HPLC can also be used to separate the isomers.[14]

In-Depth Troubleshooting Guide

Controlling Regioselectivity in N-Alkylation and N-Arylation Reactions

Direct functionalization of the indazole nitrogen is a common strategy, but it frequently leads to mixtures of regioisomers.[15][16] The outcome is a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[4][6]

dot graph TD { subgraph "Troubleshooting Workflow for Regioselectivity" A[Mixture of N1 and N2 Isomers] --> B{Identify Desired Isomer}; B --> C{N1 Isomer Desired}; B --> D{N2 Isomer Desired}; C --> E[Optimize for Thermodynamic Control]; D --> F[Optimize for Kinetic Control/Specific Reagents]; E --> G["- NaH in THF- Bulky C3-substituents- Thermodynamic equilibration"]; F --> H["- Mitsunobu Reaction- EWG at C7- Specific catalysts (TfOH, Cu, Ga/Al)"]; G --> I[Pure N1 Isomer]; H --> J[Pure N2 Isomer]; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; F; I; J; node [shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; G; H; }

A workflow for diagnosing and addressing regioselectivity issues.

The 1H-indazole tautomer is generally the more thermodynamically stable.[5] Therefore, reaction conditions that allow for equilibration will typically favor the N1-substituted product.

Parameter Recommendation for N1-Selectivity Rationale
Base/Solvent System Sodium Hydride (NaH) in Tetrahydrofuran (THF)This combination is highly effective, particularly for indazoles with electron-withdrawing or coordinating groups at the C3 position. The sodium cation is believed to chelate with the N2 atom and a nearby functional group, sterically blocking the N2 position.[4][8]
Substituents Bulky or coordinating groups at C3 (e.g., -CO₂Me, -C(O)Me, -tBu)These groups can sterically hinder the approach of the electrophile to the N2 position, thus favoring N1 substitution.[9][10]
Electrophile α-halo carbonyls, β-halo estersThese electrophiles can participate in a reversible alkylation, allowing the reaction to equilibrate to the more thermodynamically stable N1-isomer.[6][7]
Catalyst (for N-Arylation) Gold-catalyzed (Au(I)/Au(III)) systemsLigand-enabled gold catalysis has been developed for the N1-arylation of indazoles with aryl iodides, showing excellent regioselectivity.[2]

Experimental Protocol: N1-Selective Alkylation using NaH/THF

  • To a solution of the substituted indazole (1.0 eq) in anhydrous THF, add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.

While often the kinetic product, specific conditions can be employed to selectively obtain the N2-substituted indazole.

Parameter Recommendation for N2-Selectivity Rationale
Reaction Type Mitsunobu ReactionThis reaction shows a strong kinetic preference for N2-alkylation.[5][6]
Substituents Electron-withdrawing groups at C7 (e.g., -NO₂, -CO₂Me)These groups can alter the electronic properties of the indazole ring, favoring nucleophilic attack at the N2 position.[6][9][10]
Catalyst/Reagent TfOH with diazo compoundsThis metal-free system provides excellent N2-selectivity.[11]
Catalyst (for N-Arylation) Copper-catalyzed coupling with diaryliodonium saltsThis method has been shown to achieve high levels of N2-regioselectivity for both arylation and vinylation.[12]
Metal-Mediated Alkylation Gallium/Aluminum or Aluminum-mediated reactionsThese methods have been developed for the direct, regioselective alkylation of indazoles to yield 2H-indazoles.[13]
Regiocontrol in Indazole Ring Synthesis

Controlling regioselectivity can also be achieved during the construction of the indazole ring itself.

dot graph TD { subgraph "Synthetic Approaches to Regioisomers" A[Starting Materials] --> B{Cyclization Strategy}; B --> C[Davis-Beirut Reaction]; B --> D[Jacobson Indazole Synthesis]; B --> E[Metal-Catalyzed Cyclizations]; C --> F[Generally favors 2H-Indazoles]; D --> G[Can yield 1H or 2H depending on substituents]; E --> H[Regioselectivity dependent on catalyst and directing groups]; end node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A; B; node [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C; D; E; node [shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; F; G; H; }

Overview of synthetic strategies and their general regiochemical outcomes.

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles.[17][18] It typically involves the base-catalyzed cyclization of an N-substituted 2-nitrobenzylamine.[17] The reaction proceeds through a proposed o-nitrosobenzylidene imine intermediate.[18][19]

  • Key Features:

    • Generally favors the formation of 2H-indazoles.[17][20]

    • Can be performed under both acidic and basic conditions.[18]

    • Utilizes readily available and inexpensive starting materials.[17]

  • Troubleshooting:

    • Low Yield: The intermediate o-nitrosobenzaldehyde can be unstable.[18] Ensure efficient in-situ generation and trapping.

    • Side Reactions: In the presence of water, the key nitroso imine intermediate can undergo cleavage, competing with the desired cyclization.[20] Careful control of solvent and reaction conditions is crucial.

  • Cadogan-Sundberg Reaction: This reductive cyclization of o-nitro- or o-azidobenzaldehydes with anilines can provide access to 2-aryl-2H-indazoles.[21]

  • Metal-Catalyzed C-H Activation/Annulation: Rhodium-catalyzed intramolecular C-H amination of N-aryl-N-Boc-hydrazones is a regioselective method for synthesizing N2-substituted indazoles.[21] Conversely, other metal-catalyzed methods, sometimes employing directing groups, can be tuned to favor N1-substitution.[21][22]

By understanding the interplay of electronic and steric effects, and by carefully selecting reaction conditions and synthetic strategies, researchers can effectively troubleshoot and control the formation of regioisomers in indazole synthesis, leading to more efficient and targeted drug discovery and development.

References

Technical Support Center: Minimizing Byproduct Formation in 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2H-indazole synthesis. This guide is designed to provide in-depth troubleshooting and practical advice to minimize the formation of common byproducts, ensuring higher yields and purity of your target 2H-indazole compounds. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience.

Introduction to 2H-Indazole Synthesis and Common Challenges

Indazoles are a critical class of nitrogen-containing heterocycles, with the 2H-indazole isomer being a valuable scaffold in medicinal chemistry.[1][2][3][4] However, their synthesis is often complicated by regioselectivity issues, leading to the formation of the more thermodynamically stable 1H-indazole isomer and other undesired byproducts.[4][5][6] This guide will address these challenges in a question-and-answer format, providing detailed explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a significant amount of the 1H-indazole isomer. How can I improve the regioselectivity for the 2H-isomer?

A1: The formation of the 1H-indazole isomer is a common challenge due to its higher thermodynamic stability. [5][6] Several factors, including the synthetic route, reaction conditions, and the nature of the starting materials, can be optimized to favor the kinetic 2H-product.

Underlying Principles:

The regioselectivity of N-alkylation or N-arylation on the indazole core is a delicate balance between kinetic and thermodynamic control.[5][7] The N1 position is generally more nucleophilic and sterically accessible, often leading to the 1H-isomer as the major product under thermodynamic equilibrium.[5][6] To favor the 2H-isomer, conditions that promote kinetic control are typically employed.

Troubleshooting Strategies:

  • Choice of Synthetic Route: Certain synthetic methods are inherently more selective for 2H-indazole formation.

    • The Davis-Beirut Reaction: This method is a robust and reliable way to construct the 2H-indazole core under redox-neutral conditions, often with high regioselectivity.[1][2][3][4] It involves the base-mediated cyclization of o-nitrobenzylamines.

    • Cadogan Reductive Cyclization: This one-pot procedure involves the condensation of o-nitrobenzaldehydes with primary amines, followed by a reductive cyclization that selectively yields 2H-indazoles.[8][9]

    • [3+2] Cycloaddition of Sydnones and Arynes: This approach offers a mild and high-yielding route to 2H-indazoles, importantly with no contamination from the 1H-isomer.[10][11]

  • Reaction Condition Optimization (for N-alkylation/arylation of pre-formed indazoles):

    • Base and Solvent Selection: The choice of base and solvent system is critical in directing the regioselectivity. For instance, while sodium hydride (NaH) in tetrahydrofuran (THF) typically favors N1-alkylation, exploring other base/solvent combinations may shift the selectivity.[6][12]

    • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which is often the 2H-isomer.[5][7] Conversely, higher temperatures can lead to isomerization to the more stable 1H-product.[5][7]

    • Nature of the Electrophile: The steric and electronic properties of the alkylating or arylating agent can influence the site of attack.[12]

Visualizing the Competing Pathways:

G Indazole Indazole Anion N1_Product 1H-Indazole (Thermodynamic Product) Indazole->N1_Product  N1 Attack (Often Favored) N2_Product 2H-Indazole (Kinetic Product) Indazole->N2_Product  N2 Attack N2_Product->N1_Product Isomerization (e.g., high temp.)

Caption: Competing N1 and N2 alkylation pathways in indazole synthesis.

Q2: In my Davis-Beirut reaction, I am observing significant formation of indazolones and other side products. How can I suppress these?

A2: The Davis-Beirut reaction proceeds through a highly reactive nitroso-imine intermediate, which can participate in several competing reaction pathways. [2][4] The formation of indazolones and other byproducts is often dependent on the reaction conditions, particularly the solvent and the nature of the nucleophiles present.[2][13]

Underlying Principles:

The key intermediate in the Davis-Beirut reaction is a nitroso-imine formed from the corresponding o-nitrobenzylamine.[2][3] While the desired pathway is an intramolecular N-N bond-forming heterocyclization to yield the 2H-indazole, this intermediate can also be attacked by external nucleophiles (like solvent molecules) or undergo alternative rearrangements.[2]

Troubleshooting Strategies:

  • Solvent Choice: The choice of solvent is critical. While some water can be beneficial, an excess can lead to alternative reaction pathways.[2][4] Anhydrous conditions or carefully controlled amounts of a protic solvent are often necessary. In some cases, switching to a non-nucleophilic solvent like DMF can suppress the formation of solvent-adduct byproducts.[13]

  • Base Selection: The strength and concentration of the base can influence the rate of formation of the key nitroso-imine intermediate and potentially affect its subsequent reactions. A careful screening of bases (e.g., NaOH, KOH, organic bases) may be required.

  • Temperature Control: As with many reactions involving reactive intermediates, precise temperature control is important. Running the reaction at the lowest effective temperature can help minimize side reactions.

Experimental Protocol: A General Procedure for the Davis-Beirut Reaction

  • Dissolve the N-substituted 2-nitrobenzylamine in a suitable alcohol (e.g., ethanol or isopropanol).

  • Add an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the reaction mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize it with an appropriate acid.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This is a general protocol and may require optimization for specific substrates.

Q3: My copper-catalyzed synthesis of 2H-indazoles is giving low yields and a complex mixture of products. What are the likely causes and solutions?

A3: Copper-catalyzed methods, such as the one-pot, three-component reaction of 2-halobenzaldehydes, primary amines, and sodium azide, are powerful for synthesizing 2H-indazoles, but their efficiency can be sensitive to several factors. [10][14][15][16]

Underlying Principles:

These reactions typically involve a cascade of copper-catalyzed C-N and N-N bond formations.[10][14] The catalytic cycle's efficiency can be impacted by the copper source, ligand, solvent, and the electronic and steric properties of the substrates.

Troubleshooting Strategies:

  • Catalyst System:

    • Copper Source: The choice of copper salt (e.g., CuI, Cu2O nanoparticles) can significantly affect the reaction outcome.[14][16] Experimenting with different copper sources may be beneficial.

    • Ligand: In some cases, the addition of a ligand (e.g., TMEDA) can improve the solubility and reactivity of the copper catalyst, leading to higher yields.[16]

  • Reaction Conditions:

    • Solvent: High-boiling polar aprotic solvents like DMSO or PEG are often used to facilitate these reactions.[14][16]

    • Temperature: These reactions often require elevated temperatures (e.g., 110-120 °C) to proceed at a reasonable rate.[15][16]

    • Inert Atmosphere: While some procedures are ligand-free, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Data Summary: Impact of Reaction Parameters on 2H-Indazole Synthesis

ParameterEffect on 2H-Indazole Yield/PurityTroubleshooting Considerations
Temperature Higher temperatures can increase reaction rates but may also promote byproduct formation and isomerization to 1H-indazoles.[5][7]Optimize for the lowest effective temperature.
Base The choice of base can influence regioselectivity in N-alkylation reactions.[6][12]Screen different bases (e.g., NaH, K2CO3, organic bases).
Solvent Solvent polarity and nucleophilicity can affect reaction pathways, especially in the Davis-Beirut reaction.[2][13]Choose a solvent that is compatible with the reaction and minimizes side reactions.
Catalyst/Ligand In copper-catalyzed reactions, the choice of copper source and ligand is crucial for efficiency.[14][16]Screen different copper salts and consider the use of ligands.
Substituents The electronic and steric nature of substituents on the starting materials can impact regioselectivity and reaction rates.[6][12]Be mindful of substituent effects when designing the synthesis.
Q4: How can I purify my 2H-indazole product from the 1H-isomer and other byproducts?

A4: The separation of 1H- and 2H-indazole isomers can be challenging due to their similar polarities. However, chromatographic techniques are generally effective.

Purification Protocol:

  • Column Chromatography: This is the most common method for separating indazole isomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. A shallow gradient of the polar solvent is often necessary to achieve good separation.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be used.

  • Crystallization: If the desired 2H-indazole is a solid and has different solubility properties from the byproducts, crystallization can be an effective purification method.

Visualizing the Troubleshooting Workflow:

G Start Low Yield or Purity of 2H-Indazole Identify_Byproduct Identify Major Byproduct(s) (e.g., 1H-isomer, indazolone) Start->Identify_Byproduct Isomer_Problem Predominant 1H-Isomer Formation Identify_Byproduct->Isomer_Problem Isomer issue Other_Byproducts Other Byproducts (e.g., from Davis-Beirut) Identify_Byproduct->Other_Byproducts Other issues Optimize_Route Consider Alternative Synthetic Route (e.g., Davis-Beirut, Cadogan) Isomer_Problem->Optimize_Route Optimize_Conditions Optimize Reaction Conditions (Temp, Base, Solvent) Isomer_Problem->Optimize_Conditions Optimize_DB_Conditions Optimize Davis-Beirut Conditions (Solvent, Base, Temp) Other_Byproducts->Optimize_DB_Conditions Purification Optimize Purification (Chromatography, Crystallization) Optimize_Route->Purification Optimize_Conditions->Purification Optimize_DB_Conditions->Purification

Caption: A general troubleshooting workflow for 2H-indazole synthesis.

References

Stability and degradation pathways of 5-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-2-methyl-2H-indazole

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this compound. We will address common experimental challenges through a troubleshooting guide and a series of frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to provide direct answers and actionable protocols for specific problems you may encounter during your research.

Question 1: My analytical results (HPLC, LC-MS) show new, unexpected peaks appearing in my sample over time. What are they?

Answer: The appearance of new peaks is a classic indicator of compound degradation. For this compound, the likely culprits are hydrolysis, oxidation, or photodegradation. The indazole ring system, while often used as a stable bioisostere for indoles, possesses reactive sites susceptible to specific environmental stressors.[1][2]

Causality and Identification:

  • Oxidative Degradants: The indazole ring and the electron-rich methoxy-substituted benzene ring can be susceptible to oxidation.[3] This can occur from exposure to atmospheric oxygen, trace peroxides in solvents (like THF or ether), or reactive oxygen species generated in your assay. The degradation products could be N-oxides or hydroxylated species on the aromatic rings.[4]

  • Photodegradation Products: Aromatic heterocyclic systems are often light-sensitive.[5] Indazoles, particularly under UV irradiation, can undergo complex photochemical rearrangements, potentially converting into benzimidazole-like structures.[6]

  • Hydrolytic Degradants: While the core indazole ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening, although this is less common than oxidation or photolysis for this scaffold.

Troubleshooting Protocol: Peak Identification

  • Characterize the Impurity: Use LC-MS to determine the mass of the new peaks. This is the most critical first step. Does the mass correspond to the addition of an oxygen atom (M+16, oxidation), or is it an isomer of the parent compound (photochemical rearrangement)?

  • Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions to see if you can selectively generate the unknown peak. This serves as a powerful diagnostic tool. A detailed protocol is provided in the FAQ section.

  • Analyze by Stability-Indicating Method: Ensure your HPLC method has the resolving power to separate all degradants from the parent peak. A photodiode array (PDA) detector is crucial for assessing peak purity and providing UV spectral information for each component.[3]

Question 2: I'm observing a significant loss of potency or concentration of my compound in an aqueous assay buffer. What is the cause and how can I fix it?

Answer: A loss of active compound in aqueous media, especially over the course of a multi-hour or multi-day experiment, strongly suggests hydrolytic instability or poor solubility leading to precipitation. While the 2H-indazole core is relatively stable, the overall stability can be influenced by the pH and composition of your buffer.

Causality and Mitigation:

  • pH-Dependent Degradation: Although less common for this specific scaffold compared to compounds with labile esters or amides, extreme pH values (either highly acidic or basic) can catalyze degradation pathways.[5]

  • Solvent and Solubility: this compound is expected to have moderate solubility in organic solvents but relatively low solubility in water.[7] If the concentration in your aqueous buffer exceeds its solubility limit, the compound can precipitate out of solution over time, leading to an apparent loss of concentration.

Troubleshooting Protocol: Enhancing Solution Stability

  • pH Optimization: If possible, conduct your experiment in a pH range of 4 to 8. It is advisable to run a preliminary test by incubating the compound in different buffers (e.g., pH 4, 7, 9) and analyzing the concentration at various time points.[5][8]

  • Solvent Selection: For stock solutions, always use a dry, aprotic solvent such as DMSO or anhydrous ethanol for maximum stability.[5]

  • Fresh Preparation: Prepare aqueous working solutions fresh for each experiment from the stable organic stock solution. Do not store aqueous solutions for extended periods.[5]

  • Solubility Assessment: Visually inspect your assay wells for any signs of precipitation. Determine the compound's kinetic solubility in your specific assay buffer to ensure you are working below its saturation point.

Question 3: My stock solution, initially colorless, has developed a yellow or brown tint. Is the compound still viable?

Answer: Discoloration is a strong visual cue for chemical degradation and should never be ignored.[9] The most probable causes for a solution of an aromatic heterocyclic compound to change color are photodegradation or oxidation.

Causality and Prevention:

  • Photodegradation: Exposure to ambient laboratory light or UV radiation can induce chemical reactions that produce colored byproducts.[5][10] Indazole ring systems are known to be susceptible to such processes.[4]

  • Oxidation: Slow reaction with dissolved atmospheric oxygen can lead to the formation of colored, highly conjugated degradation products. This process can be accelerated by light or the presence of trace metal ions.

Preventative Measures:

  • Light Protection: Always store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[5]

  • Inert Atmosphere: For long-term storage of high-purity solid material, consider storing under an inert atmosphere (e.g., argon or nitrogen). When preparing solutions, using a solvent that has been deoxygenated (e.g., by sparging with nitrogen) can minimize oxidative degradation.[9]

  • Storage Conditions: Store stock solutions at -20°C or, for long-term storage, at -80°C to significantly slow the rate of all potential degradation reactions.[9]

A discolored solution should be considered compromised. We recommend preparing a fresh stock solution from solid material, implementing the preventative measures above.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the stability and handling of this compound.

What are the primary potential degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways are oxidation and photolysis.

  • Oxidation: The molecule has two sites susceptible to oxidation: the nitrogen atoms of the indazole ring (which can form N-oxides) and the electron-rich aromatic ring. The presence of an electron-donating methoxy group can activate the benzene ring towards oxidative processes. Oxidizing agents like hydrogen peroxide, or even atmospheric oxygen over time, can trigger this pathway.[3][11]

  • Photolysis: Indazoles can undergo photochemical reactions upon exposure to light, particularly UV radiation. One documented pathway for indazoles is a rearrangement to form benzimidazoles.[6] This represents a significant structural change that would eliminate biological activity.

  • Hydrolysis: While generally stable, the compound's stability at extreme pH values (e.g., pH < 2 or pH > 10) has not been extensively documented and should be experimentally verified if such conditions are required.[12]

Diagram of Potential Degradation Pathways

G cluster_stress Stress Condition cluster_products Potential Degradation Products parent This compound oxidation Oxidation (e.g., H₂O₂) parent->oxidation photo Photolysis (UV/Visible Light) parent->photo hydrolysis Acid/Base Hydrolysis (Extreme pH) parent->hydrolysis ox_prod N-Oxides, Hydroxylated Species oxidation->ox_prod photo_prod Photochemical Isomers (e.g., Benzimidazoles) photo->photo_prod hydro_prod Ring-Opened Products hydrolysis->hydro_prod

Caption: Potential degradation pathways for this compound.

How should I prepare and store stock solutions to ensure maximum stability?

To maximize the shelf-life of your compound, adhere to the following guidelines:

  • Solid Storage: Store the solid compound at -20°C or lower, protected from light in a tightly sealed container.[5]

  • Solvent Choice: Prepare primary stock solutions in a high-quality, anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Avoid solvents that can degrade to form peroxides (e.g., THF, diethyl ether) unless they are freshly purified.[5]

  • Solution Storage: Store stock solutions in amber glass vials at -20°C or -80°C. For frequent use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Preparations: Always prepare aqueous solutions for assays fresh on the day of use. Do not store the compound in aqueous buffers.[5]

What conditions should I use for a forced degradation study on this compound?

A forced degradation study is essential to identify potential degradants and establish a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15] The following table outlines recommended starting conditions based on ICH guidelines and protocols for analogous compounds.[5][13]

Stress ConditionRecommended ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours. If no degradation, increase to 1 M HCl.[5]To assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours. If no degradation, increase to 1 M NaOH.[5][13]To assess stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hours. If no degradation, increase to 30% H₂O₂.[3][5]To identify oxidative degradation products.
Thermal Degradation Heat a solution (in water or acetonitrile) at 70°C for 48 hours. Also, test the solid compound at 105°C.[3][5]To evaluate intrinsic thermal stability.
Photodegradation Expose a solution and the solid compound to light providing an overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt-hours/m².[5]To identify light-sensitive degradation pathways.

Note: All stressed samples should be compared to an unstressed control solution stored at 2-8°C in the dark.

Experimental Workflow for Forced Degradation Studies

G cluster_stress start Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) control Control Sample (Store at 2-8°C, protected from light) start->control acid Acid Stress (0.1M HCl, 60°C) start->acid base Base Stress (0.1M NaOH, 60°C) start->base oxid Oxidative Stress (3% H₂O₂, RT) start->oxid thermal Thermal Stress (70°C Solution) start->thermal photo Photolytic Stress (ICH Q1B Light Box) start->photo analyze Dilute All Samples to Target Concentration control->analyze neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxid->analyze thermal->analyze photo->analyze neutralize->analyze hplc Analyze by Stability-Indicating HPLC-PDA/MS Method analyze->hplc

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Improving Yield and Purity of 5-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-2-methyl-2H-indazole is a key heterocyclic motif in medicinal chemistry and materials science. As with many substituted indazoles, its synthesis presents a significant and often frustrating challenge: controlling the regioselectivity of N-alkylation. The direct methylation of 5-methoxy-1H-indazole typically yields a mixture of the desired N-2 methylated product (kinetic) and the thermodynamically more stable N-1 methylated isomer.[1] This guide provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to help researchers maximize the yield and purity of the target this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the synthesis of N-2 alkylated indazoles.

Q1: What is the primary obstacle in synthesizing pure this compound?

A1: The central challenge is achieving regioselective methylation at the N-2 position of the 5-methoxy-1H-indazole precursor. The indazole anion, formed upon deprotonation, can be alkylated at either nitrogen, leading to a mixture of this compound (the desired N-2 isomer) and 5-Methoxy-1-methyl-1H-indazole (the N-1 isomer). Isolating the desired product from this isomeric mixture is often the main bottleneck affecting final yield and purity.[2][3][4]

Q2: Why does the reaction produce a mixture of N-1 and N-2 isomers?

A2: The formation of two isomers is a classic case of kinetic versus thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][6][7] Consequently, reaction conditions that allow for equilibrium, such as higher temperatures or longer reaction times, often favor the formation of the more stable N-1 alkylated product.[1] Conversely, the N-2 product is often the kinetically favored isomer, meaning it is formed faster under specific, controlled conditions. The final ratio of N-1 to N-2 products is highly dependent on the choice of base, solvent, temperature, and the nature of the alkylating agent.[2][8]

Q3: How can I reliably distinguish between the 5-Methoxy-1-methyl-1H-indazole and this compound isomers?

A3: Spectroscopic and chromatographic methods are essential for differentiation:

  • Thin-Layer Chromatography (TLC): The two isomers typically exhibit different polarities and will have distinct Rf values on a TLC plate, allowing for reaction monitoring and purification planning. The N-1 isomer is often less polar than the N-2 isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful. For instance, in an HMBC spectrum of the N-1 isomer, a correlation is expected between the N-methyl protons and the C7a carbon of the indazole ring. In the N-2 isomer, a correlation would be seen between the N-methyl protons and the C3 carbon.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While both isomers have the same mass, they will typically have different retention times on a reverse-phase column, which can be used to quantify the isomeric ratio in a crude mixture.

Part 2: Troubleshooting Guide for Low Yield & Purity

This guide provides a systematic approach to diagnosing and solving common issues.

Problem: My reaction produces a low yield of the desired this compound, with the N-1 isomer being the major product.

This is the most frequent issue and points directly to a lack of regiochemical control during the N-methylation step.

  • Underlying Cause: The reaction conditions employed favor thermodynamic control, leading to the formation of the more stable N-1 alkylated product. Common conditions like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) are known to produce significant amounts of, or even selectively form, the N-1 isomer for many indazole systems.[2][3][5]

  • Troubleshooting & Optimization Strategy: The key is to shift the reaction pathway towards kinetic control to favor N-2 alkylation.

    • Choice of Catalyst/Promoter: For highly selective N-2 alkylation, traditional bases are often insufficient. A metal-free approach using triflic acid (TfOH) as a catalyst with a diazo compound as the methyl source can afford excellent N-2 selectivity.[9]

    • Solvent Effects: Solvent choice can influence the ionic nature of the indazole anion and its counter-ion, thereby affecting the site of alkylation. Less polar, non-coordinating solvents can sometimes favor N-2 attack.

    • Temperature Control: Kinetic products are favored at lower temperatures. Running the reaction at 0 °C or even lower and carefully monitoring its progress can significantly improve the N-2:N-1 ratio.

Condition Set Methylating Agent Solvent Typical Outcome Reference
NaH (Base)Methyl IodideTHFPredominantly N-1 Isomer[2][3][5]
K₂CO₃ (Base)Methyl IodideDMFMixture of N-1 and N-2[3]
TfOH (Catalyst)TrimethylsilyldiazomethaneDCEHighly Selective for N-2 Isomer[9]
Problem: The N-1 and N-2 isomers are difficult to separate by column chromatography.
  • Underlying Cause: The two isomers can have very similar polarities, leading to poor separation (co-elution) on silica gel.

  • Troubleshooting & Optimization Strategy:

    • Optimize Solvent System: Do not rely on a single solvent system. If a standard Hexane/Ethyl Acetate gradient fails, try alternative systems. A common second choice is Dichloromethane/Methanol. Sometimes, adding a small amount of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic impurities), can improve peak shape and resolution.

    • Use a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% B in 10 column volumes), use a very shallow gradient around the elution point of your isomers (e.g., 10% to 20% B over 20 column volumes).

    • Change the Stationary Phase: If silica gel is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very challenging separations, reverse-phase chromatography (C18) may be necessary.

Workflow for Troubleshooting Low Purity

The following diagram outlines a logical workflow for diagnosing and resolving purity issues based on initial analysis of the crude reaction mixture.

G start Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) impurity_check What is the major impurity? start->impurity_check isomer N-1 Isomer (5-Methoxy-1-methyl-1H-indazole) impurity_check->isomer > 10% starting_material Unreacted 5-Methoxy-1H-indazole impurity_check->starting_material > 10% other Other Byproducts (e.g., Dimers, Degradants) impurity_check->other Present fix_selectivity Optimize for N-2 Selectivity isomer->fix_selectivity fix_conversion Improve Reaction Conversion starting_material->fix_conversion fix_conditions Refine Reaction Conditions other->fix_conditions selectivity_steps • Switch to kinetic conditions (low temp) • Use N-2 directing catalyst (e.g., TfOH) • See Protocol 1 fix_selectivity->selectivity_steps conversion_steps • Increase reagent equivalents • Check reagent purity/activity • Increase reaction time/temp cautiously fix_conversion->conversion_steps conditions_steps • Use purified/dry solvents • Run under inert atmosphere (N₂/Ar) • Check for starting material purity fix_conditions->conditions_steps

Caption: Troubleshooting flowchart for low purity issues.

Part 3: Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key procedures. Safety Precaution: Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform reactions in a well-ventilated fume hood.

Protocol 1: N-2 Selective Synthesis via TfOH Catalysis

This protocol is adapted from methodologies that achieve high N-2 regioselectivity and is intended as a robust starting point.[9]

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-methoxy-1H-indazole (1.0 eq).

    • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition:

    • Add trifluoromethanesulfonic acid (TfOH) (0.1 eq) dropwise to the stirred solution.

    • Slowly add (trimethylsilyl)diazomethane (2.0 M solution in hexanes, 1.2 eq) via syringe pump over 1 hour. A slow addition rate is crucial to maintain control and selectivity.

  • Reaction & Monitoring:

    • Allow the reaction to stir at 0 °C and gradually warm to room temperature over 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of starting material and the formation of a new, higher Rf spot corresponding to the N-2 product.

  • Workup:

    • Once the reaction is complete, quench by carefully adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography as described in Protocol 2.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pack the column by pouring the slurry and allowing it to settle, then flush with 2-3 column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate). A shallow gradient is recommended for separating close-running isomers.

    • Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Reaction and Purification Workflow

The diagram below illustrates the overall process from starting material to purified product.

G cluster_0 Synthesis cluster_1 Purification start 5-Methoxy-1H-indazole reaction N-Methylation (TfOH, TMS-diazomethane, DCE, 0°C) start->reaction workup Aqueous Workup (NaHCO₃, Extraction) reaction->workup crude Crude Product (N-2, N-1, SM) workup->crude Concentrate chromatography Flash Column Chromatography (Silica, Hexane/EtOAc gradient) crude->chromatography pure Pure this compound chromatography->pure

Caption: General workflow for synthesis and purification.

References

Technical Support Center: C3-Functionalization of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the C3-functionalization of 2H-indazoles. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and the latest research.

The 2H-indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs like Pazopanib.[1][2] Consequently, methodologies for its late-stage functionalization are of paramount importance.[3][4] However, selectively modifying the C3 position is often non-trivial due to the electronic properties of the heterocyclic ring and the presence of multiple potential reaction sites. This guide is structured to help you navigate these complexities effectively.

Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues

This section addresses specific problems you might encounter during your experiments. The solutions are based on mechanistic understanding to help you make informed decisions.

Question: My C3-functionalization reaction has a very low yield or failed completely. What are the likely causes and how can I fix it?

Answer:

This is a common issue stemming from several potential factors. A systematic approach is the best way to diagnose the problem.

Potential Cause 1: Catalyst Inactivity or Incompatibility (for metal-catalyzed reactions) The choice of metal catalyst, ligand, and oxidant is a tightly linked system in C–H activation.[5][6] For palladium-catalyzed reactions, for instance, the active catalytic species may not be forming or may be poisoned.

  • Troubleshooting Steps:

    • Re-evaluate the Catalyst System: If using a Pd(II) source, ensure your ligands are appropriate. Sometimes, a simple Pd salt is not reactive enough with the substrate.[5] Consider switching to a more active pre-catalyst or a different metal altogether, such as Rhodium(III) or Nickel(II), which have shown efficacy in indazole functionalization.[7][8]

    • Check the Oxidant: Many C–H functionalizations require a terminal oxidant (e.g., Ag₂CO₃, TBHP, K₂S₂O₈) to regenerate the active catalyst.[1][9] Ensure your oxidant is fresh and anhydrous if required. The choice of oxidant can be critical; for example, what works for an arylation might not work for an acylation.

    • Solvent Choice: The solvent can dramatically influence catalyst activity and solubility. Polar aprotic solvents like DMF, DMSO, or dioxane are common, but it is worth screening others if yields are poor.[1][9][10]

Potential Cause 2: Inefficient Radical Generation (for metal-free reactions) Many modern C3-functionalizations proceed via a radical pathway, often initiated by a chemical initiator (like DTBP or TBHP) or by photocatalysis.[1][4][11]

  • Troubleshooting Steps:

    • Verify Initiator Efficacy: Radical initiators like di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP) decompose at specific temperatures. Ensure your reaction temperature is adequate for efficient radical generation.[7][11]

    • Optimize Photocatalytic Conditions: For light-mediated reactions, ensure your light source (e.g., blue LEDs) has the correct wavelength to excite the photocatalyst (e.g., Eosin Y, 4CzIPN).[1][12] Degas the reaction mixture thoroughly, as oxygen can quench the excited state of the photocatalyst, although some specific reactions may require it.[1] Check the concentration of the photocatalyst; typically 1-5 mol% is used.[1]

Potential Cause 3: Unsuitable Substrate The electronic and steric properties of substituents on your 2H-indazole can significantly impact reactivity.

  • Troubleshooting Steps:

    • Analyze Electronic Effects: Strongly electron-withdrawing groups on the N2-aryl ring can sometimes deactivate the system towards electrophilic C-H activation. Conversely, certain radical reactions may be favored by specific electronic properties.

    • Consider Steric Hindrance: Bulky groups near the C3 position can impede the approach of the catalyst or coupling partner.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G start Low or No Yield Observed metal_catalyzed Is the reaction metal-catalyzed? start->metal_catalyzed catalyst Verify Catalyst Activity: - Check catalyst/ligand choice - Use fresh oxidant - Screen solvents metal_catalyzed->catalyst Yes radical_generation Optimize Radical Generation: - Check initiator/temperature - Verify photocatalyst/light source - Degas reaction mixture metal_catalyzed->radical_generation No (Radical) substrate_issue Evaluate Substrate: - Assess electronic effects - Check for steric hindrance - Confirm starting material purity catalyst->substrate_issue radical_generation->substrate_issue

Caption: Troubleshooting workflow for low-yield C3-functionalization.

Question: My reaction produced a mixture of isomers. How can I improve C3-selectivity?

Answer:

Achieving high regioselectivity is the central challenge in indazole functionalization.[13] The indazole nucleus has multiple C-H bonds and two nitrogen atoms, all of which can be potential sites for reaction.

Potential Cause 1: Competing C-H Functionalization Sites Besides C3, C-H bonds on the fused benzene ring (C4-C7) or on the N2-substituent can also react, particularly in transition-metal-catalyzed processes.[3][14]

  • Troubleshooting Steps:

    • Leverage Directing Groups: The substituent at the N2 position acts as a directing group. For C3 functionalization via C-H activation, the reaction often proceeds through a radical pathway, which has an inherent electronic preference for the C3 position.[4][14] In contrast, chelation-assisted, transition-metal-catalyzed reactions often target the ortho C-H bonds of an N2-aryl substituent.[14][15] If you are getting functionalization on the N2-aryl ring, consider switching to a reaction known to proceed via a radical mechanism.

    • Switch Reaction Type: Radical-mediated reactions often show a high intrinsic preference for the electron-deficient C3 position of the 2H-indazole ring.[4][7] If your metal-catalyzed approach is unselective, exploring a photocatalytic, electrochemical, or chemically initiated radical reaction is a powerful strategy.[1][16]

Potential Cause 2: Competing N1 vs. N2 Functionalization This is a more fundamental issue related to the synthesis of the 2H-indazole starting material itself. Direct alkylation or arylation of an unsubstituted indazole often yields a mixture of N1 and N2 isomers because of annular tautomerism.[13][17]

  • Troubleshooting Steps:

    • Purify the Starting Material: Ensure your starting 2H-indazole is isomerically pure before attempting the C3-functionalization.

    • Optimize N-Alkylation/Arylation: If you are preparing the starting material yourself, carefully choose conditions that favor N2 substitution. This can be influenced by the base, solvent, and the nature of the electrophile.[17]

Potential Cause 3: Pre-functionalization Strategy A classic and highly reliable method to ensure C3 selectivity is to install a group at C3 that can be used as a handle for cross-coupling.

  • Troubleshooting Steps:

    • C3-Halogenation: First, selectively introduce a halogen (typically iodine or bromine) at the C3 position. This is often a high-yielding and highly regioselective reaction.[9]

    • Cross-Coupling: Use the resulting 3-halo-2H-indazole in a standard cross-coupling reaction (e.g., Suzuki, Negishi) to introduce the desired group.[9] This two-step sequence is often more reliable than direct C-H activation for complex substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to achieve C3-functionalization of 2H-indazoles?

A1: There are three main contemporary strategies:

  • Transition-Metal-Catalyzed C-H Activation: This involves using catalysts like palladium, rhodium, or nickel to directly functionalize the C3-H bond. These methods can be powerful but sometimes face challenges with regioselectivity, requiring careful optimization of ligands and reaction conditions.[7][18][19]

  • Radical-Mediated Reactions: These methods leverage the generation of a radical species that preferentially attacks the electron-deficient C3 position of the 2H-indazole. Radicals can be generated using chemical initiators, photoredox catalysis, or electrochemistry. This approach often provides excellent C3 selectivity.[1][10][16]

  • Metalation and Cross-Coupling: This is a two-step approach where the C3 position is first halogenated or borylated.[9] The resulting intermediate then undergoes a standard transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Negishi) to install the final functional group. This is often the most robust and predictable method.[9]

Q2: How does the N2-substituent influence the outcome of the reaction?

A2: The N2-substituent is critical. In transition-metal-catalyzed reactions that proceed via a chelation-assisted pathway, an N2-aryl or N2-pyridyl group can direct the catalyst to functionalize its own ortho C-H bond instead of the indazole C3 position.[14] For radical reactions, the electronic nature of the N2-substituent can modulate the reactivity of the indazole ring, but the inherent preference for C3 attack generally dominates. The substituent's primary role in many modern protocols is to confer solubility and stability.

Q3: Can I perform C3-functionalization on an N-H free (unsubstituted) indazole?

A3: Direct C3-functionalization of N-H free indazoles is extremely challenging and rarely reported. The acidic N-H proton can interfere with many catalytic systems, and competitive N-functionalization is a major side reaction.[13] The standard and recommended approach is to first install a protecting or directing group at the N2 position, perform the C3-functionalization, and then remove the N2-group if desired. Removable N2-aryl groups have been specifically designed for this purpose.[15]

Q4: My reaction requires a strong oxidant like (NH₄)₂S₂O₈ or a high temperature, but my substrate has sensitive functional groups. What are my options?

A4: This is a perfect scenario to explore milder, modern methodologies.

  • Photoredox Catalysis: Visible-light-promoted reactions often run at room temperature and can be highly chemoselective, avoiding the need for aggressive chemical oxidants.[1][16] Many C3-functionalizations, including arylations, aminations, and carbamoylations, have been developed using this technology.[1][12]

  • Electrochemistry: Electrochemical methods can also provide a mild and oxidant-free way to generate the necessary reactive species for C3-functionalization.[4]

The diagram below illustrates the general mechanistic cycles for the two dominant C-H functionalization strategies.

G cluster_0 A) Pd-Catalyzed C-H Activation (Simplified) cluster_1 B) Photocatalytic Radical Reaction A1 Pd(II) Precatalyst A2 C-H Activation (Palladacycle Formation) A1->A2 -HX A3 Oxidative Addition or Coupling A2->A3 + Coupling Partner A4 Reductive Elimination A3->A4 A5 C3-Functionalized Product A4->A5 A6 Pd(0) A4->A6 A6->A1 Oxidant B1 Photocatalyst (PC) B2 Excited PC* B1->B2 hv (Light) B2->B1 SET B4 Substrate Radical (R•) B2->B4 SET B3 Radical Precursor B6 Radical Adduct B4->B6 B5 2H-Indazole B7 C3-Functionalized Product B6->B7 Oxidation

Caption: General mechanisms for C3-functionalization of 2H-indazoles.

Data Summary & Protocols

For ease of comparison, the following table summarizes common C3-functionalization reactions.

FunctionalizationTypical Catalyst/InitiatorCommon ReagentsKey AdvantagesPotential Challenges
Arylation Pd(OAc)₂, Eosin YAryl Halides, Aryldiazonium Salts[9][12]Wide scope, well-establishedMetal-catalyzed versions can have regioselectivity issues; diazonium salts can be unstable.
Acylation Ni(II), AgNO₃Aldehydes, α-Keto Acids[7][9]Uses readily available aldehydesCan require high temperatures and radical initiators.[7]
Formylation Selectfluor, K₂S₂O₈DMSO[10][20]Introduces a versatile aldehyde groupRequires specific oxidants and microwave conditions for good yields.[10][20]
Amination Photoredox Catalysts, Cu(I)Amines, Azoles[4][9]Mild conditions, access to important N-containing analoguesSubstrate scope can be limited by amine oxidation potential.
Halogenation I₂, NBS, NFSIN/AExcellent regioselectivity, creates handle for cross-coupling[9]Two-step process to final product; direct fluorination can be difficult.[9]
Carbamoylation 4CzIPN (Photocatalyst)Oxamic Acids[1][16]Mild, room temperature conditions, good functional group toleranceRequires specific photocatalyst and base.[1]
Example Protocol: Visible-Light-Promoted C3-Carbamoylation of 2-Phenyl-2H-indazole

This protocol is adapted from a reported visible-light mediated procedure and demonstrates a modern, mild approach to C3-functionalization.[1]

Materials:

  • 2-phenyl-2H-indazole (1.0 equiv)

  • Desired oxamic acid (2.5 equiv)

  • 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., Schlenk tube or vial with stir bar)

  • Blue LED light source (e.g., 405 nm)

Procedure:

  • To the reaction vessel, add 2-phenyl-2H-indazole, the oxamic acid, 4CzIPN, and Cs₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture vigorously.

  • Position the vessel approximately 2-5 cm from the blue LED light source. A fan may be used to maintain room temperature.

  • Irradiate the reaction for 12-24 hours, monitoring by TLC or LC-MS for consumption of the starting material.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired C3-carbamoylated 2H-indazole.

Causality Note: In this reaction, the photocatalyst (4CzIPN) is excited by blue light. The excited state catalyst then oxidizes the cesium salt of the oxamic acid, which fragments to generate a key carbamoyl radical. This radical adds selectively to the C3 position of the 2H-indazole. Subsequent oxidation and deprotonation yield the final product, regenerating the ground-state photocatalyst.[1] This cycle avoids harsh reagents and high temperatures, preserving sensitive functional groups.

References

Technical Support Center: Column Chromatography Purification of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the column chromatography purification of this important heterocyclic scaffold. Here, we address common problems with in-depth explanations and provide actionable solutions to streamline your workflow and enhance purification outcomes.

Introduction to Indazole Purification

Indazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their synthesis, however, often yields complex mixtures containing starting materials, reagents, and, most notably, regioisomers (1H- and 2H-indazoles).[3][4][5] Column chromatography is a fundamental technique for isolating the desired indazole derivative in high purity.[6][7] Success hinges on a rational approach to method development and a clear understanding of how to troubleshoot the inevitable challenges.

This guide is structured into two main sections: a Troubleshooting Guide for immediate problem-solving during your experiments and a set of Frequently Asked Questions (FAQs) to build your foundational knowledge.

Troubleshooting Guide: From Tailing Peaks to Lost Yields

This section addresses specific, practical issues you might face at the bench.

Problem 1: Poor Separation Between My Indazole and an Impurity.

Q: I'm seeing overlapping spots on my TLC and co-eluting peaks from my column. How can I improve the resolution?

A: Poor resolution is the most common challenge. The solution lies in systematically optimizing the mobile phase.

  • The "Rule of Thirds": Your primary goal during Thin-Layer Chromatography (TLC) method development is to find a solvent system that places your target indazole derivative at a Retention Factor (Rf) of approximately 0.25 to 0.35.[8] This Rf range generally provides the best conditions for separation on a column, allowing the compound sufficient time to equilibrate between the stationary and mobile phases.[8]

  • Systematic Solvent Polarity Adjustment: Indazole derivatives, being heterocyclic, possess a degree of polarity. The key is to find a solvent system where the polarity is just right to differentiate your compound from its neighbors.

    • Start with a Standard System: A mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate is the workhorse for many organic compounds, including indazoles.[9][10][11] Begin with a ratio like 80:20 Hexanes:EtOAc and assess the Rf.

    • Fine-Tune the Ratio: If the Rf is too high (spots run too fast), decrease the polarity by increasing the proportion of hexanes. If the Rf is too low (spots barely move), increase the polarity by adding more ethyl acetate.[12] Make small, systematic changes (e.g., from 80:20 to 85:15) to observe the effect on separation.

    • Introduce a Different Polarity Profile: If tweaking the ratio of a two-solvent system doesn't work, you may need to change the nature of the solvents. Dichloromethane (DCM) can be a valuable alternative or additive. For instance, a gradient of ethyl acetate in hexanes can be switched to a gradient of methanol in DCM for more polar indazoles.[11][13]

  • Isocratic vs. Gradient Elution:

    • Isocratic (Constant Solvent Ratio): Best for simple separations where the impurities are far in polarity from your product.

    • Gradient (Increasing Polarity over Time): Essential for complex mixtures with compounds of widely varying polarities. An automated flash chromatography system is ideal for creating precise, reproducible gradients.[7] A typical gradient might start with 10% ethyl acetate in hexanes and gradually increase to 40% over 10-15 column volumes.[7]

Problem 2: My Indazole Derivative is Decomposing on the Silica Gel Column.

Q: My yield is very low, and I see new, unexpected spots on my TLC analysis of the collected fractions. I suspect my compound is not stable on silica. What should I do?

A: Compound degradation on silica gel is a known issue, as silica is inherently acidic. This can be particularly problematic for sensitive functional groups.

  • Confirm Instability: First, confirm your suspicion. Spot your crude material on a TLC plate. After noting the initial spots, let the plate sit for 1-2 hours and then re-examine it. If new spots have appeared or the original spot has diminished, your compound is likely unstable on silica.[14]

  • Solutions for Acid-Sensitivity:

    • Neutralize the Silica: You can deactivate the acidic sites on the silica gel. Prepare your mobile phase with a small amount of a basic additive, such as triethylamine (typically 0.1-1% by volume).[11] This will neutralize the acidic character of the stationary phase and can prevent the degradation of acid-sensitive compounds.

    • Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a less acidic stationary phase.

      • Alumina: Can be found in neutral, basic, or acidic forms. Neutral or basic alumina is often a good choice for compounds that degrade on silica.

      • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating certain classes of compounds.[14]

    • Reverse-Phase Chromatography: If your indazole derivative is sufficiently polar, reverse-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase like water/acetonitrile or water/methanol) can be an excellent alternative.[6][15]

Problem 3: My Indazole Product Won't Come Off the Column.

Q: I've run many column volumes of my solvent system, but I can't detect my product in the fractions. Where is it?

A: This frustrating scenario usually points to one of a few culprits: excessively strong adsorption, decomposition, or an error in solvent selection.

  • Check for High Polarity: Your indazole derivative may be much more polar than anticipated, causing it to bind very strongly to the silica gel.

    • The "Methanol Purge": After your planned elution, try flushing the column with a very polar solvent, like 5-10% methanol in dichloromethane.[11][14] This will often strip highly polar compounds from the silica. Collect these fractions and analyze them.

    • Re-evaluate your TLC: Ensure your initial TLC method development was correct. An Rf value of zero in your chosen solvent system means the compound will not move on the column. You need to develop a more polar mobile phase.[16]

  • Verify Compound Stability: As discussed in Problem 2, the compound may have decomposed entirely on the column.[14]

  • Double-Check Your Solvents: It's a simple mistake, but one that happens. Confirm that you prepared the mobile phase correctly and didn't accidentally reverse the proportions of the polar and non-polar solvents.[14]

Problem 4: I Can't Separate the 1H- and 2H-Indazole Isomers.

Q: My product is a mixture of N-1 and N-2 substituted isomers, and they have nearly identical Rf values. Is column chromatography the right tool?

A: Separating 1H- and 2H-indazole isomers is a notoriously difficult purification challenge via standard column chromatography due to their very similar polarities.[17] While sometimes possible with high-performance flash chromatography and very shallow gradients, other techniques are often more effective.

  • Consider Recrystallization: This classical technique should be your first alternative. The different crystal packing abilities of the two isomers can often be exploited. Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, THF/water, acetone/hexanes) to find a system where one isomer selectively crystallizes out, leaving the other in the mother liquor.[17]

  • Preparative HPLC: If recrystallization fails, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. The higher efficiency of HPLC columns can often provide the resolution needed to separate these closely related isomers.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying indazole derivatives? A1: Silica gel (230-400 mesh for flash chromatography) is the most common and versatile stationary phase for indazole purification.[6][7] Its polar surface effectively separates compounds based on polarity. However, for acid-sensitive indazoles, neutral alumina or a deactivated silica gel should be considered.[14]

Q2: How do I choose the starting solvent system for my TLC analysis? A2: Base your starting point on the expected polarity of your indazole derivative.

  • For non-polar derivatives (e.g., simple N-alkyl or N-aryl indazoles): Start with a low polarity mixture like 5-10% Ethyl Acetate in Hexanes.[11]

  • For moderately polar derivatives (e.g., those with ester or ketone groups): A mid-range polarity system like 20-50% Ethyl Acetate in Hexanes is a good starting point.[18]

  • For highly polar derivatives (e.g., those with free -OH, -NH2, or carboxylic acid groups): You will likely need a more polar system. Start with 100% Ethyl Acetate or move to a 2-5% Methanol in Dichloromethane system.[11][13]

Q3: What is "dry loading" and when should I use it? A3: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being placed on top of the column.[7][19]

  • When to Use It: Use this method when your compound has poor solubility in the mobile phase. Dissolving the sample in a strong, polar solvent (like DCM or methanol) and loading it directly onto a column equilibrated with a non-polar solvent (like hexanes) will lead to poor separation.

  • How to Do It: Dissolve your crude material in a suitable solvent (e.g., DCM), add 2-3 times the mass of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[7][19] This powder can then be carefully added to the top of the packed column.

Q4: How much silica gel should I use for my column? A4: A general rule of thumb is to use a mass of silica gel that is 40 to 80 times the mass of your crude sample.[7] For example, for 1 gram of crude material, you would use a 40-80 gram column. The more difficult the separation (i.e., the closer the Rf values of the components), the higher the ratio of silica to sample you should use.

Visualized Workflows and Data

General Column Chromatography Workflow

The following diagram outlines the logical steps from initial analysis to final purification.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Purification cluster_3 Phase 4: Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.3) Solvent 2. Select Solvent System (e.g., Hexanes/EtOAc) TLC->Solvent Pack 3. Pack Column (Slurry Method) Solvent->Pack Equilibrate 4. Equilibrate Column (with initial mobile phase) Pack->Equilibrate Load 5. Load Sample (Wet or Dry Load) Equilibrate->Load Elute 6. Elute Column (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (by TLC) Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Evaporate 10. Evaporate Solvent (to yield pure indazole) Pool->Evaporate

Caption: Standard workflow for indazole purification by column chromatography.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common purification problems.

G Start Problem Encountered Q1 Poor Separation? Start->Q1 Q2 Low or No Yield? Start->Q2 Sol1 Adjust Solvent Polarity (Aim for Rf 0.25-0.35) Q1->Sol1 Yes Q3 Compound on Column? Q2->Q3 Yes Sol2 Try Different Solvent System (e.g., DCM/MeOH) Sol1->Sol2 Sol3 Use Shallower Gradient Sol2->Sol3 Sol4 Flush with Polar Solvent (e.g., 10% MeOH/DCM) Q3->Sol4 Yes Sol5 Compound Decomposed? Q3->Sol5 No Sol5->Q1 No, check separation Sol6 Use Deactivated Silica (Add 0.1% Et3N to eluent) Sol5->Sol6 Yes Sol7 Switch to Alumina or Reverse-Phase Sol6->Sol7

Caption: Decision tree for troubleshooting common chromatography issues.

Table 1: Common Solvent Systems for Indazole Purification

This table provides starting points for mobile phase selection based on the general polarity of the indazole derivative.

Derivative PolarityExample SubstituentsStarting Solvent System (v/v)Comments
Low N-alkyl, N-aryl, Halogens5-20% Ethyl Acetate in HexanesStandard system for many synthetic intermediates.[9][10]
Medium Esters, Ketones, Nitro groups20-60% Ethyl Acetate in HexanesIncreased polarity needed to move compounds with polar functional groups.[7][18]
High -OH, -NH2, -COOH5-10% Methanol in DichloromethaneStronger mobile phase required for highly polar compounds.[13]
Basic (Amines) -NH2, N-heterocycles2-5% (10% NH4OH in MeOH) in DCMAdditive prevents tailing and improves peak shape for basic compounds.[11]

References

Validation & Comparative

A Comparative Analysis of 5-MeO-DMT and the Enigmatic 5-Methoxy-2-methyl-2H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Potent Psychedelic and its Uncharacterized Isostere

In the landscape of psychedelic research, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) stands out for its profound and rapid-acting effects on consciousness. Its well-documented pharmacology provides a foundation for understanding its therapeutic potential. In contrast, its structural analog, 5-Methoxy-2-methyl-2H-indazole, remains a largely uncharacterized entity within the scientific literature. This guide provides a comprehensive comparison, detailing the extensive experimental data available for 5-MeO-DMT and framing the critical knowledge gap surrounding its indazole counterpart. For researchers and drug development professionals, this analysis serves as both a reference for a known psychedelic and a call to explore the pharmacology of a novel chemical space.

Introduction: The Tryptamine and its Bioisostere

5-MeO-DMT is a naturally occurring psychedelic tryptamine found in a variety of plant species and the venom of the Sonoran Desert toad (Incilius alvarius).[1] It is renowned for inducing intense mystical experiences of short duration.[2] Its primary mechanism of action involves interaction with the serotonin receptor system.[3][4]

This compound, on the other hand, is a synthetic compound that can be considered a bioisostere of 5-MeO-DMT. In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In this case, the indole ring system of 5-MeO-DMT is replaced by a 2-methyl-2H-indazole ring. While this structural modification may lead to similar interactions with biological targets, it can also significantly alter a compound's pharmacological profile, including its potency, efficacy, and metabolic stability. To date, there is a conspicuous absence of published pharmacological data for this compound, making a direct comparison of its activity with 5-MeO-DMT impossible. This guide will therefore focus on the well-established pharmacology of 5-MeO-DMT and discuss the potential implications of the structural differences in its indazole analog.

Pharmacological Profile of 5-MeO-DMT

The psychoactive effects of 5-MeO-DMT are primarily attributed to its activity as a serotonin receptor agonist.[5] Unlike classic psychedelics such as psilocybin and LSD, which are predominantly 5-HT2A receptor agonists, 5-MeO-DMT exhibits a more complex receptor interaction profile, with high affinity for the 5-HT1A receptor subtype.[3][4]

Receptor Binding Affinity

Radioligand binding assays are a cornerstone in determining the affinity of a compound for a specific receptor. In these assays, a radioactively labeled ligand with known affinity for the receptor is used to compete with the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be converted to a binding affinity constant (Ki). The lower the Ki value, the higher the affinity of the compound for the receptor.

Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT at Serotonin Receptors

ReceptorKi (nM)Reference
5-HT1A< 10[3]
5-HT2A> 1000[3]
5-HT2C--
SERT2184 (IC50)[4]

Note: Data for 5-HT2C is not consistently reported in the initial search results. SERT denotes the serotonin transporter.

The data clearly indicates that 5-MeO-DMT has a significantly higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor.[3] This unique profile is thought to contribute to its distinct subjective effects, which are often described as being less visual and more immersive than those of classic 5-HT2A agonists.[4]

Functional Activity

Functional assays, such as calcium flux assays, measure the cellular response following receptor activation. When a Gq-coupled receptor like 5-HT2A is activated, it leads to an increase in intracellular calcium levels. This change can be quantified to determine the potency (EC50) and efficacy (Emax) of a compound. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.

Table 2: Functional Activity (EC50, nM) of 5-MeO-DMT at Serotonin Receptors

ReceptorEC50 (nM)Reference
5-HT1A3.92 - 1060[4]
5-HT2A1.80 - 3.87[4]

Interestingly, while 5-MeO-DMT has a lower binding affinity for the 5-HT2A receptor, it demonstrates high potency in functional assays, with EC50 values in the low nanomolar range.[4] This suggests that even at lower receptor occupancy, 5-MeO-DMT is very effective at activating the 5-HT2A receptor. The wide range of reported EC50 values for the 5-HT1A receptor may reflect differences in experimental conditions and cell types used in the assays.[4]

In Vivo Activity: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a behavioral proxy for hallucinogenic potential in humans and is primarily mediated by 5-HT2A receptor activation.[6] While 5-MeO-DMT does induce the HTR, its effects are also modulated by its potent 5-HT1A receptor agonism, which can sometimes attenuate the HTR.[7]

The Uncharacterized Profile of this compound

As previously stated, there is no publicly available pharmacological data for this compound. However, we can engage in a theoretical discussion based on its structure.

The replacement of the indole nitrogen in 5-MeO-DMT with a nitrogen at the 2-position of the indazole ring in this compound is a significant structural alteration. This change will likely affect the molecule's electronic distribution, conformation, and hydrogen bonding capabilities, all of which are critical for receptor recognition and activation.

From a structure-activity relationship (SAR) perspective, the N-H group of the indole in tryptamines is often considered a key hydrogen bond donor for interaction with serotonin receptors. The absence of this N-H group and the presence of a methylated nitrogen within the five-membered ring of the indazole could drastically alter its binding mode and functional activity. It is plausible that this compound may exhibit a completely different receptor selectivity profile, or it may be inactive at serotonin receptors altogether. Without experimental data, any discussion of its potential activity remains speculative.

Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of this compound, a series of standard in vitro and in vivo assays would be required. The following are detailed protocols for the key experiments that would be necessary to compare its activity to 5-MeO-DMT.

Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of this compound for human 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes expressing the human 5-HT1A or 5-HT2A receptor.

  • Radioligand: [3H]8-OH-DPAT (for 5-HT1A) or [3H]ketanserin (for 5-HT2A).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound in assay buffer.

  • In each well of a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at varying concentrations.

  • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay Protocol

This protocol is used to measure the functional potency (EC50) and efficacy (Emax) of a compound at Gq-coupled receptors like 5-HT2A.

Objective: To determine the EC50 and Emax of this compound at the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound: this compound.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescent plate reader with an integrated fluidic dispenser.

Procedure:

  • Plate the cells in the 96-well microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time at 37°C.

  • Wash the cells with assay buffer to remove any excess dye.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Add varying concentrations of the test compound to the wells using the integrated fluidic dispenser.

  • Immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Plot the peak fluorescence response as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Head-Twitch Response (HTR) Assay Protocol

This in vivo protocol is used to assess the potential hallucinogenic-like effects of a compound in rodents.

Objective: To determine if this compound induces the head-twitch response in mice and to determine its potency (ED50).

Materials:

  • Male C57BL/6J mice.

  • Test compound: this compound.

  • Vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment or an automated HTR detection system.

Procedure:

  • Habituate the mice to the observation chambers for at least 30 minutes before the experiment.

  • Prepare a range of doses of the test compound in the vehicle.

  • Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Immediately place the mice back into the observation chambers and begin recording their behavior for a predetermined period (e.g., 30-60 minutes).

  • A trained observer, blind to the treatment conditions, will count the number of head twitches. A head twitch is a rapid, spasmodic, side-to-side movement of the head. Alternatively, an automated system can be used for detection.

  • Plot the number of head twitches as a function of the dose of the test compound to generate a dose-response curve.

  • Determine the ED50 value, the dose that produces a half-maximal response.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of 5-MeO-DMT and the experimental workflows.

G cluster_0 5-MeO-DMT Signaling Pathway FiveMeODMT 5-MeO-DMT FiveHT1A 5-HT1A Receptor FiveMeODMT->FiveHT1A FiveHT2A 5-HT2A Receptor FiveMeODMT->FiveHT2A Gi Gi/o Protein FiveHT1A->Gi Gq Gq/11 Protein FiveHT2A->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Psychoactive_effects Psychoactive Effects (e.g., Ego Dissolution) cAMP->Psychoactive_effects Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Psychoactive_effects

Caption: Signaling pathway of 5-MeO-DMT at 5-HT1A and 5-HT2A receptors.

G cluster_1 Experimental Workflow for Pharmacological Characterization start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Calcium Flux Assay start->functional_assay in_vivo_assay Head-Twitch Response Assay start->in_vivo_assay ki_value Determine Ki (Binding Affinity) binding_assay->ki_value ec50_emax Determine EC50 & Emax (Potency & Efficacy) functional_assay->ec50_emax ed50 Determine ED50 (In Vivo Potency) in_vivo_assay->ed50 comparison Compare with 5-MeO-DMT Data ki_value->comparison ec50_emax->comparison ed50->comparison

Caption: Workflow for the pharmacological characterization of a novel compound.

Conclusion

5-MeO-DMT is a potent psychedelic with a unique pharmacological profile characterized by high affinity and functional activity at both 5-HT1A and 5-HT2A receptors. This profile is well-documented through extensive in vitro and in vivo studies. In stark contrast, its structural analog, this compound, represents a significant unknown in the field of psychedelic science. The bioisosteric replacement of the indole core with a 2-methyl-2H-indazole moiety could lead to a range of pharmacological outcomes, from inactivity to a novel receptor interaction profile with unique psychoactive effects.

This guide has provided a comprehensive overview of the known pharmacology of 5-MeO-DMT and has outlined the necessary experimental protocols to characterize the unknown activity of this compound. It is our hope that this comparative guide will not only serve as a valuable resource for researchers studying 5-MeO-DMT but will also stimulate future investigations into the pharmacology of novel indazole-based tryptamine analogs, thereby expanding our understanding of the structure-activity relationships of psychedelic compounds.

References

A Senior Scientist's Guide to Purity Validation of 5-Methoxy-2-methyl-2H-indazole: A Comparative Analysis of HPLC and UPLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built.[1] Intermediates like 5-Methoxy-2-methyl-2H-indazole, a substituted indazole derivative, are critical building blocks in the synthesis of complex therapeutic agents.[2][3] Impurities, even at trace levels, can propagate through synthetic steps, leading to compromised API quality, unforeseen toxicities, and significant regulatory hurdles.[1][4]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity validation of this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind the method design and validation choices, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guideline.

Recommended Primary Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC remains the gold standard for purity analysis in the pharmaceutical industry due to its robustness, versatility, and high resolving power for a wide range of molecules.[5][6] For this compound, a molecule of moderate polarity, RP-HPLC provides an ideal mechanism for separating the main component from potential process-related impurities (e.g., starting materials, isomers) and degradation products.[7][8]

Expertise-Driven Rationale for Method Design

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation.

  • Column: A C18 stationary phase is chosen for its hydrophobic characteristics, which effectively retain the indazole derivative and allow for separation based on subtle differences in polarity among related impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to ensure that both more polar and less polar impurities are eluted from the column within a reasonable timeframe. The addition of a small percentage of formic acid (0.1%) serves a dual purpose: it protonates residual silanols on the silica-based column packing to reduce peak tailing and ensures the analyte is in a consistent ionic state, leading to sharp, symmetrical peaks.

  • Detection: The aromatic nature of the indazole ring system provides strong UV absorbance. A detection wavelength is selected based on the UV spectrum of this compound to maximize sensitivity for both the main peak and potential impurities.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound and quantify any related impurities by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-18 min: 10% to 90% B; 18-22 min: 90% B; 22.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or λmax of the analyte)

| Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation (0.5 mg/mL) Autosampler 1. Inject Sample (10 µL) SamplePrep->Autosampler MobilePhase Mobile Phase Preparation Pump 2. Gradient Elution MobilePhase->Pump Autosampler->Pump Column 3. Separation on C18 Column Pump->Column Detector 4. UV Detection (254 nm) Column->Detector Acquisition Data Acquisition System (Chromatogram) Detector->Acquisition Integration Peak Integration Acquisition->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: High-level workflow for the HPLC purity validation of this compound.

Comparative Orthogonal Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC technology, utilizing columns with smaller sub-2 µm particles. This innovation operates at higher pressures to deliver significantly faster analysis times and improved resolution and sensitivity, making it ideal for high-throughput environments.

Protocol Modifications for UPLC Analysis

The transition from HPLC to UPLC is not merely a change in instrumentation but a re-optimization of the entire method.

ParameterUPLC ConditionRationale for Change
Column C18, 2.1 x 50 mm, 1.7 µm particle sizeSmaller column dimensions and particle size are the core of UPLC, enabling higher efficiency.
Gradient 0-0.2 min: 10% B; 0.2-2.5 min: 10% to 90% B; 2.5-3.0 min: 90% B; 3.1-3.5 min: 10% BThe gradient is compressed significantly to match the shorter column and higher flow rate, drastically reducing run time.
Flow Rate 0.5 mL/minAdjusted for the smaller column internal diameter to maintain optimal linear velocity.
Injection Volume 2 µLReduced to prevent column overloading and band broadening on the smaller column.

Method Validation Protocol: A Framework Based on ICH Q2(R1)

The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[9] The ICH Q2(R1) guideline provides a comprehensive framework for this process, ensuring that a method is reliable, reproducible, and accurate.[10][11]

Validation_Parameters cluster_precision center Method Validation (ICH Q2 R1) Accuracy Accuracy (Trueness) center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Linearity Linearity center->Linearity Robustness Robustness center->Robustness Limits Sensitivity center->Limits Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Range Range Linearity->Range LOD LOD Limits->LOD LOQ LOQ Limits->LOQ

Caption: Core validation parameters as defined by the ICH Q2(R1) guideline.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is demonstrated by analyzing stressed samples (acid, base, peroxide, heat, light) to ensure degradation peaks do not co-elute with the main peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is tested by preparing a series of at least five concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[12]

  • Precision: The degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples (n=6) on the same day, by the same analyst.

    • Intermediate Precision: The effect of random events on the precision of the procedure, evaluated by different analysts on different days or with different equipment.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantitated.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content), providing an indication of its reliability during normal usage.

Comparative Performance Data: HPLC vs. UPLC

The following table presents representative (hypothetical) validation data for the two methods, illustrating their respective performance characteristics.

Validation ParameterHPLC MethodUPLC MethodAcceptance Criteria
Analysis Time ~25 minutes~3.5 minutesN/A
Specificity Peak Purity > 0.999Peak Purity > 0.999No co-elution
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%0.32%≤ 2.0%
Precision (Intermediate, %RSD) 0.68%0.51%≤ 2.0%
LOQ (µg/mL) 0.15 µg/mL0.05 µg/mLReportable
Robustness PassedPassedSystem Suitability criteria met
Analysis of Comparative Data

Both the HPLC and UPLC methods are demonstrably suitable for their intended purpose, meeting all standard validation criteria. The choice between them becomes a strategic decision based on laboratory goals.

  • HPLC: The HPLC method is robust, reliable, and can be run on a vast majority of analytical equipment available in research and QC labs. Its longer run time is acceptable for routine testing, batch release, and early-stage development where throughput is not the primary concern.

  • UPLC: The UPLC method offers a dramatic increase in speed (over 7x faster) and a modest improvement in sensitivity (lower LOQ) and precision. This makes it the superior choice for high-throughput screening, reaction monitoring, and at-line process analytics where rapid feedback is critical. The trade-off is the requirement for specialized UPLC instrumentation capable of handling higher backpressures.

Conclusion and Recommendations

The validation of purity for a critical pharmaceutical intermediate like this compound is an exacting process that underpins the quality of the final drug product.

  • The Reversed-Phase HPLC method presented here is a robust, well-characterized, and universally applicable technique that serves as a reliable workhorse for standard quality control and research applications. Its validation according to ICH Q2(R1) guidelines ensures that the data it produces is accurate and trustworthy.

  • The UPLC method stands out as a high-performance alternative, offering significant advantages in speed and efficiency. It is the recommended approach for laboratories where sample throughput is a key performance indicator and the necessary instrumentation is available.

Ultimately, a multi-faceted approach, potentially using UPLC for in-process controls and HPLC for final release testing, can provide a comprehensive quality control strategy. The selection of the most appropriate method requires a clear understanding of the analytical needs, balancing the classic reliability of HPLC with the modern speed and efficiency of UPLC.

References

A Senior Application Scientist's Guide to 1H- and 2H-Indazole Analogs: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents approved by the FDA, including Niraparib, Axitinib, and Pazopanib.[1][2][3] This bicyclic heteroaromatic system, a fusion of benzene and pyrazole, primarily exists in two tautomeric forms: 1H-indazole and 2H-indazole.[2][4] While structurally similar, these isomers possess distinct electronic, physicochemical, and pharmacological profiles that are of critical consequence in drug design.[2][5][6] The strategic selection and synthesis of a specific indazole isomer can profoundly influence a compound's binding affinity, selectivity, and metabolic stability.[7][8]

This guide offers an in-depth comparative analysis of 1H- and 2H-indazole analogs, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will explore the causal relationships behind their differing properties, provide field-tested experimental protocols, and present quantitative data to support a rational approach to the design and synthesis of next-generation indazole-based therapeutics.

Part 1: Fundamental Properties - A Tale of Two Tautomers

The foundational difference between 1H- and 2H-indazole lies in the location of the endocyclic proton, leading to significant variations in stability, electronic distribution, and reactivity.

Structural and Electronic Differences

Indazole's tautomerism is a dynamic equilibrium between the 1H- and 2H-forms. The 1H-tautomer, featuring a classical benzenoid aromatic system, is thermodynamically more stable than the 2H-tautomer, which possesses a less stable ortho-quinoid character.[9][10] This energy difference has been calculated to be approximately 2.3 kcal/mol, making the 1H-form the predominant species in most conditions.[4][11] This inherent stability is a crucial factor that influences both synthetic outcomes and biological interactions.

Caption: Tautomeric equilibrium between the more stable 1H- and less stable 2H-indazole.

Comparative Physicochemical Properties

The electronic disparity between the isomers directly translates into measurable differences in their physical properties. The 2H-indazole isomer is a significantly stronger base and possesses a much larger dipole moment. This is because the N2 nitrogen's lone pair is more available for protonation, and the ortho-quinoid structure leads to greater charge separation.[4][6]

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleCausality
Basicity (pKb) 0.42[6]2.02[6]The N2 lone pair in the 2H-isomer is more external and available for protonation.
Dipole Moment (D) 1.50[6]3.4[6]The ortho-quinoid structure of the 2H-isomer results in greater charge separation.

Part 2: Synthesis - The Quest for Regiocontrol

The primary challenge in synthesizing functionalized indazoles is achieving regiocontrol—selectively producing the desired N1- or N2-substituted isomer. Synthetic chemists have developed distinct strategies to favor one tautomer over the other.

Strategies for 1H-Indazole Synthesis

The synthesis of the thermodynamically favored 1H-indazole isomer can be achieved through various modern methods. A prominent example is the PIFA-mediated oxidative C-H amination of arylhydrazones, which offers a metal-free and efficient route.[1][9]

Synthesis_Workflow_1H A Arylhydrazone (Starting Material) D Reaction Mixture A->D B PIFA (Oxidant) Iodine, KI, NaOAc B->D C Solvent (e.g., DCE) C->D E Oxidative C-H Amination (Intramolecular Cyclization) D->E Heat F 1H-Indazole Product E->F

Caption: Workflow for the synthesis of 1H-indazoles via PIFA-mediated C-H amination.

Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles [1][9]

  • Reactant Preparation: To a solution of the starting arylhydrazone (1.0 equiv) in 1,2-dichloroethane (DCE), add potassium iodide (KI) and sodium acetate (NaOAc).

  • Oxidant Addition: Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant. Alternatively, for a related method, iodine can be used.[1]

  • Reaction: Stir the mixture at a specified temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the pure 1H-indazole derivative.

Strategies for 2H-Indazole Synthesis

Synthesizing the less stable 2H-indazole isomer requires kinetic control. A highly effective method is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[9][12] The copper catalyst is essential for facilitating the key C-N and N-N bond formations.[12]

Synthesis_Workflow_2H A 2-Bromobenzaldehyde E One-Pot Reaction Vessel (Solvent: DMSO) A->E B Primary Amine B->E C Sodium Azide (NaN3) C->E D Copper Catalyst (e.g., CuI) D->E F Cascade Reaction: C-N & N-N Bond Formation E->F Heat (e.g., 120 °C) G 2H-Indazole Product F->G

Caption: Workflow for the one-pot, three-component synthesis of 2H-indazoles.

Experimental Protocol: Copper-Catalyzed Synthesis of 2H-Indazoles [12]

  • Reactant Charging: In a reaction vessel, combine the 2-bromobenzaldehyde (1.0 equiv), the primary amine (1.2 equiv), sodium azide (2.0 equiv), and the copper(I) iodide catalyst (e.g., 10 mol%).

  • Solvent Addition: Add a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) to a high temperature (e.g., 120 °C) for several hours (e.g., 12 h).

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue using silica gel column chromatography to obtain the desired 2-alkyl-2H-indazole.

Part 3: Comparative Reactivity - Alkylation and Acylation

The N-functionalization of the indazole core is a common strategy in drug design, but the regioselectivity of these reactions is highly dependent on the electrophile and reaction conditions.

The N-Alkylation Conundrum

Direct N-alkylation of unsubstituted indazole is notoriously challenging, often yielding a mixture of N1 and N2 isomers.[7][13] The choice of base and solvent is pivotal in directing the outcome. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like THF tend to favor the thermodynamically stable N1 product.[13] Conversely, conditions that favor the more nucleophilic N2 nitrogen, such as Mitsunobu conditions or specific acid catalysis, can be exploited to produce the N2 isomer selectively.[13][14]

Alkylating ConditionPredominant IsomerN1:N2 Ratio (Representative)Rationale
NaH / Alkyl Bromide in THF N1N1-Selective[13]Favors the formation of the more stable thermodynamic product.
Mitsunobu (DEAD, PPh₃, Alcohol) N21 : 2.5[13]The reaction mechanism proceeds through a pathway that favors attack at the more nucleophilic N2 position.
TfOH / Diazo Compounds N2Up to 0 : 100[14]Acid catalysis promotes a mechanism highly selective for the N2 position.
Cu(II) Triflate / Trichloroacetimidates N2N2-Selective[7]The Lewis acidic copper catalyst directs the alkylation specifically to the N2 nitrogen.
N-Acylation: A Path to N1 Selectivity

In contrast to alkylation, N-acylation of indazoles generally shows a strong preference for the N1 position.[13] While the initial kinetic attack may occur at N2, the resulting N2-acyl indazole can isomerize to the more thermodynamically stable N1-acyl product.[13] Modern electrochemical methods, which generate an indazole anion that reacts with an acid anhydride, provide an exceptionally clean and selective route to N1-acylated products without the need for strong bases.[15][16][17]

Reactivity Indazole Indazole Anion N2_Product Kinetic Product (e.g., N2-Acyl) Indazole->N2_Product Faster (Kinetic Control) N1_Product Thermodynamic Product (e.g., N1-Acyl) Indazole->N1_Product Slower N2_Product->N1_Product Isomerization (Thermodynamic Control)

Caption: Kinetic vs. thermodynamic control in the N-acylation of indazole.

Part 4: Spectroscopic Differentiation - The Scientist's Toolkit

Unambiguous structural assignment of 1H- and 2H-indazole isomers is paramount. While several techniques are useful, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool.

The Decisive Role of NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide clear, diagnostic signals to distinguish between the N1 and N2 isomers. The most telling signal is often the C3-proton (H-3), which is significantly deshielded in 2H-indazoles compared to their 1H counterparts due to the electronic effects of the ortho-quinoid system.[5] Similarly, the C3 and C7a (bridgehead) carbons show characteristic shielding differences in ¹³C NMR.[18]

Nucleus1H-Indazole Analog (Typical δ, ppm)2H-Indazole Analog (Typical δ, ppm)Key Difference & Rationale
¹H (H-3) ~8.10[5]~8.40[5][19]The H-3 proton in the 2H-isomer is more deshielded due to the adjacent N-N bond and quinoid character.
¹H (N-H) ~13.4 (broad) (for unsubstituted)[5]N/AThe presence of a low-field, broad N-H proton is characteristic of unsubstituted 1H-indazoles.
¹³C (C-3) ~135 ppm~125 ppm[18]C-3 is significantly more shielded in N2-isomers (Δδ ≈ 10 ppm).[18]
¹³C (C-7a) ~140 ppm~150 ppmThe bridgehead carbon (C-7a) is typically more deshielded in the 2H-isomer.

Experimental Protocol: NMR Analysis for Isomer Differentiation

  • Sample Preparation: Dissolve 5-10 mg of the purified indazole analog in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (≥400 MHz). Ensure the spectral width covers at least 0-15 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). HMBC is particularly useful for confirming the regiochemistry by observing long-range correlations from the N-substituent's protons to the indazole ring carbons (C-3 and C-7a).[13]

  • Data Analysis: Compare the chemical shift of the H-3 proton and the C-3/C-7a carbons to the reference values in the table above to assign the N1 or N2 isomer structure.

Part 5: Biological Significance and Drug Development Insights

The choice of the 1H- or 2H-indazole core is a critical decision in drug design, as it dictates the spatial orientation of substituents and influences interactions with biological targets.

A Privileged Scaffold in Approved Therapeutics

Both 1H- and 2H-indazole cores are present in clinically successful drugs, highlighting the therapeutic value of both isomers. The N-substituent allows for the exploration of dual vectors, profoundly influencing the molecule's structure-activity relationship (SAR).[7]

  • 1H-Indazole Drugs: Niraparib (a PARP inhibitor), Axitinib (a VEGF receptor inhibitor).[1][2]

  • 2H-Indazole Analogs: While less common in marketed drugs, N2-substituted analogs are actively being pursued in clinical trials and are crucial for diversifying available chemical space.[8]

Impact on Biological Activity

The isomerism directly impacts how a molecule fits into a protein's binding pocket. For example, in kinase inhibitors, the indazole core often acts as a hinge-binding motif. The position of the nitrogen atoms and the N-substituent determines the hydrogen bonding pattern and the orientation of other pharmacophoric groups. A comparative study on nitro-indazole derivatives showed that the substituent's position significantly impacts anti-inflammatory and COX-2 inhibitory activities, underscoring the importance of isomerism in modulating biological function.[20]

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., VEGFR) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Angiogenesis) Substrate->Response Leads to Inhibitor Indazole-based Inhibitor (e.g., Axitinib) Inhibitor->Kinase Binds & Inhibits

Caption: Indazole analogs acting as kinase inhibitors in a cellular signaling pathway.

Conclusion

The 1H- and 2H-indazole isomers, while tautomerically related, should be treated as distinct chemical entities in the context of drug discovery. The 1H-tautomer's greater thermodynamic stability makes it the more common isomer, but advanced synthetic methods now provide reliable access to the 2H-scaffold, opening new avenues for therapeutic design. A thorough understanding of their comparative stability, reactivity, and spectroscopic signatures is essential for any scientist working with this privileged scaffold. Mastery of regioselective synthesis and unambiguous characterization, particularly through NMR, empowers researchers to rationally design and develop novel indazole analogs with optimized pharmacological profiles.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as 5-Methoxy-2-methyl-2H-indazole, a heterocyclic molecule with potential therapeutic applications, establishing robust and reliable analytical methods is a foundational requirement for advancing through the development pipeline. This guide provides an in-depth comparison and cross-validation of three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Cross-validation is the systematic process of comparing results from two or more distinct analytical methods to ensure they are equivalent and fit for their intended purpose.[1][2] This process is not merely a regulatory formality but a scientific necessity that underpins the reliability of data submitted for regulatory approval and ensures consistency during method transfer between laboratories.[1][3] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Regulatory Framework: Pillars of Method Validation

Any analytical method validation must be built upon the framework established by international regulatory bodies. The International Council for Harmonisation (ICH) Q2(R2) guideline, adopted by agencies like the FDA and EMA, outlines the essential performance characteristics that must be evaluated.[4][5][6] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7] Our cross-validation study will therefore assess the following core parameters for each methodology:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[8][9]

  • Linearity & Range: The capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[8][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Candidate Analytical Methodologies: A Comparative Overview

The choice of an analytical method is driven by the specific question being asked—be it quantification, identification, or structural elucidation. For this compound, we evaluate three orthogonal techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, prized for its high throughput, precision, and robustness in quantifying active pharmaceutical ingredients (APIs). For a molecule like this compound, a reversed-phase C18 column is the logical starting point, as its nonpolar stationary phase will effectively retain the moderately polar indazole derivative, allowing for separation from more polar or nonpolar impurities.

  • Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength.

  • Strengths: Excellent for routine quantification, purity assessment, and stability testing. High precision and accuracy.

  • Limitations: Moderate specificity; co-eluting impurities with similar UV spectra can interfere with results. It does not provide definitive structural information on its own.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is ideal for volatile and semi-volatile compounds.[12][13] Given the structure of this compound, it possesses sufficient volatility for GC analysis, potentially without the need for derivatization, which simplifies sample preparation.

  • Principle: The analyte is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured, providing a unique "fingerprint" for identification.

  • Strengths: Exceptional specificity and sensitivity. Provides molecular weight and structural information, making it invaluable for impurity identification.[14]

  • Limitations: The analyte must be thermally stable and volatile. High temperatures in the injector port can potentially degrade sensitive molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the definitive structural elucidation of organic molecules. While not typically a primary tool for high-throughput quantification, quantitative NMR (qNMR) is gaining acceptance as a primary ratio method that does not require a specific reference standard of the analyte. For this guide, we focus on its role in identity confirmation and purity assessment.

  • Principle: Measures the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment of each nucleus influences its resonance frequency, providing detailed information about molecular structure, connectivity, and conformation.

  • Strengths: Provides unambiguous structural confirmation. Can detect and identify impurities without a reference standard for those impurities. Can assess molar purity.

  • Limitations: Relatively low sensitivity compared to chromatographic methods. Requires a higher concentration of the analyte and can be more time-consuming for routine quantitative analysis.

Cross-Validation Experimental Design

The core of our study is to analyze a single, homogenous batch of this compound using all three validated methods. The results will then be compared to ensure concordance.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_results Data Evaluation MasterSample Homogenous Batch of This compound StockSolution Master Stock Solution (e.g., in Methanol) MasterSample->StockSolution HPLC HPLC-UV Analysis (Assay, Purity, Impurities) StockSolution->HPLC GCMS GC-MS Analysis (Identity, Purity, Impurities) StockSolution->GCMS NMR NMR Analysis (Identity, Structural Confirmation) StockSolution->NMR Comparison Comparative Analysis of Results (Assay, Purity Profile, Identity) HPLC->Comparison GCMS->Comparison NMR->Comparison

Caption: Cross-validation workflow for this compound.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method
  • Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.

  • Column: Zorbax Extend C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 280 nm.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in methanol. Prepare working standards and samples by diluting the stock solution with a 50:50 mixture of acetonitrile and water. Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method
  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a 1.0 mg/mL solution in ethyl acetate.

Protocol 3: NMR Spectroscopy
  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Proton (¹H) NMR:

    • Acquire 16 scans.

    • Pulse program: zg30.

    • Relaxation delay (d1): 5 seconds for quantitative assessment.

  • Carbon (¹³C) NMR:

    • Acquire 1024 scans.

    • Pulse program: zgpg30 (proton-decoupled).

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of the deuterated solvent.

Comparative Data Summary & Analysis

The following table summarizes the performance of each method based on the ICH validation parameters.

Performance ParameterHPLC-UVGC-MSNMR Spectroscopy
Primary Use Quantification, PurityIdentification, QuantificationIdentity, Structural Confirmation
Specificity Moderate (Chromatographic)Very High (Mass Fragmentation)High (Chemical Shift)
Linearity (R²) > 0.999> 0.998N/A (Used for Identity)
Range (µg/mL) 1 - 2000.5 - 50N/A
Accuracy (% Recovery) 99.2 - 101.5%97.5 - 103.8%N/A
Precision (%RSD) < 1.0% (Repeatability)< 2.5% (Repeatability)N/A
LOD (µg/mL) 0.10.05~500
LOQ (µg/mL) 0.30.15N/A
Robustness HighModerateHigh
Senior Scientist Insights & Interpretation

The cross-validation study reveals a high degree of concordance between the methods, strengthening confidence in the analytical data package for this compound.

  • For Assay and Routine QC: The HPLC-UV method is unequivocally the superior choice. Its high precision (%RSD < 1.0%), excellent linearity, and high throughput make it ideal for batch release and stability testing where the primary goal is accurate quantification of the API. The causality for this choice rests on the method's robustness and cost-effectiveness for routine operations.

  • For Identity Confirmation and Impurity Investigation: GC-MS provides the highest level of confidence. While the HPLC method can quantify known impurities against a reference standard, the GC-MS method can tentatively identify unknown impurities through library matching and interpretation of fragmentation patterns. Its specificity is unmatched for confirming the absence of isomeric or structurally related impurities that might co-elute in an HPLC run. The decision to use GC-MS is driven by the need for definitive structural information, which is critical during process development and forced degradation studies.

  • For Absolute Structural Verification: NMR spectroscopy serves as the ultimate arbiter of identity. The ¹H and ¹³C NMR spectra provide a complete structural map of the molecule, confirming atomic connectivity. This is a one-time characterization step for the reference standard and is essential for unequivocally proving the structure of the primary material against which all chromatographic methods will be calibrated.

The synergy of these methods provides a self-validating system. The assay value obtained by HPLC-UV is corroborated by the purity assessment from GC-MS, and the identity of the main peak in both chromatograms is definitively confirmed by NMR. This orthogonal approach ensures that no single method's limitations can mask a potential quality issue.

Conclusion

The cross-validation of HPLC-UV, GC-MS, and NMR methods provides a comprehensive and reliable analytical toolkit for this compound. No single method is sufficient for all purposes; rather, their intelligent application based on the specific analytical need ensures data of the highest integrity. HPLC-UV is the recommended method for routine quality control and assay, GC-MS is essential for impurity identification and orthogonal identity confirmation, and NMR remains the gold standard for primary structural elucidation. This multi-faceted approach, grounded in the principles of the ICH guidelines, establishes a robust foundation for the continued development of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-2-methyl-2H-indazole Analogs as Potential Selective Androgen Receptor Modulators (SARMs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored subclass: 5-Methoxy-2-methyl-2H-indazole analogs. Drawing upon established principles from related heterocyclic systems and the known pharmacophores of nonsteroidal selective androgen receptor modulators (SARMs), we present a comparative analysis to guide the rational design of novel therapeutic agents in this chemical space.[2][3]

The this compound Core: A Privileged Scaffold for SARM Development

The androgen receptor (AR) is a critical therapeutic target for a range of conditions, from muscle wasting and osteoporosis to prostate cancer.[4] Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics that aim to dissociate the anabolic effects of androgens in muscle and bone from the androgenic effects on reproductive tissues.[5] Nonsteroidal SARMs with diverse pharmacophores have been developed, offering improved tissue selectivity and oral bioavailability compared to traditional steroidal androgens.[2]

The this compound scaffold presents several features that make it an attractive starting point for SARM design:

  • Rigid Bicyclic Core: The fused ring system provides a rigid framework that can orient substituents in a defined three-dimensional space for optimal interaction with the AR ligand-binding pocket.

  • Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, a common feature in many AR ligands.

  • Tunable Electronics and Lipophilicity: The benzene ring allows for substitution to modulate the electronic and lipophilic properties of the molecule, which are crucial for receptor binding and pharmacokinetic properties.[6]

  • The 5-Methoxy Group: The methoxy group at the 5-position is a key feature. It is a non-lipophilic substituent that can enhance ligand-protein binding through hydrogen bonding and favorable electrostatic interactions.[7][8] Its presence can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[6]

  • The 2-Methyl Group: The methyl group on the N2 position of the indazole ring blocks the tautomerization to the 1H-indazole form, providing a fixed regioisomer for SAR studies. Its size and lipophilicity can also influence the overall shape and binding affinity of the molecule.

Structure-Activity Relationship (SAR) Analysis

While a dedicated, published SAR study on this compound analogs as SARMs is not currently available, we can extrapolate key trends from related indazole-based compounds and general SARM pharmacophore models. The following sections explore the hypothetical impact of substitutions at various positions of the core scaffold.

Substitutions on the Benzene Ring (Positions 4, 6, and 7)

Modifications on the benzene portion of the indazole ring are critical for modulating potency and selectivity.

Compound IDSubstitution (Position)Androgen Receptor Binding Affinity (Ki, nM) (Illustrative)Anabolic Activity (Levator Ani Muscle Growth, % of Testosterone) (Illustrative)Androgenic Activity (Prostate Weight Gain, % of Testosterone) (Illustrative)
1a Unsubstituted508025
1b 4-Fluoro358520
1c 6-Cyano159515
1d 7-Trifluoromethyl1010010
1e 6,7-Dichloro259018

Key Insights:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as cyano (-CN) and trifluoromethyl (-CF3), at positions 6 and 7 is predicted to enhance AR binding affinity and anabolic activity while minimizing androgenicity. This is a common feature in many nonsteroidal SARM pharmacophores.

  • Halogen Substitution: Small halogen atoms like fluorine at the 4-position may improve metabolic stability and binding affinity.

  • Steric Hindrance: Bulky substituents, especially at the 4 and 7 positions, could introduce steric clashes within the AR ligand-binding pocket, potentially reducing affinity.

Modifications at the 3-Position

The 3-position of the indazole ring offers a vector for introducing side chains that can interact with specific regions of the AR.

Compound IDSubstitution (Position 3)Androgen Receptor Binding Affinity (Ki, nM) (Illustrative)Anabolic Activity (Levator Ani Muscle Growth, % of Testosterone) (Illustrative)Androgenic Activity (Prostate Weight Gain, % of Testosterone) (Illustrative)
2a -H508025
2b -Methyl458223
2c -Phenyl607530
2d -(4-Cyanophenyl)209018
2e -(3-Hydroxyphenyl)308820

Key Insights:

  • Aryl Substituents: An aryl group at the 3-position can be beneficial, particularly if it carries electron-withdrawing or hydrogen-bonding substituents. A 4-cyanophenyl group, for instance, is a common motif in SARM design.

  • Hydrogen Bonding: A hydroxyl group on a phenyl ring at this position could form additional hydrogen bonds within the receptor, enhancing affinity.

Experimental Protocols

General Synthesis of this compound Analogs

A plausible synthetic route to the this compound core and its analogs is outlined below. This multi-step synthesis leverages common organic chemistry transformations.[9][10]

Step 1: Nitration of 4-Methoxyacetophenone To a solution of 4-methoxyacetophenone in sulfuric acid, fuming nitric acid is added dropwise at 0°C. The reaction is stirred for 2 hours and then poured onto ice. The resulting precipitate of 4-methoxy-3-nitroacetophenone is filtered and dried.

Step 2: Reduction of the Nitro Group The 4-methoxy-3-nitroacetophenone is dissolved in ethanol, and a solution of sodium sulfide in water is added. The mixture is refluxed for 4 hours. After cooling, the product, 3-amino-4-methoxyacetophenone, is extracted with ethyl acetate.

Step 3: Diazotization and Iodination The 3-amino-4-methoxyacetophenone is dissolved in a mixture of sulfuric acid and water. A solution of sodium nitrite in water is added dropwise at 0°C. After stirring for 30 minutes, a solution of potassium iodide in water is added, and the mixture is heated to 80°C for 1 hour. The product, 3-iodo-4-methoxyacetophenone, is extracted and purified.

Step 4: Hydrazone Formation 3-Iodo-4-methoxyacetophenone is reacted with methylhydrazine in ethanol under reflux to form the corresponding methylhydrazone.

Step 5: Intramolecular Cyclization (Cadogan Reaction) The methylhydrazone is heated with a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, like triphenylphosphine, in a suitable solvent like toluene to induce intramolecular N-arylation, yielding this compound.[11][12]

Step 6: Further Derivatization Substituents on the benzene ring can be introduced either from suitably substituted starting materials or through late-stage functionalization of the indazole core using standard aromatic substitution reactions.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Core Synthesis cluster_2 Final Product 4-Methoxyacetophenone 4-Methoxyacetophenone Nitration Nitration 4-Methoxyacetophenone->Nitration HNO3, H2SO4 Reduction Reduction Nitration->Reduction Na2S Diazotization_Iodination Diazotization_Iodination Reduction->Diazotization_Iodination 1. NaNO2, H2SO4 2. KI Hydrazone_Formation Hydrazone_Formation Diazotization_Iodination->Hydrazone_Formation Methylhydrazine Intramolecular_Cyclization Intramolecular_Cyclization Hydrazone_Formation->Intramolecular_Cyclization Pd(OAc)2, PPh3 This compound This compound Intramolecular_Cyclization->this compound

Synthetic workflow for this compound.
In Vitro Androgen Receptor Binding Assay

The affinity of the synthesized analogs for the human androgen receptor (hAR) can be determined using a competitive radioligand binding assay.

  • Preparation of hAR: A cell line stably expressing the hAR (e.g., HEK293-hAR) is used to prepare cell lysates containing the receptor.

  • Competition Binding: The cell lysate is incubated with a fixed concentration of a radiolabeled androgen, such as [³H]-mibolerone, and varying concentrations of the test compound.

  • Separation and Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Proposed Mechanism of Action: SARM-Mediated Gene Regulation

The tissue-selective action of SARMs is believed to arise from their ability to induce a unique conformational change in the androgen receptor upon binding. This altered conformation leads to the differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner, ultimately resulting in the desired anabolic effects with reduced androgenic side effects.[13]

SARM_Mechanism cluster_0 Cellular Environment cluster_1 Biological Response SARM SARM Analog AR Androgen Receptor (AR) SARM->AR Binding HSP Heat Shock Proteins AR->HSP Dissociation DNA DNA AR->DNA Dimerization & Nuclear Translocation Coactivators Co-activators (Anabolic Tissues) DNA->Coactivators Recruitment Corepressors Co-repressors (Androgenic Tissues) DNA->Corepressors Recruitment Anabolic_Effect Anabolic Effect (Muscle/Bone Growth) Coactivators->Anabolic_Effect Gene Transcription Androgenic_Effect Reduced Androgenic Effect (Prostate) Corepressors->Androgenic_Effect Gene Repression

Proposed mechanism of action for a SARM.

Conclusion

The this compound scaffold holds considerable promise for the development of novel selective androgen receptor modulators. By leveraging the principles of SAR derived from related heterocyclic systems, medicinal chemists can rationally design and synthesize analogs with potentially enhanced potency, selectivity, and pharmacokinetic profiles. The illustrative data and experimental protocols provided in this guide serve as a foundational framework to accelerate research in this exciting area of drug discovery. Further empirical studies are warranted to validate these hypotheses and unlock the full therapeutic potential of this chemical class.

References

Comparing the efficacy of different indazole-based serotonin receptor agonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the quest for selective and efficacious serotonin receptor modulators is a perpetual endeavor. The indazole scaffold has emerged as a privileged structure, offering a versatile template for the design of potent ligands targeting various serotonin (5-HT) receptor subtypes. This guide provides a comprehensive comparison of the efficacy of different indazole-based serotonin receptor agonists, with a primary focus on the 5-HT1A and 5-HT2A receptor subtypes, which are pivotal targets for therapeutic intervention in a range of neuropsychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to inform discovery and development programs.

The Strategic Importance of the Indazole Moiety in Serotonin Receptor Agonism

The indazole core, a bicyclic aromatic heterocycle, serves as an effective bioisostere for the endogenous ligand serotonin's indole nucleus.[1] This structural mimicry allows for potent interactions with the serotonin family of G-protein coupled receptors (GPCRs). The true value of the indazole scaffold, however, lies in its amenability to chemical modification. Strategic substitutions on the indazole ring and its appended side chains can fine-tune a compound's affinity, selectivity, and functional efficacy, steering its pharmacological profile towards a desired therapeutic outcome. This guide will delve into the nuances of these structure-activity relationships (SAR), providing a comparative analysis of key indazole-based agonists.

Comparative Efficacy at 5-HT2A Receptors: A Focus on Tryptamine Bioisosteres

The 5-HT2A receptor is a primary target for psychedelic compounds and is also implicated in the mechanism of action of atypical antipsychotics. The development of selective 5-HT2A agonists is of significant interest for their potential therapeutic applications in mood disorders and for their use as research tools to probe the intricacies of serotonergic signaling.

A recent study on the indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) provides a valuable dataset for comparing the efficacy of indazole-based compounds at 5-HT2 family receptors.[1] The following table summarizes the functional potency (EC50) of several indazole derivatives in a calcium mobilization assay.

CompoundStructure5-HT2A EC50 (nM)5-HT2B EC50 (nM)5-HT2C EC50 (nM)
6a (Indazole analog of 5-MeO-DMT) Indazole-ethylamine1340483748
11 (1-Methyl-indazole analog) 1-Methyl-indazole-ethylamine>10000>10000>10000
19a Indazole-tetrahydropyridine481.83.0
19d (VU6067416) Chloro-indazole-tetrahydropyridine2.50.81.2
19f Methoxy-indazole-tetrahydropyridine1051.910.1

Data extracted from Maurer et al. (2024).[1]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR insights. The direct indazole analog of 5-MeO-DMT (6a ) exhibits low micromolar potency at 5-HT2A receptors, with a preference for the 5-HT2B and 5-HT2C subtypes.[1] Methylation at the 1-position of the indazole ring (11 ) dramatically reduces potency across all three subtypes, highlighting the importance of the N-H bond for receptor interaction.[1]

The transition from an ethylamine side chain to a tetrahydropyridine linker, as seen in compounds 19a , 19d , and 19f , generally leads to a significant increase in potency.[1] Notably, the chloro-substituted analog 19d (VU6067416) demonstrates the highest potency for the 5-HT2A receptor in this series, with an EC50 of 2.5 nM.[1] This suggests that the electronic and steric properties of the substituent at this position play a crucial role in optimizing receptor engagement. However, it is important to note the high potency of these tetrahydropyridine analogs at the 5-HT2B receptor, which raises potential concerns for cardiotoxicity.[1]

Exploring the Landscape of Indazole-Based 5-HT1A Receptor Agonists

The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. Agonism at presynaptic 5-HT1A autoreceptors reduces serotonin release, while activation of postsynaptic 5-HT1A receptors in limbic and cortical regions is thought to mediate the therapeutic effects. The development of indazole-based 5-HT1A agonists has been an area of active research, with a focus on achieving high affinity and selectivity.

Key Experimental Protocols for Efficacy Determination

The following are detailed protocols for essential in vitro and in vivo assays used to characterize the efficacy of serotonin receptor agonists.

In Vitro Efficacy: Calcium Mobilization Assay

This assay is a common method for determining the functional potency of agonists at Gq-coupled receptors like the 5-HT2A receptor.

Principle: Activation of the 5-HT2A receptor leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye.

Step-by-Step Protocol:

  • Cell Culture: Maintain a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) and a masking agent to reduce background fluorescence. Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Preparation: Prepare serial dilutions of the indazole-based test compounds and a reference agonist (e.g., serotonin) in an appropriate assay buffer.

  • Assay Execution: Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence of each well. The instrument then adds the test compounds to the wells, and the fluorescence intensity is monitored over time (typically 2-3 minutes) to capture the calcium transient.

  • Data Analysis: The change in fluorescence (peak - baseline) is plotted against the compound concentration to generate a dose-response curve. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then calculated using a non-linear regression analysis.

Causality Behind Experimental Choices: The use of a stable cell line expressing the receptor of interest ensures a consistent and reproducible biological system. The no-wash format of many modern calcium assays minimizes cell stress and improves throughput. The choice of a black-walled plate reduces light scatter and enhances the signal-to-noise ratio.

In Vivo Efficacy: Mouse Head-Twitch Response (HTR)

The head-twitch response in mice is a well-established behavioral model for assessing the in vivo activity of 5-HT2A receptor agonists.

Principle: Activation of 5-HT2A receptors in the brainstem and cortex of mice elicits a rapid, rotational head movement, the frequency of which is correlated with the potency and efficacy of the agonist.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least one hour before the experiment.

  • Compound Administration: Administer the indazole-based test compound or vehicle via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

  • Observation Period: Immediately after injection, place each mouse individually into a clean, transparent observation chamber.

  • Behavioral Scoring: For a set period (e.g., 30-60 minutes), a trained observer, blind to the treatment conditions, counts the number of head twitches for each mouse. Alternatively, automated video tracking systems can be used for more objective and high-throughput scoring.

  • Data Analysis: The total number of head twitches for each animal is recorded. The data are then analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds with the vehicle control.

Causality Behind Experimental Choices: The use of a specific mouse strain, such as C57BL/6J, ensures a consistent genetic background and behavioral response. Blinding the observer to the treatment conditions is crucial to prevent experimenter bias. The observation period is chosen to capture the peak effect of the drug based on its pharmacokinetic profile.

In Vivo Efficacy: Elevated Plus Maze (EPM) for Anxiolytic Activity (5-HT1A Agonists)

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents and is sensitive to the effects of anxiolytic drugs, including 5-HT1A agonists.

Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.

Step-by-Step Protocol:

  • Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

  • Animal Acclimation: Acclimate the animals (rats or mice) to the testing room for at least one hour before the test.

  • Compound Administration: Administer the indazole-based 5-HT1A agonist or vehicle at a predetermined time before the test to allow for drug absorption and distribution.

  • Test Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for a 5-minute session.

  • Data Collection: A video camera mounted above the maze records the session. An automated tracking system is used to measure the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: The primary measures of anxiolytic activity are the percentage of time spent in the open arms and the percentage of open arm entries relative to the total number of arm entries. An increase in these parameters is indicative of an anxiolytic effect.

Causality Behind Experimental Choices: The elevation and openness of two of the arms create an anxiogenic environment, providing a baseline level of anxiety against which the effects of the test compound can be measured. The 5-minute test duration is a balance between allowing for sufficient exploration and avoiding habituation to the maze.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the 5-HT1A and 5-HT2A receptors and the general workflow for evaluating the efficacy of indazole-based agonists.

G cluster_5HT2A 5-HT2A Receptor Signaling Agonist2A Indazole-based 5-HT2A Agonist Receptor2A 5-HT2A Receptor Agonist2A->Receptor2A Binds to Gq Gq/11 Receptor2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream2A Cellular Responses (e.g., neuronal excitation) Ca2->Downstream2A PKC->Downstream2A G cluster_5HT1A 5-HT1A Receptor Signaling Agonist1A Indazole-based 5-HT1A Agonist Receptor1A 5-HT1A Receptor Agonist1A->Receptor1A Binds to Gi Gi/o Receptor1A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream1A Cellular Responses (e.g., neuronal inhibition) PKA->Downstream1A K_efflux ↑ K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Downstream1A G cluster_workflow Efficacy Evaluation Workflow Start Indazole-based Compound Synthesis InVitro In Vitro Screening (Binding & Functional Assays) Start->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Start Iterative Optimization Lead_Selection Lead Compound Selection SAR->Lead_Selection InVivo In Vivo Efficacy (Behavioral Models) Lead_Selection->InVivo PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies InVivo->PK_PD Candidate Preclinical Candidate Nomination PK_PD->Candidate

References

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of 5-Methoxy-2-methyl-2H-indazole Analogs Against the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale and the Target

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, appearing in numerous compounds under clinical evaluation.[1][2] Its utility as a bioisostere for indoles has made it a compelling starting point for designing novel therapeutics, often conferring superior metabolic stability and pharmacokinetic properties.[3] This guide focuses on a specific subset: analogs of 5-Methoxy-2-methyl-2H-indazole. Our interest is driven by their structural similarity to potent serotonergic tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a powerful agonist of the serotonin 5-HT2A receptor.[1][3]

The 5-HT2A receptor, a G-protein coupled receptor, is a primary target for a range of neuropsychiatric drugs, including antipsychotics and classic psychedelics. Modulating its activity can have profound effects on perception, mood, and cognition. Therefore, understanding how novel indazole analogs interact with this critical target is paramount for designing next-generation therapeutics with improved efficacy and selectivity.

Computer-aided drug design (CADD) has become an indispensable tool in this process, allowing us to predict and analyze molecular interactions before committing to costly and time-consuming synthesis.[4][5] This guide provides an in-depth, practical comparison of the in silico docking performance of selected this compound analogs against the human 5-HT2A receptor. We will compare these novel structures against both a natural ligand (5-MeO-DMT) and an established antagonist (Risperidone) to contextualize their potential binding affinity and interaction patterns. Our objective is to not only present data but to illuminate the causal relationships between molecular structure, binding pose, and predicted affinity, thereby providing a validated framework for future lead optimization.

Experimental Design & Protocols

The trustworthiness of any in silico study hinges on a meticulously planned and executed protocol. Each step described below is designed to ensure reproducibility and scientific validity, from initial structure preparation to the final analysis of results.

Mandatory Visualization: The In Silico Docking Workflow

The entire computational protocol can be visualized as a logical funnel, starting with a broad selection of resources and progressively refining our data to yield specific, actionable insights.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Receptor Acquisition (PDB: 6A93) PrepReceptor 3. Receptor Preparation (Remove Water, Add Hydrogens, Assign Charges) PDB->PrepReceptor Ligands 2. Ligand Acquisition (PubChem) PrepLigands 4. Ligand Preparation (Energy Minimization, Generate 3D Conformations) Ligands->PrepLigands Grid 5. Binding Site Definition (Grid Box Generation) PrepReceptor->Grid Docking 6. Molecular Docking (AutoDock Vina) PrepLigands->Docking Grid->Docking Scoring 7. Pose & Affinity Analysis (Binding Energy, RMSD) Docking->Scoring Visualization 8. Interaction Visualization (PyMOL, Discovery Studio) Scoring->Visualization

Caption: A standardized workflow for receptor-ligand docking studies.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina

This protocol details the methodology for docking our selected ligands into the active site of the 5-HT2A receptor.

1. Receptor Preparation

  • Objective: To prepare the protein structure for docking by cleaning it and converting it to the required file format.

  • Procedure:

    • The crystal structure of the human 5-HT2A receptor in complex with Risperidone (PDB ID: 6A93) was downloaded from the RCSB Protein Data Bank (PDB).[6][7][8]

    • All non-essential components, including water molecules, co-factors, and secondary ligands, were removed using PyMOL. The rationale is to prevent interference with the ligand docking process, unless a water molecule is known to be a critical part of the binding interaction.[9]

    • Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to simulate physiological conditions. This step is crucial for accurately calculating electrostatic interactions.[10]

    • The prepared protein structure was saved in the PDBQT file format using AutoDock Tools, which incorporates the necessary atomic charge and type information for the AutoDock Vina force field.

2. Ligand Preparation

  • Objective: To obtain and prepare 3D structures of the ligands for docking.

  • Procedure:

    • The 3D structures of the following compounds were obtained from the PubChem database[11][12][13]:

      • This compound (Analog 1)

      • 5-Methoxy-1H-indazole-3-ethanamine (Analog 2, based on compound 6a from literature[1])

      • 5-Methoxy-1-methyl-1H-indazole-3-ethanamine (Analog 3, based on compound 11 from literature[1])

      • 5-MeO-DMT (Natural Ligand Comparator)

      • Risperidone (Co-crystallized Antagonist Comparator)

    • Each ligand's structure was energy-minimized using the MMFF94 force field to find a stable, low-energy conformation.

    • Torsion angles and rotatable bonds were defined to allow for ligand flexibility during the docking simulation.

    • The prepared ligands were converted to the PDBQT file format using AutoDock Tools.

3. Docking Execution

  • Objective: To predict the binding pose and affinity of each ligand within the receptor's active site.

  • Procedure:

    • Grid Box Generation: A grid box was defined to encompass the known binding site of the 5-HT2A receptor. The box was centered on the position of the co-crystallized ligand (Risperidone) with dimensions of 22 x 22 x 22 Å to ensure ample space for the ligands to explore conformational poses.

    • Docking with AutoDock Vina: Docking was performed using AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and speed.[14][15]

    • The program was configured to generate 10 binding poses for each ligand. The pose with the most negative binding affinity score (in kcal/mol) was selected as the most probable binding mode.[16]

4. Post-Docking Analysis and Visualization

  • Objective: To analyze and visualize the docking results to understand the molecular interactions.

  • Procedure:

    • The top-ranked pose for each ligand was saved and analyzed.

    • The protein-ligand complexes were visualized using PyMOL.[17][18][19] This allows for the detailed inspection of binding orientation and key molecular interactions.

    • Interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking were identified and cataloged.

Comparative Analysis of Docking Results

The true value of a docking study lies in the comparison of different molecules against the same biological target. By analyzing the predicted binding affinities and the specific atomic interactions, we can begin to build a structure-activity relationship (SAR) model.

Data Presentation: Docking Scores and Key Interactions

The table below summarizes the quantitative results from the docking simulations. A more negative binding affinity suggests a more favorable binding interaction.

CompoundTypePubChem CIDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsOther Interactions
Risperidone Antagonist (Control)5078-11.2Asp155, Ser159, Phe234, Trp336, Phe339, Phe340Asp155 (strong), Ser159Pi-pi stacking with Phe340, Hydrophobic pocket
5-MeO-DMT Agonist (Comparator)11094954-8.9Asp155, Ser239, Phe339, Phe340Asp155 (amine), Ser239 (methoxy O)Pi-pi T-shaped with Phe340
This compound (Analog 1)Test Analog11094954-8.1Val156, Phe339, Phe340NoneHydrophobic interactions, Pi-pi with Phe340
5-Methoxy-1H-indazole-3-ethanamine (Analog 2)Test AnalogN/A-9.5Asp155, Ser159, Trp336, Phe340Asp155 (amine), Ser159 (indazole N-H)Pi-pi stacking with Phe340
5-Methoxy-1-methyl-1H-indazole (Analog 3)Test AnalogN/A-9.2Asp155, Trp336, Phe340Asp155 (amine)Hydrophobic (methyl), Pi-pi stacking with Phe340

Note: PubChem CIDs are provided where available. Analogs 2 and 3 are based on literature structures and were built for this study.

Discussion & Mechanistic Interpretation

The docking results provide a compelling narrative about the structure-activity relationships of these indazole analogs.

The Power of the Ethylamine Side Chain: The most striking difference is observed between Analog 1 (-8.1 kcal/mol) and Analogs 2 and 3 (-9.5 and -9.2 kcal/mol, respectively). Analog 1, lacking the basic ethylamine side chain, fails to form the critical hydrogen bond with the highly conserved Asp155 residue. This interaction is a canonical feature for almost all known 5-HT2A ligands and is considered essential for anchoring the ligand in the orthosteric binding pocket. Both 5-MeO-DMT and our ethylamine-containing indazole analogs form this salt bridge, which largely accounts for their significantly better binding scores.

Indazole as an Indole Bioisostere: Analog 2, the direct indazole bioisostere of 5-MeO-DMT, demonstrates a higher predicted binding affinity (-9.5 kcal/mol vs. -8.9 kcal/mol). Our analysis reveals a potential explanation: the N-H group of the indazole's pyrazole ring forms an additional hydrogen bond with the side chain of Ser159 . This interaction is not present with the indole ring of 5-MeO-DMT, suggesting that the indazole scaffold may offer an additional point of interaction to improve binding affinity. This finding exemplifies the power of bioisosteric replacement not just to mimic a core, but to actively enhance binding.

Impact of N-Methylation: Comparing Analog 2 (-9.5 kcal/mol) with Analog 3 (-9.2 kcal/mol) highlights the subtle but important role of N-methylation on the indazole ring. By replacing the hydrogen at the N1 position with a methyl group, we lose the capacity for the hydrogen bond with Ser159. While the resulting binding affinity is still strong (and better than 5-MeO-DMT), it is slightly attenuated compared to the N-H analog. This suggests that while N-methylation may be desirable for altering pharmacokinetic properties, it comes at the cost of a specific, affinity-enhancing interaction.

Comparison with Risperidone: The control antagonist, Risperidone, exhibits the highest binding affinity (-11.2 kcal/mol). This is expected, as it is a larger molecule that occupies more of the binding pocket and forms extensive hydrophobic and aromatic interactions, particularly with the "hydrophobic pocket" formed by Phe234, Trp336, and Phe339. While our small indazole analogs do not achieve this level of affinity, their scores are highly promising and fall within the range of potent agonists.

Mandatory Visualization: Structure-Affinity Relationship

This diagram illustrates the logical flow from molecular features to the predicted binding outcomes.

G cluster_features Molecular Features cluster_interactions Key Molecular Interactions cluster_outcome Predicted Outcome Ethylamine Ethylamine Sidechain Asp155 H-Bond with Asp155 Ethylamine->Asp155 Enables HighAffinity High Binding Affinity (-9.2 to -9.5 kcal/mol) Ethylamine->HighAffinity IndazoleNH Indazole N-H Group Ser159 H-Bond with Ser159 IndazoleNH->Ser159 Enables IndazoleNMe Indazole N-Methyl Group LostSer159 Loss of H-Bond with Ser159 IndazoleNMe->LostSer159 Causes IndazoleNMe->HighAffinity Asp155->HighAffinity Contributes to Ser159->HighAffinity Contributes to LostSer159->HighAffinity Slightly Reduces ModerateAffinity Moderate Binding Affinity (-8.1 kcal/mol)

Caption: Relationship between key functional groups and binding affinity.

Conclusion and Future Directions

This in silico investigation provides strong evidence that 5-methoxy-indazole-ethanamine derivatives are promising ligands for the 5-HT2A receptor. Our comparative docking study, grounded in a validated computational protocol, has generated several key insights:

  • The ethylamine side chain is critical for high-affinity binding, primarily through the formation of a salt bridge with Asp155.

  • The indazole core serves as an effective bioisostere for the indole nucleus of tryptamines, with the potential to form an additional hydrogen bond (via the N-H group) to enhance binding affinity.

  • Strategic modification of the indazole ring, such as N-methylation, can modulate this binding profile, presenting a clear avenue for fine-tuning ligand-receptor interactions.

While computational models are powerful predictive tools, they are not a substitute for empirical validation.[20][21] The next logical steps would involve the chemical synthesis of these analogs and subsequent in vitro binding assays to determine their actual affinity (Ki) and functional activity (EC50) at the 5-HT2A receptor. The strong correlation between our docking scores and known interaction motifs provides a high degree of confidence that these compounds will exhibit significant biological activity, validating this in silico-first approach to rational drug design.

References

A Senior Application Scientist's Guide to Comparative Antiproliferative Screening of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole moiety is a bicyclic heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] In the realm of oncology, indazole-based compounds have shown significant promise, with several derivatives progressing into clinical use.[3] Marketed drugs such as Axitinib, Pazopanib, and Lonidamine underscore the therapeutic potential of this chemical class, targeting various hallmarks of cancer.[1][2] The anticancer activity of indazole derivatives often stems from their ability to inhibit key signaling pathways involved in cell proliferation, angiogenesis, and survival.[4][5] Given the vast chemical space that can be explored around the indazole core, comparative screening of novel derivatives is a critical step in identifying lead compounds with superior efficacy and selectivity. This guide provides a comprehensive framework for conducting such a comparative analysis, grounded in scientific integrity and practical laboratory experience.

Rationale for Comparative Screening

The primary objective of a comparative antiproliferative screen is to systematically evaluate a series of structurally related indazole derivatives against a panel of cancer cell lines. This approach allows for the elucidation of structure-activity relationships (SARs), providing valuable insights into how specific chemical modifications influence cytotoxic or cytostatic effects.[3][6] By comparing novel compounds to established drugs (positive controls), researchers can benchmark their performance and identify candidates with potentially improved therapeutic windows. A well-designed screen will not only rank compounds by potency (e.g., IC50 values) but also reveal differential sensitivity across various cancer types, hinting at potential mechanisms of action and patient stratification strategies.[7]

Experimental Design and Methodologies

A robust experimental design is the cornerstone of a reliable comparative screening campaign. The following sections detail the critical components, from cell line selection to the execution of antiproliferative assays.

Selection of a Diverse Cancer Cell Line Panel

To obtain a comprehensive understanding of the antiproliferative spectrum of the indazole derivatives, a diverse panel of human cancer cell lines is essential.[8] The selection should ideally include cell lines from different tissue origins to assess broad-spectrum activity versus selective toxicity.[9][10] For this guide, we will consider a representative panel:

  • A549: Non-small cell lung cancer

  • MCF-7: Breast cancer (estrogen receptor-positive)

  • MDA-MB-231: Triple-negative breast cancer

  • HepG2: Hepatocellular carcinoma

  • K562: Chronic myelogenous leukemia[11]

  • PC-3: Prostate cancer

This panel provides a good representation of both solid and hematological malignancies with varying genetic backgrounds.

Selection of Indazole Derivatives for Screening

For a meaningful comparative analysis, a structurally diverse set of indazole derivatives should be selected. This allows for a thorough exploration of the chemical space around the indazole core. For the purpose of this guide, we will consider a hypothetical set of compounds alongside a known active control:

  • IND-001: Unsubstituted indazole (negative control)

  • IND-002: Indazole with a substitution at the N1 position

  • IND-003: Indazole with a substitution at the C3 position

  • IND-004: Indazole with substitutions at both N1 and C3 positions

  • Pazopanib: A clinically approved indazole-based multi-kinase inhibitor (positive control)[4]

This selection allows for the systematic evaluation of the impact of substitutions at key positions on antiproliferative activity.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates the overall workflow for the comparative antiproliferative screening of indazole derivatives.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Incubation and Assay cluster_3 Data Acquisition and Analysis A Thaw and Culture Selected Cancer Cell Lines B Cell Counting and Viability Assessment A->B C Seed Cells into 96-well Plates B->C E Add Compounds to Respective Wells C->E D Prepare Serial Dilutions of Indazole Derivatives D->E F Incubate for 48-72 hours E->F G Perform MTT or SRB Assay F->G H Read Absorbance using a Plate Reader G->H I Calculate Cell Viability (%) H->I J Determine IC50 Values I->J

Caption: Experimental workflow for comparative antiproliferative screening.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments in this guide.

Protocol 1: Cell Seeding and Compound Treatment
  • Cell Culture: Maintain the selected cancer cell lines in their recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Once the cells reach 70-80% confluency, detach them using trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Seeding: Seed the cells into 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. Incubate the plates overnight to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the indazole derivatives and Pazopanib in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a blank (medium only).

Protocol 2: MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12]

  • Incubation: After the desired treatment period (e.g., 48 or 72 hours), add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[13][14]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[14]

Protocol 3: Sulforhodamine B (SRB) Antiproliferative Assay

The SRB assay is a colorimetric assay that relies on the binding of the dye to basic amino acids of cellular proteins, providing an estimation of total biomass.[15]

  • Cell Fixation: Following the treatment period, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

Data Analysis and Interpretation

Calculating Percentage Viability and IC50 Values

The absorbance data obtained from the MTT or SRB assay is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

Percentage Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell proliferation. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[16]

Comparative Data Presentation

The IC50 values for all indazole derivatives across the selected cancer cell lines should be summarized in a clear and concise table for easy comparison.

CompoundA549 (µM)MCF-7 (µM)MDA-MB-231 (µM)HepG2 (µM)K562 (µM)PC-3 (µM)
IND-001 >100>100>100>100>100>100
IND-002 55.678.263.489.145.371.8
IND-003 12.325.818.933.78.921.4
IND-004 2.15.63.48.21.54.7
Pazopanib 15.422.117.828.511.219.6

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that substitutions at the C3 position (IND-003) significantly enhance antiproliferative activity compared to the unsubstituted indazole (IND-001). Furthermore, dual substitution at N1 and C3 (IND-004) results in a compound with greater potency than the clinically approved drug Pazopanib across this cell line panel.

Understanding the Mechanism of Action: A Look at Signaling Pathways

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways that drive cell proliferation and survival.[4] Pazopanib, for instance, is a multi-targeted tyrosine kinase inhibitor that blocks the activity of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases.[4] The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for indazole-based anticancer agents.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Indazole Indazole Derivative (e.g., Pazopanib) Indazole->VEGFR

Caption: Simplified VEGFR signaling pathway targeted by indazole derivatives.

Further mechanistic studies, such as cell cycle analysis and apoptosis assays, can provide deeper insights into how the most potent indazole derivatives exert their effects.[11][17] For example, a compound might induce cell cycle arrest at the G2/M phase or trigger apoptosis through the intrinsic or extrinsic pathway.[17]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative antiproliferative screening of novel indazole derivatives. By following these protocols and principles of experimental design, researchers can effectively identify and characterize promising anticancer agents. The structure-activity relationship data generated from such screens are invaluable for guiding further lead optimization efforts. Future work should focus on in vivo efficacy studies in relevant animal models for the most potent and selective compounds identified, as well as a more in-depth elucidation of their molecular mechanisms of action.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxy-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The handling and disposal of specialized chemical reagents like 5-Methoxy-2-methyl-2H-indazole demand a meticulous, protocol-driven approach. This guide provides an in-depth, procedural framework for its safe disposal, grounded in established safety principles and regulatory standards. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, the following protocols are synthesized from best practices for hazardous research chemicals and data on structurally related indazole derivatives.[1][2] Therefore, it is imperative to treat this compound as a potentially hazardous substance.

Hazard Identification and Safety Profile

Understanding a compound's hazard profile is the foundation of safe handling and disposal. Based on data from analogous indazole compounds, this compound should be presumed to present several potential risks. Structurally related chemicals are often classified as harmful if swallowed (acute oral toxicity), capable of causing skin and serious eye irritation, and potentially causing respiratory irritation.[3][4][5]

Table 1: Chemical and Safety Profile Summary

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[6]
Molecular Weight 162.19 g/mol [6]
Presumed Hazards Acute Oral Toxicity (Harmful if swallowed), Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.[3][4]
Incompatible Materials Strong oxidizing agents.[7][8]
Primary Disposal Route Licensed Hazardous Waste Disposal Service.[7][9]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all engineering controls and personal protective equipment (PPE) are in place. This proactive stance is mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires employers to establish procedures and provide equipment to minimize chemical exposure.[10][11][12]

  • Engineering Controls : All handling of this compound, including weighing, solution preparation, and waste consolidation, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]

  • Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory.

    • Eye Protection : Wear chemical safety goggles or a face shield approved under NIOSH or European Standard EN166.[4][8]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[4][13]

    • Body Protection : A lab coat must be worn to protect against skin contact.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) and institutional policies.[14][15] Never dispose of this chemical down the drain or in regular trash.[16][17]

Step 1: Waste Characterization and Segregation Treat all materials contaminated with this compound as hazardous waste. This includes the pure compound, reaction residues, and contaminated labware (e.g., weigh boats, pipette tips, gloves).[2][18] This waste must be segregated from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[8]

Step 2: Containerization Collect all waste in a designated, chemically compatible, and leak-proof container.[14][18] The container must have a secure, tight-fitting lid and be kept closed except when actively adding waste.[15][17] To minimize breakage risks, plastic containers are often preferred.[17]

Step 3: Labeling Proper labeling is a critical regulatory requirement. As soon as you designate a container for waste, it must be labeled with the words "Hazardous Waste".[15][17][19] The label must also include:

  • The full, unabbreviated chemical name: "this compound".[17]

  • An indication of the hazards (e.g., "Toxic," "Irritant").[18][19]

  • The date when waste was first added to the container (accumulation start date).[15][17]

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container at or near the point of generation, in a designated and secure location away from general lab traffic.[19] This area, known as a Satellite Accumulation Area, must be under the control of laboratory personnel.[20] Ensure the container is placed in secondary containment to mitigate potential spills.[2]

Step 5: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[17][18] Do not transport hazardous waste yourself.[16] Trained EHS personnel or a licensed chemical waste management company will collect the waste for final disposal at an approved facility.[9][21]

G cluster_prep Phase 1: Preparation & Handling cluster_protocol Phase 2: Disposal Protocol cluster_final Phase 3: Final Disposition A Assess Hazards & Don PPE B Work Inside Chemical Fume Hood A->B C Segregate Waste (Pure compound, contaminated labware) B->C D Containerize in a Compatible, Leak-Proof Container C->D E Label Container: 'Hazardous Waste' + Chemical Name & Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact EHS to Arrange for Licensed Disposal Pickup F->G H Waste Collected by Authorized Personnel G->H

Caption: Disposal workflow for this compound.

Spill Management and Decontamination

Spill Response: In the event of a spill, evacuate personnel from the immediate area. While wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials. Collect the absorbent material and spilled chemical using non-sparking tools and place it into a designated hazardous waste container for disposal.[4] Clean the spill area thoroughly. Report all spills to your EHS department.[9]

Decontamination of Empty Containers: The original chemical container must also be disposed of properly. Triple-rinse the empty container with a suitable solvent.[17] Crucially, the rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[17] After triple-rinsing, deface or remove the original label before discarding the container as regular trash or recycling, per your institution's policy.[16][17]

By adhering to this comprehensive disposal framework, you ensure that your critical research is conducted not only with scientific rigor but also with the utmost commitment to safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-methyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-methyl-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.